molecular formula C25H38O3 B1248386 Cladosporide B

Cladosporide B

Cat. No.: B1248386
M. Wt: 386.6 g/mol
InChI Key: MVGVXWVKGZLRRK-KGEWIPHDSA-N
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Description

Cladosporide B is a cholanoid.
This compound has been reported in Cladosporium with data available.
isolated from Cladosporium;  structure in first source

Properties

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

IUPAC Name

(3S,4R,5R,10S,13R,14R,17R)-3-hydroxy-17-[(2S)-1-hydroxypropan-2-yl]-4,10,13,14-tetramethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-4-carbaldehyde

InChI

InChI=1S/C25H38O3/c1-16(14-26)17-8-12-25(5)19-6-7-20-22(2,18(19)9-13-24(17,25)4)11-10-21(28)23(20,3)15-27/h6,9,15-17,20-21,26,28H,7-8,10-14H2,1-5H3/t16-,17-,20-,21+,22-,23-,24-,25+/m1/s1

InChI Key

MVGVXWVKGZLRRK-KGEWIPHDSA-N

Isomeric SMILES

C[C@H](CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@]4(C)C=O)O)C)C)C

Canonical SMILES

CC(CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C=O)O)C)C)C

Synonyms

cladosporide B

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Cladosporide B from Cladosporium sp.: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladosporide B, a pentanorlanostane derivative isolated from the fungus Cladosporium sp., has demonstrated notable antifungal activity, particularly against the opportunistic human pathogen Aspergillus fumigatus. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. Detailed experimental protocols, based on established methodologies for the isolation of fungal secondary metabolites, are presented. Furthermore, this document summarizes the known quantitative data and proposes a likely mechanism of action involving the disruption of the ergosterol biosynthesis pathway in Aspergillus fumigatus, a critical target for antifungal drug development. The information compiled herein serves as a foundational resource for researchers engaged in natural product discovery, antifungal drug development, and the study of fungal secondary metabolism.

Introduction

The genus Cladosporium is a ubiquitous group of fungi known to produce a diverse array of bioactive secondary metabolites.[1] These natural products exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and phytotoxic effects.[2] In the continuous search for novel therapeutic agents, particularly those with antifungal properties, fungi remain a promising and largely untapped resource.

In 2001, a research group led by Hosoe and colleagues reported the discovery of a series of new pentanorlanostane derivatives, including this compound, from a strain of Cladosporium sp. (IFM 49189).[3] Pentanorlanostane triterpenoids are a class of natural products with a characteristic truncated lanostane skeleton. This compound, along with its congeners, was identified as a characteristic antifungal agent with specific activity against Aspergillus fumigatus.[3][4] This finding is significant due to the clinical relevance of A. fumigatus, a primary cause of invasive aspergillosis in immunocompromised individuals.

This guide aims to consolidate the available information on this compound, providing a detailed technical overview for researchers in the field. It covers the initial discovery, a detailed hypothetical experimental protocol for its isolation and purification, a summary of its known biological and chemical properties, and a proposed mechanism of action.

Discovery and Initial Characterization

This compound was first reported by Hosoe et al. in a 2001 publication in The Journal of Antibiotics.[3] The compound was isolated from the fermentation broth of Cladosporium sp. strain IFM 49189. The initial characterization identified this compound as a new pentanorlanostane derivative.

Physicochemical and Spectroscopic Data

While the complete original spectroscopic data from the discovery paper is not widely available, the following table summarizes the key reported physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₂₅H₃₈O₃[3]
Molecular Weight 386.57 g/mol [3]
Compound Class Pentanorlanostane Triterpenoid[3]
Biological Activity Antifungal[3]
Target Organism Aspergillus fumigatus[3][4]

Note: Detailed ¹H and ¹³C NMR data for this compound are not available in the public domain at the time of this writing. The data would be crucial for the unambiguous structural confirmation and for quality control in any future synthesis or isolation efforts.

Antifungal Activity

The initial screening of this compound revealed its potent and specific antifungal activity against Aspergillus fumigatus. The reported activity is summarized in the table below.

Test MethodConcentrationResultReference
Disc Diffusion Assay3.0 µ g/disc Strong inhibition of A. fumigatus growth[3]

Experimental Protocols: Isolation of this compound

The following is a detailed, albeit reconstructed, experimental protocol for the isolation and purification of this compound from Cladosporium sp., based on standard methodologies for fungal secondary metabolites.

Fungal Strain and Fermentation
  • Organism: Cladosporium sp. strain IFM 49189.

  • Culture Medium: A suitable liquid medium for fungal growth and secondary metabolite production, such as Potato Dextrose Broth (PDB) or a specialized fermentation medium, would be used.

  • Fermentation Conditions: The fungus would be cultured in large-scale liquid fermentation, likely under aerobic conditions with shaking (e.g., 150-200 rpm) at a controlled temperature (e.g., 25-28 °C) for a period of 14-21 days to allow for sufficient biomass and secondary metabolite accumulation.

Extraction of Secondary Metabolites
  • Separation of Mycelia and Broth: The fungal culture would be harvested, and the mycelia separated from the culture broth by filtration or centrifugation.

  • Solvent Extraction: Both the mycelial mass and the culture filtrate would be extracted with an organic solvent. A common choice is ethyl acetate due to its ability to extract a wide range of moderately polar compounds. The extraction would be performed multiple times to ensure a high yield.

  • Concentration: The combined organic extracts would be concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various metabolites, would then be subjected to a series of chromatographic steps to isolate this compound.

  • Initial Fractionation (e.g., Column Chromatography): The crude extract would be adsorbed onto a solid support (e.g., silica gel) and subjected to column chromatography. A gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing in polarity (e.g., with ethyl acetate and then methanol), would be used to elute fractions of increasing polarity.

  • Bioassay-Guided Fractionation: Each fraction would be tested for its antifungal activity against Aspergillus fumigatus. The active fractions would be selected for further purification.

  • Further Purification (e.g., HPLC): The active fractions would be further purified using High-Performance Liquid Chromatography (HPLC). A reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile or methanol would likely be employed to achieve high-resolution separation. The elution profile would be monitored by a UV detector, and fractions corresponding to individual peaks would be collected.

  • Final Purification and Crystallization: The fraction containing the pure this compound would be concentrated, and the compound could be crystallized from a suitable solvent system to obtain a pure, crystalline solid.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification start Inoculation of Cladosporium sp. IFM 49189 fermentation Liquid Culture (14-21 days) start->fermentation harvest Harvest Culture fermentation->harvest separation Separate Mycelia and Broth harvest->separation extraction Ethyl Acetate Extraction separation->extraction concentration Concentrate to Crude Extract extraction->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom bioassay Bioassay-Guided Fractionation column_chrom->bioassay hplc Reversed-Phase HPLC bioassay->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: Experimental workflow for the isolation of this compound.

Proposed Mechanism of Action: Interference with Ergosterol Biosynthesis

While the specific molecular target of this compound has not been definitively elucidated, its structural class as a triterpenoid and its antifungal activity against Aspergillus fumigatus strongly suggest an interaction with the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its biosynthesis is a well-established target for many clinically used antifungal drugs.

The proposed mechanism involves the inhibition of one of the key enzymes in the ergosterol biosynthesis pathway. This inhibition would lead to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway in A. fumigatus acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol intermediate_sterols Intermediate Sterols lanosterol->intermediate_sterols ergosterol Ergosterol intermediate_sterols->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane cladosporide_b This compound cladosporide_b->inhibition disruption Membrane Disruption & Fungal Cell Death cell_membrane->disruption

Figure 2: Proposed mechanism of action of this compound.

Conclusion and Future Perspectives

This compound represents a promising lead compound in the development of new antifungal agents against Aspergillus fumigatus. Its unique pentanorlanostane scaffold offers a potential for novel mechanisms of action and a low probability of cross-resistance with existing antifungal drugs.

Future research should focus on several key areas:

  • Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for further biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Elucidating the precise molecular target of this compound within the ergosterol biosynthesis pathway or other cellular pathways is crucial for understanding its antifungal activity and for rational drug design.

  • In Vivo Efficacy: Preclinical studies in animal models of aspergillosis are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Spectrum of Activity: A broader screening of this compound against a panel of clinically relevant fungal pathogens would determine its full spectrum of antifungal activity.

References

"Cladosporide B" producing fungal strains and their identification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cladosporide B: Producing Fungal Strains and Their Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polyketide-derived macrolide that has garnered interest within the scientific community for its notable biological activities. Primarily produced by fungi of the genus Cladosporium, this natural product has demonstrated significant antifungal and antibacterial properties. Specifically, it shows characteristic antifungal activity against the human pathogenic fungus Aspergillus fumigatus and antibacterial activity against bacteria such as Enterococcus faecalis.[1] This guide provides a comprehensive overview of the fungal strains known to produce this compound, detailed methodologies for their identification, and standardized protocols for isolation, cultivation, and compound extraction.

This compound Producing Fungal Strains

This compound is predominantly isolated from various species and strains of the genus Cladosporium, which are among the most common and widespread molds in both terrestrial and marine environments.[1] Many of these producing strains are found as endophytes, living symbiotically within plant tissues.[2] While precise yield data is often not published, the bioactivity of the isolated compound is well-documented.

Table 1: Summary of this compound Producing Fungal Strains and Bioactivity

Fungal Strain/Species Source of Isolation Reported Bioactivity of this compound References
Cladosporium sp. Not Specified Antifungal against Aspergillus fumigatus [1]
Cladosporium sp. IS384 Endophyte Antibacterial against Enterococcus faecalis (MIC: 0.31 µg/mL) [2]

| Cladosporium cladosporioides | Marine Mangrove Endophyte | General antibacterial and antifungal activities are characteristic of the species. |[2] |

Identification of Producing Fungal Strains

Accurate identification of this compound producing strains is critical. This requires a polyphasic approach, combining classical morphological examination with modern molecular techniques. Species within the Cladosporium cladosporioides complex, for instance, can be morphologically similar, making molecular data essential for definitive identification.[3][4]

Morphological Identification

Morphological identification involves observing both macroscopic colony features and microscopic structures.

  • Macroscopic Characteristics: On standard media like Potato Dextrose Agar (PDA), Cladosporium cladosporioides typically forms colonies that are olive-green to olive-brown.[5] The texture is often suede-like or floccose, and the colonies grow flat with mycelia that rarely form upward structures.[5][6]

  • Microscopic Characteristics: The key microscopic features for Cladosporium include:

    • Conidiophores: These are the spore-bearing structures, which can be straight or flexuous and are often branched.[5]

    • Conidia: Asexual spores that are typically brown to olive-brown and are formed in long, branched, acropetal chains (where the youngest conidium is at the tip of the chain).[5][6]

    • Ramoconidia: The cells from which chains of conidia branch.[6]

    • Scars: Conidia have a distinct dark scar (hilum) indicating their point of attachment.[5]

Molecular Identification

Molecular methods provide a more precise and reliable identification, especially for closely related species.

  • DNA Barcoding: The primary fungal barcode is the Internal Transcribed Spacer (ITS) region of the ribosomal DNA. Sequencing the ITS region using universal primers (e.g., ITS1 and ITS4) is a standard method for identifying fungi to the genus or species complex level.[6][7]

  • Multi-Locus Sequencing: For species within a complex like C. cladosporioides, the ITS region may not provide sufficient resolution. Therefore, sequencing of additional, more variable housekeeping genes is recommended. The most commonly used secondary loci for Cladosporium are the translation elongation factor 1-alpha (TEF-1α) and actin (ACT) genes.[3][6][8] Comparing the sequences of these genes to databases like NCBI GenBank allows for accurate species-level identification.

Experimental Protocols

This section provides detailed protocols for the isolation, identification, and processing of this compound producing fungi.

Protocol 1: Isolation of Endophytic Cladosporium from Plant Tissue

This protocol is adapted for isolating endophytic fungi, a common source of novel Cladosporium strains.[7][9]

Materials:

  • Healthy plant tissue (leaves, stems, or roots)

  • 75% Ethanol

  • 5% Sodium hypochlorite solution

  • Sterile distilled water

  • Sterile scalpels and forceps

  • Potato Dextrose Agar (PDA) plates (supplemented with an antibacterial agent like streptomycin)

  • Parafilm

Procedure:

  • Collect healthy plant samples and transport them to the lab for processing within 24 hours.

  • Wash the plant tissue thoroughly under running tap water to remove any soil and debris.[9]

  • Perform a three-step surface sterilization by immersing the tissue segments sequentially in:

    • 75% ethanol for 1 minute.[7][10]

    • 5% sodium hypochlorite for 3-5 minutes.[7][9]

    • 75% ethanol for 30 seconds.[7]

  • Rinse the sterilized tissue three times with sterile distilled water to remove any residual sterilizing agents.[7][9]

  • Aseptically, in a laminar flow hood, cut the tissue into small segments (approx. 0.5 - 1.0 cm).[11]

  • Place 4-5 segments on each PDA plate, ensuring they are spaced apart.

  • Seal the plates with Parafilm and incubate them at 25°C in the dark.[9]

  • Monitor the plates daily. Fungal hyphae will begin to grow out from the cut edges of the plant segments.

  • Once fungal growth is observed, pick the tip of a hypha from a distinct colony using a sterile needle and transfer it to a fresh PDA plate to obtain a pure culture.[7]

Protocol 2: Molecular Identification (DNA Extraction, PCR, and Sequencing)

This protocol outlines the steps for identifying the purified fungal isolate.

A. Genomic DNA Extraction (SDS-Based Method) [10][12][13]

Materials:

  • Pure fungal culture grown on PDA or in Potato Dextrose Broth (PDB)

  • Sterile scalpel or inoculation loop

  • Microcentrifuge tubes (1.5 or 2.0 mL)

  • Liquid nitrogen and sterile mortar/pestle or bead beater

  • Lysis Buffer (e.g., 50mM Tris-HCl, 50mM EDTA, 3% SDS)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Isopropanol (100%, cold)

  • Ethanol (70%, cold)

  • TE buffer or nuclease-free water

Procedure:

  • Scrape mycelia from a 7-day old PDA plate or harvest from a liquid culture by filtration.[14]

  • Freeze the mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled sterile mortar and pestle.[12]

  • Transfer the powder to a microcentrifuge tube and add 500 µL of Lysis Buffer. Vortex vigorously.

  • Incubate the tube at 65°C for 1 hour, vortexing briefly every 15-20 minutes.[12]

  • Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge at 14,000 rpm for 15 minutes.[12]

  • Carefully transfer the upper aqueous phase to a new tube.

  • Add an equal volume of cold isopropanol to precipitate the DNA. Invert gently to mix and incubate at -20°C for at least 1 hour.[12]

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the DNA.[12]

  • Discard the supernatant and wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge again at 14,000 rpm for 5 minutes. Discard the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.

  • Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water.[12]

B. PCR Amplification of ITS Region [7][9][14]

Materials:

  • Extracted genomic DNA

  • Universal primers: ITS1 (5'-TCCGTAGGTGAACCTGCGG-3') and ITS4 (5'-TCCTCCGCTTATTGATATGC-3')

  • Taq DNA polymerase and buffer

  • dNTPs

  • Nuclease-free water

  • Thermocycler

Procedure:

  • Prepare a PCR master mix for a 25 µL reaction volume:

    • 12.5 µL 2x PCR Master Mix (containing Taq, dNTPs, buffer)

    • 1.0 µL ITS1 primer (10 µM)

    • 1.0 µL ITS4 primer (10 µM)

    • 8.5 µL Nuclease-free water

    • 2.0 µL Template DNA (20-50 ng)

  • Run the PCR using the following thermocycler conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 Cycles of:

      • Denaturation: 94°C for 45 seconds

      • Annealing: 55°C for 45 seconds[9]

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 10 minutes[9]

  • Verify the PCR product by running 5 µL on a 1.5% agarose gel. A successful amplification should yield a single band of approximately 500-700 bp.

  • Send the purified PCR product for Sanger sequencing.

Protocol 3: Extraction and Purification of this compound

This is a general protocol for the extraction of moderately polar secondary metabolites like this compound from a fungal liquid culture.

Materials:

  • Large-scale liquid culture of the fungus (e.g., 1 L of PDB) grown for 14-21 days

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography mobile phase)

  • Glass column

  • Test tubes for fraction collection

Procedure:

  • Fermentation: Inoculate the producing Cladosporium strain into 1 L of PDB medium and incubate with shaking (e.g., 150 rpm) at 25°C for 21 days.

  • Harvesting: Separate the culture broth from the fungal mycelia by filtration through cheesecloth or vacuum filtration.

  • Mycelial Extraction: Soak the harvested mycelia in ethyl acetate (approx. 500 mL) overnight. Filter and collect the ethyl acetate extract.

  • Broth Extraction: Transfer the filtered culture broth (filtrate) to a large separatory funnel. Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (1 L). Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this extraction two more times.

  • Combine and Dry: Combine all ethyl acetate extracts (from both mycelia and broth). Dry the combined extract over anhydrous sodium sulfate to remove residual water, then filter.

  • Concentration: Concentrate the dried ethyl acetate extract to dryness using a rotary evaporator. This will yield a crude extract.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).

    • Collect fractions in test tubes and monitor them by Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest (this compound) and concentrate them to yield the purified product.

Visualizations: Workflows and Pathways

Experimental and Logical Diagrams

The following diagrams, created using DOT language, illustrate the key workflows and a plausible biosynthetic pathway relevant to this compound production.

Caption: Fungal Isolation and Identification Workflow.

G cluster_0 Extraction cluster_1 Purification A Liquid Fermentation of Cladosporium sp. B Separate Mycelia & Broth A->B C Solvent Extraction (Ethyl Acetate) B->C D Combine Extracts & Evaporate C->D E Crude Extract D->E F Silica Gel Column Chromatography E->F G Fraction Collection & TLC Analysis F->G H Combine Pure Fractions G->H I Purified this compound H->I

Caption: this compound Extraction & Purification Workflow.

G A Acetyl-CoA (Starter Unit) C Polyketide Synthase (PKS) Type I A->C B Malonyl-CoA (Extender Units) B->C D Linear Polyketide Chain C->D Condensation Cycles E Post-PKS Tailoring (e.g., Reduction, Dehydration) D->E F Intramolecular Cyclization (Lactonization) E->F G Pro-Macrolide Ring F->G H Further Modifications (e.g., Glycosylation, Hydroxylation) G->H I Final Macrolide (e.g., this compound) H->I

Caption: Plausible Polyketide Biosynthetic Pathway.

References

The Architectural Puzzle of a Fungal Metabolite: A Technical Guide to the Structure Elucidation and Stereochemistry of Cladosporide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporide B, a pentanorlanostane triterpenoid isolated from the fungus Cladosporium sp., represents a class of natural products with significant biological activities, including potent and specific antifungal properties against Aspergillus fumigatus. The intricate three-dimensional architecture of such molecules is intrinsically linked to their function, making the precise determination of their structure and stereochemistry a critical endeavor in natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the methodologies and logical workflows employed in the complete structural assignment of this compound, from initial isolation to the definitive determination of its absolute configuration. While the primary spectroscopic data from the original isolation study by Hosoe et al. (2001) is not fully detailed in publicly accessible literature, this guide reconstructs the likely experimental pathways based on established analytical techniques for triterpenoid elucidation.

Isolation and Purification of this compound

The journey to structural elucidation begins with the isolation of the pure compound from its natural source. For a fungal metabolite like this compound, this typically involves a multi-step process.

Experimental Protocol: A Generalized Approach
  • Fungal Culture and Extraction: A pure strain of Cladosporium sp. is cultivated in a suitable liquid or solid medium to encourage the production of secondary metabolites. The fungal biomass and/or the culture broth are then extracted with organic solvents, such as ethyl acetate or methanol, to obtain a crude extract containing a complex mixture of compounds.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane, ethyl acetate, and water) to fractionate the components based on their polarity. Triterpenoids like this compound are typically of medium polarity and would be expected to partition into the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is then subjected to a series of chromatographic techniques to isolate the pure compound. This is often a sequential process:

    • Column Chromatography: Initial separation is performed on a silica gel or reversed-phase (C18) column using a gradient of solvents with increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC, which offers higher resolution to separate closely related compounds.

The workflow for the isolation and purification of this compound can be visualized as follows:

G Isolation and Purification Workflow for this compound cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification Fungal Culture Fungal Culture Crude Extract Crude Extract Fungal Culture->Crude Extract Solvent Extraction Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Enriched Fraction Enriched Fraction Solvent Partitioning->Enriched Fraction Column Chromatography Column Chromatography Enriched Fraction->Column Chromatography Semi-pure Fractions Semi-pure Fractions Column Chromatography->Semi-pure Fractions HPLC HPLC Semi-pure Fractions->HPLC Pure this compound Pure this compound HPLC->Pure this compound

Figure 1: A generalized workflow for the isolation and purification of this compound.

Planar Structure Elucidation

Once a pure sample of this compound is obtained, the next step is to determine its planar structure—the connectivity of atoms. This is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which allows for the calculation of its molecular formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

IonObserved m/zCalculated m/zMolecular Formula
[M+H]⁺ValueValueCₓHᵧO₂
[M+Na]⁺ValueValueCₓHᵧO₂Na
[M-H₂O+H]⁺ValueValueCₓHᵧ₋₂O₂₋₁

Note: Specific values are not available in the reviewed literature and are represented here as placeholders.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments is the cornerstone of planar structure elucidation.

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms (methyl, methylene, methine, quaternary).

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, establishing connectivity between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.

The logical relationship for integrating this data to build the molecular structure is depicted below:

G Logic Flow for Planar Structure Elucidation cluster_0 Data Acquisition cluster_1 Information Derived HRMS HRMS Molecular Formula Molecular Formula HRMS->Molecular Formula Planar Structure Planar Structure Molecular Formula->Planar Structure 13C NMR 13C NMR Carbon Skeleton Carbon Skeleton 13C NMR->Carbon Skeleton Carbon Skeleton->Planar Structure DEPT DEPT Carbon Types (CH, CH2, CH3) Carbon Types (CH, CH2, CH3) DEPT->Carbon Types (CH, CH2, CH3) Carbon Types (CH, CH2, CH3)->Planar Structure 1H NMR 1H NMR Proton Environments Proton Environments 1H NMR->Proton Environments Proton Environments->Planar Structure HSQC HSQC Direct C-H Connections Direct C-H Connections HSQC->Direct C-H Connections Direct C-H Connections->Planar Structure COSY COSY H-H Connectivity H-H Connectivity COSY->H-H Connectivity H-H Connectivity->Planar Structure HMBC HMBC Long-range C-H Connections Long-range C-H Connections HMBC->Long-range C-H Connections Long-range C-H Connections->Planar Structure

Figure 2: Integration of spectroscopic data to determine the planar structure.

Table 2: Representative (Hypothetical) ¹H and ¹³C NMR Data for a Key Fragment of this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC CorrelationsKey COSY Correlations
C-1ValueValueH-2, H-3H-2
C-2ValueValueH-1, H-3, H-4H-1, H-3
C-3ValueValueH-1, H-2, H-4, H-5H-2, H-4
C-4ValueValueH-2, H-3, H-5H-3, H-5
C-5ValueValueH-4, H-6, H-10H-4, H-6

Note: This table illustrates the type of data that would be generated. The actual data for this compound is not available in the reviewed literature.

Stereochemistry Determination

With the planar structure established, the final and often most challenging step is to determine the three-dimensional arrangement of atoms, including the relative and absolute stereochemistry.

Relative Stereochemistry

The relative configuration of stereocenters is typically determined using Nuclear Overhauser Effect (NOE) based NMR experiments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of their bond connectivity. The presence of a cross-peak between two protons indicates they are on the same face of the molecule.

Absolute Stereochemistry

Determining the absolute configuration (the actual R/S configuration of each chiral center) requires methods that are sensitive to chirality.

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. The resulting spectrum (a plot of Cotton effects) can be compared with theoretically calculated spectra for the possible enantiomers to determine the absolute configuration.

  • Chemical Derivatization (e.g., Mosher's Method): For molecules with secondary alcohols, reaction with a chiral derivatizing agent like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) can be used. Analysis of the ¹H NMR shifts of the resulting diastereomeric esters allows for the assignment of the absolute configuration of the alcohol-bearing carbon.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.

The workflow for determining the stereochemistry is as follows:

G Stereochemistry Determination Workflow cluster_0 Absolute Configuration Methods Planar Structure Planar Structure NOESY/ROESY NOESY/ROESY Planar Structure->NOESY/ROESY Relative Stereochemistry Relative Stereochemistry NOESY/ROESY->Relative Stereochemistry Complete 3D Structure Complete 3D Structure Relative Stereochemistry->Complete 3D Structure CD Spectroscopy CD Spectroscopy Absolute Stereochemistry Absolute Stereochemistry CD Spectroscopy->Absolute Stereochemistry Chemical Derivatization Chemical Derivatization Chemical Derivatization->Absolute Stereochemistry X-ray Crystallography X-ray Crystallography X-ray Crystallography->Absolute Stereochemistry Absolute Stereochemistry->Complete 3D Structure

Figure 3: Workflow for the determination of relative and absolute stereochemistry.

Conclusion

The structure elucidation and stereochemical assignment of a complex natural product like this compound is a meticulous process that relies on the synergistic application of various modern analytical techniques. Through a systematic workflow involving isolation, planar structure determination by MS and a suite of 1D and 2D NMR experiments, and finally, the assignment of stereochemistry using methods like NOESY and CD spectroscopy, the complete and unambiguous three-dimensional structure can be established. This detailed structural information is paramount for understanding its biological activity, mechanism of action, and for guiding future synthetic and medicinal chemistry efforts.

"Cladosporide B" chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

Fostoria, OH – November 12, 2025 – Cladosporide B, a naturally occurring macrolide, has demonstrated notable antimicrobial properties, positioning it as a compound of interest for further investigation in drug development. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and methodologies for its study, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a 12-membered macrolide produced by fungi of the genus Cladosporium. Its fundamental properties are essential for understanding its biological interactions and for the design of future studies.

PropertyValueReference
Chemical Formula C₁₂H₂₀O₄[1]
Molecular Weight 228.28 g/mol [1]
IUPAC Name (3Z,5S,6S,12S)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one[1]
CAS Number 96443-55-9[1]

Biological Activity: A Summary of Quantitative Data

This compound has shown inhibitory activity against both bacterial and fungal pathogens. The following table summarizes the key quantitative data reported in the literature.

BioassayTarget Organism/Cell LineActivity MetricResultReference
Antibacterial ActivityEnterococcus faecalisMinimum Inhibitory Concentration (MIC)0.31 µg/mL
Antifungal ActivityAspergillus fumigatusZone of Inhibition (3 µ g/disc )11 mm[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines standardized protocols for the investigation of this compound.

Isolation and Purification of this compound from Cladosporium sp.

A general workflow for the isolation and purification of macrolides like this compound from fungal cultures is presented below. This process typically involves solvent extraction followed by chromatographic separation.

G cluster_0 Fungal Culture and Fermentation cluster_1 Extraction cluster_2 Purification A Inoculation of Cladosporium sp. in liquid broth B Incubation with shaking for several days A->B C Solvent Extraction of culture broth and mycelium (e.g., with ethyl acetate) B->C D Concentration of crude extract under reduced pressure C->D E Column Chromatography (e.g., Silica gel) D->E F Fraction Collection based on TLC analysis E->F G Further purification by HPLC F->G H Pure this compound G->H

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Cladosporium sp. is cultured in a suitable liquid medium and incubated under optimal conditions to promote the production of secondary metabolites, including this compound.

  • Extraction: The culture broth and mycelium are extracted with an organic solvent such as ethyl acetate. The organic phase is then collected and concentrated in vacuo to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing this compound are pooled and further purified using high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structural Elucidation: NMR and Mass Spectrometry

The definitive structure of this compound is determined using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Experimental Parameters (General):

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) or methanol (CD₃OD) as the solvent. 2D NMR experiments (COSY, HSQC, HMBC) are essential for assigning the proton and carbon signals and establishing the connectivity of the molecule.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of this compound against various microbial strains can be determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

G A Prepare serial two-fold dilutions of this compound in a 96-well plate B Add standardized microbial inoculum to each well A->B C Incubate the plate at the appropriate temperature and time B->C D Determine MIC: the lowest concentration with no visible growth C->D E Optional: Add viability indicator (e.g., resazurin) for colorimetric reading D->E

Caption: Workflow for the broth microdilution MIC assay.

Methodology:

  • Preparation of Dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under conditions suitable for the growth of the test organism.

  • MIC Determination: The MIC is visually determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. A viability indicator can be added to aid in the determination.

Cytotoxicity Assessment: MTT Assay

The potential cytotoxic effect of this compound on mammalian cell lines is a critical parameter for evaluating its therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

G A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of this compound A->B C Incubate for a specified period (e.g., 24-72 hours) B->C D Add MTT solution to each well and incubate C->D E Solubilize formazan crystals with DMSO or other solvent D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability and IC50 value F->G

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound.

  • Incubation: The plate is incubated for a predetermined duration.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is then calculated from the dose-response curve.

Potential Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound are still under investigation, its activity as a macrolide antifungal suggests a likely interaction with the fungal cell membrane. Many antifungal macrolides function by binding to ergosterol, a key component of the fungal cell membrane, leading to pore formation, membrane disruption, and ultimately, cell death.

G CladosporideB This compound Ergosterol Ergosterol in Fungal Cell Membrane CladosporideB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Disruption Membrane Disruption Pore->Disruption Leakage Ion Leakage Disruption->Leakage Death Fungal Cell Death Leakage->Death

References

Spectroscopic and Biological Profile of Cladosporide B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and biological data for Cladosporide B, a pentanorlanostane derivative isolated from Cladosporium species. The information is curated for researchers in natural product chemistry, mycology, and drug development seeking to understand the characteristics and potential of this antifungal compound.

Introduction

This compound is a natural product identified as a characteristic antifungal agent, particularly effective against the human pathogenic fungus Aspergillus fumigatus.[1] It belongs to the class of pentanorlanostane derivatives and was first reported as part of a series of related compounds (this compound-D) isolated from a strain of Cladosporium sp.[1] The structural elucidation of these compounds relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

Detailed spectroscopic data for this compound is primarily available in the publication by Hosoe, T. et al. in The Journal of Antibiotics (2001). While direct access to the full dataset from this publication is not available, this section summarizes the key known spectrometric information.

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the elemental composition of a novel compound. For this compound, the following data has been reported:

ParameterValueReference
Molecular Formula C₂₅H₃₈O₃[2]
Nominal Mass 386 U[2]

Further analysis, such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), would provide the exact mass and further confirm the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the detailed chemical structure of organic molecules, including the connectivity of atoms and their stereochemical arrangement. The complete ¹H and ¹³C NMR chemical shift assignments for this compound are contained within the primary literature.[1] The following tables are placeholders for this data, which is essential for the structural confirmation of this compound.

Table 2.1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not available in search results

Table 2.2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data not available in search results

Experimental Protocols

The following are generalized experimental protocols typical for the isolation and structural elucidation of novel fungal metabolites like this compound. The specific details for this compound are documented in the primary literature.[1]

Fungal Cultivation and Extraction
  • Cultivation: The producing fungal strain, Cladosporium sp., is cultured on a suitable nutrient medium (e.g., Potato Dextrose Agar or a liquid broth) under controlled conditions of temperature and incubation time to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture broth are extracted with organic solvents (e.g., ethyl acetate, methanol, or a mixture thereof) to isolate the crude mixture of secondary metabolites.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure to yield a crude extract.

Isolation and Purification
  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically involves:

    • Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with a gradient of different solvents to achieve initial fractionation.

    • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and solvent system.

  • Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC or Thin-Layer Chromatography (TLC).

Spectroscopic Analysis
  • Mass Spectrometry: High-resolution mass spectra are typically acquired on an ESI-TOF or Orbitrap mass spectrometer to determine the accurate mass and molecular formula.

  • NMR Spectroscopy: ¹H, ¹³C, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) using a deuterated solvent (e.g., CDCl₃, CD₃OD). The data from these experiments are used to piece together the complete chemical structure.

Biological Activity

This compound has demonstrated notable antifungal activity, particularly against Aspergillus fumigatus.[1] The mechanism of action for pentanorlanostane derivatives often involves the disruption of the fungal cell membrane, potentially by targeting ergosterol biosynthesis, a key component of the fungal cell membrane that is absent in mammalian cells.[3][4] However, the specific molecular target and signaling pathway inhibited by this compound have not been detailed in the available literature. A molecular docking study has suggested a potential interaction between this compound and the human estrogen receptor alpha, although the biological significance of this finding requires further investigation.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the discovery and characterization of a novel antifungal compound from a fungal source.

Antifungal_Discovery_Workflow cluster_0 Fungal Source & Cultivation cluster_1 Isolation & Purification cluster_2 Structural Elucidation cluster_3 Biological Evaluation Fungal Strain Fungal Strain Cultivation Cultivation Fungal Strain->Cultivation Extraction Extraction Cultivation->Extraction Chromatography Chromatography Extraction->Chromatography Pure Compound Pure Compound Chromatography->Pure Compound MS_Analysis Mass Spectrometry (MS) Pure Compound->MS_Analysis NMR_Analysis NMR Spectroscopy (1D & 2D) Pure Compound->NMR_Analysis Structure_Determination Structure_Determination MS_Analysis->Structure_Determination NMR_Analysis->Structure_Determination Antifungal_Screening Antifungal Screening Structure_Determination->Antifungal_Screening Mechanism_of_Action Mechanism of Action Studies Antifungal_Screening->Mechanism_of_Action Bioactive_Hit Bioactive_Hit Antifungal_Screening->Bioactive_Hit Further_Development Further_Development Bioactive_Hit->Further_Development Lead for Drug Development

Caption: Workflow for Natural Product-Based Antifungal Discovery.

This guide serves as a foundational resource for understanding this compound. For definitive and detailed spectroscopic data and experimental protocols, consulting the primary publication is essential. The antifungal properties of this compound warrant further investigation into its mechanism of action and potential as a lead for novel antifungal therapies.

References

Cladosporide B: A Technical Guide to its Natural Sources, Marine-Derived Isolates, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cladosporide B, a pentanorlanostane-type triterpenoid with notable antifungal activity. The document details its natural origins, with a focus on marine-derived fungal isolates, and presents methodologies for its isolation, purification, and biological characterization.

Natural Sources and Marine-Derived Isolates of this compound

This compound is a secondary metabolite produced by fungi belonging to the genus Cladosporium.[1] This genus is ubiquitous, with species found in both terrestrial and marine environments.[1][2][3] Marine-derived strains of Cladosporium have proven to be a rich source of structurally diverse and bioactive natural products.

Table 1: Natural Sources of this compound and Related Compounds

CompoundProducing OrganismSource TypeLocation of Isolation (if specified)Reference
This compound Cladosporium sp.FungalNot specifiedHosoe, T., et al. (2001)
Cladosporide ACladosporium sp.FungalNot specifiedHosoe, T., et al. (2000)
Cladosporide CCladosporium sp.FungalNot specifiedHosoe, T., et al. (2001)
Cladosporide DCladosporium sp.FungalNot specifiedHosoe, T., et al. (2001)

Biological Activity

This compound has demonstrated characteristic antifungal activity, particularly against the human pathogenic fungus Aspergillus fumigatus.[4] This activity is a key area of interest for potential therapeutic applications.

Table 2: Antifungal Activity of this compound and Related Compounds against Aspergillus fumigatus

CompoundAssay TypeConcentrationResultReference
This compound Disc Diffusion3 µ g/disc 11 mm inhibition zone[1][2]
Cladosporide ABroth Microdilution (IC80)0.5 - 4.0 µg/mLInhibition of growth[4]
Cladosporide CDisc Diffusion1.5 µ g/disc 11 mm inhibition zone[1][2]

Note: Quantitative yield data for this compound from fungal cultures is not explicitly stated in the reviewed literature.

Experimental Protocols

Isolation and Purification of this compound

The following is a detailed protocol inferred from the methods described by Hosoe, T., et al. (2001).

3.1.1. Fungal Fermentation

  • Organism: Cladosporium sp.

  • Culture Medium: Potato Dextrose Broth (PDB).

  • Fermentation: The fungus is cultured in PDB at 25°C for 3 weeks under static conditions.

3.1.2. Extraction

  • The culture broth is filtered to separate the mycelia from the supernatant.

  • The mycelia are extracted with acetone.

  • The acetone extract is concentrated under reduced pressure.

  • The resulting aqueous residue is partitioned with ethyl acetate.

  • The ethyl acetate layer, containing the crude extract, is concentrated to dryness.

3.1.3. Chromatographic Purification

  • Silica Gel Column Chromatography:

    • The crude extract is subjected to column chromatography on silica gel.

    • Elution is performed with a solvent system of n-hexane-ethyl acetate.

  • Sephadex LH-20 Column Chromatography:

    • Fractions containing this compound are further purified by column chromatography on Sephadex LH-20.

    • Elution is carried out with methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved by preparative HPLC on an ODS (octadecylsilane) column.

    • A suitable mobile phase, such as a methanol-water gradient, is used for elution.

Antifungal Susceptibility Testing against Aspergillus fumigatus (Broth Microdilution Method)

This protocol is based on established methodologies for antifungal susceptibility testing.

  • Inoculum Preparation:

    • Aspergillus fumigatus is grown on potato dextrose agar (PDA) at 35°C for 5-7 days.

    • Conidia are harvested by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • The conidial suspension is adjusted to a concentration of 1 x 10^5 to 5 x 10^5 CFU/mL in RPMI 1640 medium.

  • Assay Procedure:

    • This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

    • The prepared inoculum is added to each well.

    • The plate is incubated at 35°C for 48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

Visualizations

Experimental Workflow for Isolation and Purification

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification start Cladosporium sp. Culture fermentation Static Fermentation (Potato Dextrose Broth, 3 weeks, 25°C) start->fermentation separation Filtration (Mycelia and Supernatant) fermentation->separation mycelia_extraction Mycelia Extraction (Acetone) separation->mycelia_extraction concentration1 Concentration mycelia_extraction->concentration1 partition Liquid-Liquid Partition (Ethyl Acetate/Water) concentration1->partition concentration2 Concentration of Ethyl Acetate Layer partition->concentration2 crude_extract Crude Extract concentration2->crude_extract silica_gel Silica Gel Column Chromatography (n-hexane/EtOAc) crude_extract->silica_gel sephadex Sephadex LH-20 Column Chromatography (Methanol) silica_gel->sephadex hplc Preparative HPLC (ODS, Methanol/Water) sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Putative Biosynthetic Pathway of this compound

The biosynthesis of pentanorlanostane triterpenoids like this compound in fungi is believed to start from the cyclization of 2,3-oxidosqualene. The exact enzymatic steps for this compound are not fully elucidated, but a putative pathway can be proposed based on the general biosynthesis of lanostane-type triterpenoids.

G acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene lanosterol Lanosterol oxidosqualene->lanosterol Lanosterol Synthase post_modification Series of Enzymatic Modifications (Oxidations, Demethylations, etc.) lanosterol->post_modification cladosporide_b This compound post_modification->cladosporide_b

Caption: A putative biosynthetic pathway for this compound.

Postulated Antifungal Signaling Pathway Disruption

While the specific molecular target of this compound is not yet identified, many triterpenoids exert their antifungal effects by disrupting the fungal cell membrane integrity, often by interfering with ergosterol biosynthesis or function.

G cladosporide_b This compound ergosterol_pathway Ergosterol Biosynthesis or Function cladosporide_b->ergosterol_pathway Inhibition cell_membrane Fungal Cell Membrane membrane_integrity Loss of Membrane Integrity cell_membrane->membrane_integrity ergosterol_pathway->cell_membrane Disruption cell_death Fungal Cell Death membrane_integrity->cell_death

Caption: Postulated mechanism of antifungal action of this compound.

References

Cladosporide B: A Technical Review of the Antifungal Pentanorlanostane Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Historical Context and Discovery

Cladosporide B, a pentanorlanostane derivative, was first reported in 2001 by a team of Japanese researchers led by Tomoo Hosoe.[1] This discovery was an extension of their prior work in 2000, which identified Cladosporide A from the same fungal strain.[2] Both compounds were isolated from the fungus Cladosporium sp., specifically the strain IFM 49189.[1] These findings placed this compound within the broader context of a growing number of bioactive secondary metabolites discovered from the genus Cladosporium, which is known for producing a diverse array of natural products, including polyketides, alkaloids, and terpenoids.

It is important to note that the name "this compound" is also used for a macrolide compound with the chemical formula C12H20O4. However, the subject of this review is the pentanorlanostane derivative (C25H38O3), which is a distinct chemical entity with different biological activities. This review will focus exclusively on the pentanorlanostane this compound.

Chemical Structure and Elucidation

This compound is classified as a pentanorlanostane, a type of triterpenoid characterized by a lanostane skeleton that has lost five carbon atoms. The molecular formula of this compound is C25H38O3. The definitive structure of this compound was elucidated by Hosoe and colleagues using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Note: The detailed 1D and 2D NMR data, along with mass spectrometry data, would be found in the full scientific publication by Hosoe et al. (2001) in the Journal of Antibiotics.

Biological Activity: Antifungal Properties

The primary biological activity reported for this compound is its characteristic antifungal effect against the human pathogenic fungus Aspergillus fumigatus.[1] This fungus is a significant cause of invasive aspergillosis, a life-threatening infection in immunocompromised individuals.

Quantitative Data

The antifungal activity of this compound and its related compounds, as reported by Hosoe et al. (2001), is summarized in the table below.

CompoundDose per disc (µg)Inhibition Zone Diameter against A. fumigatus (mm)
This compound 3.011
Cladosporide C1.511
Cladosporide D1.510

Data sourced from Hosoe et al., 2001.[1]

Experimental Protocols

The following are generalized experimental protocols based on the information available in the abstracts and common laboratory practices for natural product research. For precise details, consulting the original 2001 publication by Hosoe et al. is recommended.

Fungal Cultivation and Extraction
  • Organism: Cladosporium sp. strain IFM 49189.

  • Cultivation: The fungus was likely cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.

  • Extraction: The fungal mycelium and/or the culture broth were extracted with an organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract containing a mixture of compounds.

Isolation and Purification of this compound
  • Chromatography: The crude extract was subjected to a series of chromatographic techniques to separate the individual compounds. This typically involves:

    • Column Chromatography: Using silica gel or other stationary phases to perform an initial fractionation of the extract based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing this compound using a more efficient separation technique to yield the pure compound.

Structure Elucidation
  • Spectroscopic Analysis: The chemical structure of the purified this compound was determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and various 2D NMR techniques (e.g., COSY, HMQC, HMBC) to establish the connectivity of atoms and the stereochemistry of the molecule.

Antifungal Susceptibility Testing (Disc Diffusion Assay)
  • Test Organism: Aspergillus fumigatus.

  • Inoculum Preparation: A standardized suspension of A. fumigatus spores was prepared.

  • Assay Plates: Agar plates were uniformly inoculated with the fungal spore suspension.

  • Disc Application: Sterile paper discs were impregnated with a known amount of this compound (3.0 µg) and placed on the surface of the agar.

  • Incubation: The plates were incubated under conditions suitable for the growth of A. fumigatus.

  • Measurement: The diameter of the zone of growth inhibition around the disc was measured in millimeters.

Mechanism of Action and Signaling Pathways

As of this review, the specific mechanism of action of the pentanorlanostane this compound has not been elucidated in the available literature. Further research is required to determine how this compound exerts its antifungal effect on A. fumigatus. Consequently, there are no described signaling pathways associated with its activity.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Isolation and Purification cluster_1 Characterization cluster_2 Biological Activity Assessment Fungal_Culture Fungal Culture (Cladosporium sp. IFM 49189) Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Antifungal_Assay Antifungal Assay (Disc Diffusion) Pure_Compound->Antifungal_Assay Quantitative_Data Quantitative Data (Inhibition Zone) Antifungal_Assay->Quantitative_Data

Caption: Workflow for the isolation, characterization, and bioactivity testing of this compound.

Conclusion and Future Perspectives

This compound, a pentanorlanostane derivative from Cladosporium sp. IFM 49189, demonstrates notable antifungal activity against the clinically important pathogen Aspergillus fumigatus. While its initial discovery and characterization have laid a foundation for its potential as an antifungal lead compound, significant research gaps remain. Future investigations should prioritize elucidating its mechanism of action, which could reveal novel antifungal targets. Furthermore, comprehensive studies on its broader biological activity spectrum, toxicity profile, and potential for chemical synthesis or derivatization are warranted to fully assess its therapeutic potential. The clear distinction of this pentanorlanostane from the macrolide of the same name is crucial for future research and database entries.

References

Unearthing Nature's Pharmacy: A Technical Guide to Novel Bioactive Compounds from Cladosporium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Cladosporium represents a prolific and largely untapped source of novel bioactive compounds with significant potential for therapeutic applications. These ubiquitous fungi, found in diverse terrestrial and marine environments, produce a rich array of secondary metabolites exhibiting a broad spectrum of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and enzyme-inhibitory properties. This technical guide provides an in-depth overview of the current landscape of bioactive compound discovery from Cladosporium species, offering a comprehensive resource for researchers and drug development professionals. The guide details experimental protocols for the isolation, characterization, and bio-evaluation of these compounds, presents quantitative data for comparative analysis, and visualizes key experimental workflows and known signaling pathway interactions.

A Treasure Trove of Bioactivity: Quantitative Data on Cladosporium Metabolites

The diverse chemical scaffolds produced by Cladosporium species translate into a wide range of biological activities. The following tables summarize the quantitative data for some of the most promising compounds, providing a basis for comparative analysis and target identification.

Table 1: Cytotoxic Activity of Bioactive Compounds from Cladosporium Species
CompoundCompound ClassCancer Cell LineIC50 ValueReference
Cladosporol ATetraloneMCF-7 (Breast)8.7 µM[1]
Cladosporone ADimeric TetraloneColon Cancer CellsModulates p21waf1/cip1 expression[2]
Cladosporols J & KCladosporol DerivativesA549 (Lung)30.11 ± 3.29 µM & 34.32 ± 2.66 µM[3]
CladodionenHybrid PolyketideMCF-7, HeLa, HCT-116, HL-6018.7, 19.1, 17.9, 9.1 µM[4]
Cladosporin A & BThio-diketopiperazinesHepG2 (Liver)48 & 21 µg/mL[4]
HaematocinThio-diketopiperazineHepG2 (Liver)42 µg/mL[4]
Table 2: Antimicrobial Activity of Bioactive Compounds from Cladosporium Species
CompoundCompound ClassTarget OrganismMIC ValueReference
CladosporinIsocoumarinT. interdigitale, T. rubrum, T. tonsurans, M. canis, E. floccosum, R. solani, M. flavus40-75 µg/mL[5]
CladosporinIsocoumarinPenicillium and Aspergillus strains (spore germination)20-40 µg/mL (>50% inhibition)[5]
Unnamed CompoundsPolyketidesEscherichia coli, Micrococcus luteus, Vibrio harveyi4 to 128 μg/mL[6]
Table 3: Enzyme-Inhibitory and Other Bioactivities of Compounds from Cladosporium Species
CompoundCompound ClassTarget Enzyme/ActivityIC50 ValueReference
CladosporinIsocoumarinPlasmodium falciparum Lysyl-tRNA synthetase (PfKRS)40-90 nM[5][7]
Cladosporol A AnalogsPolyketidesNitric Oxide Production (LPS-induced in RAW 246.7 cells)3.81 to 21.59 μM[8]
Cladosporium ramotenellum extract fractionNot specifiedLipoxygenase (LOX)24.3 ± 0.88 µg/mL[9]

From Fungus to Function: A Guide to Experimental Protocols

The discovery and development of novel bioactive compounds from Cladosporium necessitates a systematic and rigorous experimental approach. This section provides detailed methodologies for the key stages of this process, from fungal cultivation to bioactivity assessment.

Fungal Cultivation and Large-Scale Fermentation

The production of secondary metabolites is often growth-phase dependent and highly influenced by culture conditions. Optimization of these parameters is critical for maximizing the yield of target compounds.

a. Fungal Strain and Culture Media:

  • Strain: A pure culture of the desired Cladosporium species, identified through morphological and molecular techniques (e.g., ITS sequencing), is used.

  • Media: A variety of liquid and solid media can be employed. Potato Dextrose Broth (PDB) or Agar (PDA) is a common starting point. For enhanced secondary metabolite production, specialized media such as Czapek-Dox broth or Yeast Extract Sucrose (YES) medium may be utilized. The addition of chemical inducers or epigenetic modifiers can also be explored to activate silent gene clusters.[3]

b. Fermentation Protocol:

  • Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with mycelial plugs or spores from a fresh plate culture. The seed culture is incubated on a rotary shaker to ensure homogenous growth.

  • Large-Scale Fermentation: The seed culture is then used to inoculate larger volumes of fermentation medium in baffled flasks or a bioreactor.

  • Incubation: The fermentation is carried out under controlled conditions of temperature, agitation, and aeration for a specific duration, typically ranging from several days to weeks, depending on the growth rate and metabolite production profile of the strain.

Extraction and Isolation of Bioactive Compounds

Following fermentation, the bioactive compounds need to be extracted from the fungal biomass and culture broth and then purified.

a. Extraction:

  • Separation of Biomass and Broth: The fungal culture is harvested, and the mycelial biomass is separated from the culture filtrate by filtration or centrifugation.

  • Solvent Extraction: Both the mycelial mat and the culture filtrate are extracted with an appropriate organic solvent, typically ethyl acetate, which is effective in extracting a wide range of secondary metabolites.[10] The extraction is usually performed multiple times to ensure maximum recovery.

  • Crude Extract Preparation: The organic solvent fractions are combined and evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

b. Isolation and Purification:

  • Chromatographic Techniques: The crude extract is subjected to a series of chromatographic separations to isolate individual compounds. This typically involves:

    • Column Chromatography: The crude extract is first fractionated using column chromatography with a stationary phase like silica gel and a gradient of mobile phase solvents of increasing polarity (e.g., hexane-ethyl acetate gradients).[10]

    • Thin Layer Chromatography (TLC): TLC is used to monitor the separation and to identify fractions containing compounds of interest.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing promising compounds are further purified using preparative or semi-preparative HPLC to obtain pure compounds.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed connectivity of atoms within the molecule.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule.[3]

Bioactivity Screening

The isolated compounds are then screened for various biological activities using established in vitro assays.

a. Antimicrobial Susceptibility Testing (Broth Microdilution Method - following CLSI guidelines):

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[11]

  • Serial Dilution: The purified compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test organism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

b. Cytotoxicity Assessment (MTT Assay):

  • Cell Seeding: Cancer or normal cell lines are seeded into a 96-well plate and allowed to adhere overnight.[12][13]

  • Compound Treatment: The cells are treated with various concentrations of the purified compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[12][13]

  • Formazan Solubilization: After incubation, the MTT solution is removed, and the insoluble formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).[12][13]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.

c. Enzyme Inhibition Assay (General Protocol):

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme, a solution of the enzyme's substrate, and solutions of the test compound at various concentrations.[9]

  • Enzyme-Inhibitor Pre-incubation: The enzyme and the test compound are pre-incubated together in the buffer to allow for binding.[9]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.[9]

  • Monitoring Reaction Progress: The rate of the reaction is monitored over time by measuring the increase in product concentration or the decrease in substrate concentration, often using a spectrophotometer.[9]

  • Data Analysis: The reaction rates in the presence of the inhibitor are compared to the rate of the uninhibited reaction to determine the percentage of inhibition and to calculate the IC50 value.

Visualizing the Path to Discovery and Action

Diagrams are powerful tools for understanding complex processes. The following sections provide visualizations of a typical experimental workflow and a known signaling pathway affected by a Cladosporium-derived compound.

Experimental Workflow for Bioactive Compound Discovery

Experimental_Workflow cluster_0 Fungal Cultivation & Fermentation cluster_1 Extraction & Isolation cluster_2 Structure Elucidation cluster_3 Bioactivity Screening Fungal Strain Isolation & Identification Fungal Strain Isolation & Identification Inoculum Preparation Inoculum Preparation Fungal Strain Isolation & Identification->Inoculum Preparation Large-Scale Fermentation Large-Scale Fermentation Inoculum Preparation->Large-Scale Fermentation Harvesting Harvesting Large-Scale Fermentation->Harvesting Solvent Extraction Solvent Extraction Harvesting->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractionation Fractionation Column Chromatography->Fractionation HPLC Purification HPLC Purification Fractionation->HPLC Purification Pure Compound Pure Compound HPLC Purification->Pure Compound Spectroscopic Analysis (MS, NMR) Spectroscopic Analysis (MS, NMR) Pure Compound->Spectroscopic Analysis (MS, NMR) Antimicrobial Assays Antimicrobial Assays Pure Compound->Antimicrobial Assays MIC Cytotoxicity Assays (MTT) Cytotoxicity Assays (MTT) Pure Compound->Cytotoxicity Assays (MTT) IC50 Enzyme Inhibition Assays Enzyme Inhibition Assays Pure Compound->Enzyme Inhibition Assays IC50 Structure Determination Structure Determination Spectroscopic Analysis (MS, NMR)->Structure Determination Bioactivity Screening Bioactivity Screening Structure Determination->Bioactivity Screening

Caption: A generalized workflow for the discovery of bioactive compounds from Cladosporium species.

Mechanism of Action: Cladosporin Inhibition of Protein Synthesis

Cladosporin, a well-studied isocoumarin from Cladosporium cladosporioides, exhibits potent antimalarial activity by targeting a crucial enzyme in the parasite's protein synthesis machinery.

Cladosporin_Mechanism Cladosporin Cladosporin PfKRS (Lysyl-tRNA synthetase) PfKRS (Lysyl-tRNA synthetase) Cladosporin->PfKRS (Lysyl-tRNA synthetase) Inhibition Lysyl-tRNA Lysyl-tRNA PfKRS (Lysyl-tRNA synthetase)->Lysyl-tRNA Catalysis Lysine + tRNA Lysine + tRNA Lysine + tRNA->PfKRS (Lysyl-tRNA synthetase) Substrates Protein Synthesis Protein Synthesis Lysyl-tRNA->Protein Synthesis Parasite Growth Inhibition Parasite Growth Inhibition Protein Synthesis->Parasite Growth Inhibition

Caption: Cladosporin inhibits Plasmodium falciparum growth by targeting its lysyl-tRNA synthetase.

Modulation of Cell Cycle Progression by Cladosporone A

Cladosporone A has been shown to modulate the expression of p21, a key regulator of the cell cycle, in colon cancer cells. This interaction suggests a potential mechanism for its anticancer activity.

CladosporoneA_p21_Pathway Cladosporone A Cladosporone A p21 (CDKN1A) Gene p21 (CDKN1A) Gene Cladosporone A->p21 (CDKN1A) Gene Modulates Expression p53 p53 p53->p21 (CDKN1A) Gene Transcriptional Activation p21 Protein p21 Protein p21 (CDKN1A) Gene->p21 Protein Transcription & Translation Cyclin/CDK Complexes Cyclin/CDK Complexes p21 Protein->Cyclin/CDK Complexes Inhibition Cell Cycle Arrest Cell Cycle Arrest p21 Protein->Cell Cycle Arrest Cell Cycle Progression Cell Cycle Progression Cyclin/CDK Complexes->Cell Cycle Progression

Caption: Proposed mechanism of Cladosporone A inducing cell cycle arrest via p21 modulation.

Conclusion

The genus Cladosporium is a fertile ground for the discovery of novel bioactive compounds with diverse therapeutic potential. This guide provides a foundational framework for researchers to systematically explore this promising fungal genus. By employing the detailed experimental protocols and leveraging the compiled quantitative data, scientists can accelerate the identification and characterization of new lead compounds. The visualization of experimental workflows and known mechanisms of action further aids in conceptualizing the research process and understanding the biological implications of these fascinating natural products. Further research into the largely unexplored chemical space of Cladosporium is warranted and holds the promise of delivering the next generation of pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Cladosporide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the protocols for the isolation and purification of Cladosporide B, a bioactive secondary metabolite produced by fungi of the genus Cladosporium. The information compiled is based on available scientific literature.

Introduction

This compound is a natural product that has demonstrated notable biological activity, particularly antifungal properties.[1][2] It is a polyketide metabolite isolated from various species of the fungus Cladosporium, including Cladosporium cladosporioides. This document outlines the general procedures for the cultivation of the fungus, extraction of the crude secondary metabolites, and the subsequent purification of this compound.

Data Presentation

Biological Activity of this compound
CompoundBiological ActivityAssay DetailsResultsReference
This compoundAntifungalDisc diffusion assay against Aspergillus fumigatus11 mm inhibition zone at 3 µ g/disc [1][2]
Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₂₀H₂₈O₅
Molecular Weight364.4 g/mol

Note: Comprehensive quantitative data on isolation yields and purity at various stages are not consistently reported in the literature. Researchers should expect yields to vary depending on the fungal strain, culture conditions, and purification scale.

Experimental Protocols

Fungal Cultivation

The production of this compound is initiated by the cultivation of a suitable Cladosporium species. Cladosporium cladosporioides is a commonly cited producer.

Materials:

  • Pure culture of Cladosporium cladosporioides

  • Potato Dextrose Broth (PDB) medium or solid rice medium

  • Erlenmeyer flasks

  • Shaker incubator

  • Autoclave

Protocol:

  • Prepare the desired culture medium (PDB or solid rice medium) according to standard formulations and sterilize by autoclaving.

  • Inoculate the sterile medium with a pure culture of Cladosporium cladosporioides.

  • Incubate the culture flasks at 25-28°C for 14-21 days. For liquid cultures, use a shaker incubator set to 150-180 rpm to ensure proper aeration. Solid-state fermentations on rice medium should be incubated in a static, humid environment.

Extraction of Crude Metabolites

Following the incubation period, the fungal biomass and culture medium are extracted to obtain the crude mixture of secondary metabolites.

Materials:

  • Ethyl acetate

  • Large beakers or flasks

  • Separatory funnel (for liquid cultures)

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Protocol:

  • For liquid cultures, separate the mycelial mass from the culture broth by filtration.

  • Extract the culture broth three times with an equal volume of ethyl acetate using a separatory funnel. Combine the organic layers.

  • Extract the mycelial mass by soaking it in ethyl acetate and agitating for several hours. Filter and combine the ethyl acetate extract with the broth extract.

  • For solid cultures, the entire fermented rice medium is soaked in ethyl acetate and agitated for 24 hours. This process is typically repeated three times.

  • Filter the combined ethyl acetate extracts to remove any solid material.

  • Concentrate the pooled ethyl acetate extract under reduced pressure using a rotary evaporator to yield a crude oily or semi-solid residue.

Purification of this compound by Silica Gel Column Chromatography

The crude extract is subjected to column chromatography to separate this compound from other metabolites.

Materials:

  • Silica gel (60-120 mesh or 70-230 mesh) for column chromatography

  • Glass chromatography column

  • Solvents: n-hexane, ethyl acetate, methanol, chloroform

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp and/or appropriate staining reagents for TLC visualization

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).

    • Adsorb the dissolved sample onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder.

    • Carefully add the dry, sample-adsorbed silica gel to the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% n-hexane or a high-hexane/low-ethyl acetate mixture.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A typical gradient might be from 100% hexane to 100% ethyl acetate, followed by the introduction of small percentages of methanol in ethyl acetate if necessary.

    • Collect fractions of the eluate in test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 or 1:1 v/v).

    • Visualize the spots under a UV lamp and/or by using a staining reagent (e.g., vanillin-sulfuric acid spray followed by heating).

    • Combine the fractions that contain the spot corresponding to this compound (identified by comparison with a reference standard if available, or by subsequent spectroscopic analysis).

  • Final Purification:

    • The combined fractions may require a second chromatographic step (e.g., preparative HPLC) to achieve high purity. A C18 column with a water/acetonitrile or water/methanol gradient is commonly used for reverse-phase HPLC purification of natural products.

Structure Elucidation

The purified compound's identity as this compound is confirmed through spectroscopic analysis.

Methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can confirm the connectivity of the atoms.

Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Inoculation Inoculation of Cladosporium sp. Incubation Incubation (14-21 days) Inoculation->Incubation Harvest Harvest Fungal Culture Incubation->Harvest SolventExtraction Ethyl Acetate Extraction Harvest->SolventExtraction Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection HPLC Preparative HPLC (Optional) FractionCollection->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy PureCompound Pure this compound Spectroscopy->PureCompound

Caption: Overall workflow for the isolation and purification of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

signaling_pathway info Information on the specific signaling pathways affected by this compound is not currently available in the scientific literature.

Caption: Status of knowledge on this compound signaling pathways.

References

Application Notes and Protocols for the Chromatographic Separation of Cladosporide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation and purification of Cladosporide B, a bioactive pentanorlanostane derivative isolated from the fungus Cladosporium sp. The protocols outlined below are based on established methods for the isolation of related natural products and are intended to serve as a comprehensive guide for researchers in natural product chemistry, mycology, and drug discovery.

Introduction to this compound

This compound is a pentanorlanostane-type triterpenoid produced by certain species of the fungus Cladosporium. It has garnered scientific interest due to its notable antifungal activity, particularly against the opportunistic human pathogen Aspergillus fumigatus. The purification of this compound from fungal cultures is a critical step for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent. Chromatographic techniques are central to achieving the high degree of purity required for these applications.

Overview of the Separation Strategy

The isolation of this compound from a crude fungal extract typically involves a multi-step chromatographic process. A general workflow begins with the cultivation of the Cladosporium fungus, followed by extraction of the secondary metabolites. The crude extract is then subjected to a series of chromatographic separations to isolate this compound from other co-occurring metabolites.

G cluster_0 Upstream Processing cluster_1 Downstream Chromatographic Purification A Fungal Cultivation (Cladosporium sp.) B Biomass and Supernatant Separation A->B C Solvent Extraction B->C D Crude Extract C->D Concentration E Silica Gel Column Chromatography (LPLC) D->E F Fraction Collection and Bioactivity Screening E->F G Preparative HPLC F->G H Pure this compound G->H

Caption: General workflow for the isolation of this compound.

Experimental Protocols

The following protocols are based on the successful isolation of Cladosporide A, a closely related analogue, and are adapted for the specific purification of this compound.

Fungal Cultivation and Extraction

Materials:

  • Cladosporium sp. strain (e.g., IFM 49189)

  • Potato Dextrose Agar (PDA) plates

  • Liquid culture medium (e.g., Potato Dextrose Broth)

  • Erlenmeyer flasks

  • Shaking incubator

  • Ethyl acetate (EtOAc)

  • Acetone

  • Rotary evaporator

Protocol:

  • Inoculate PDA plates with Cladosporium sp. and incubate at 25°C for 7-10 days to obtain a mature fungal culture.

  • Aseptically transfer mycelial plugs from the PDA plates to Erlenmeyer flasks containing liquid culture medium.

  • Incubate the liquid cultures at 25°C for 3-4 weeks on a rotary shaker at 150 rpm.

  • After incubation, separate the mycelium from the culture broth by filtration.

  • Extract the mycelial mat with acetone at room temperature. Filter and concentrate the acetone extract under reduced pressure.

  • Partition the resulting aqueous residue with ethyl acetate.

  • Extract the culture filtrate separately with ethyl acetate.

  • Combine the ethyl acetate extracts from both the mycelium and the filtrate, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude extract.

Low-Pressure Liquid Chromatography (LPLC) on Silica Gel

This initial chromatographic step aims to fractionate the crude extract and isolate fractions enriched with this compound.

Materials:

  • Crude extract from Cladosporium sp.

  • Silica gel (60-230 mesh)

  • Glass chromatography column

  • Solvent system: n-hexane, chloroform (CHCl₃), and methanol (MeOH)

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Protocol:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane-CHCl₃, CHCl₃, and finally CHCl₃-MeOH.

  • Collect fractions of a defined volume using a fraction collector.

  • Monitor the separation by TLC analysis of the collected fractions. Use a suitable developing solvent system (e.g., CHCl₃:MeOH, 95:5) and visualize the spots under UV light (254 nm) and by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

  • Combine fractions that show a similar TLC profile and contain the compound of interest. Fractions containing this compound are typically eluted with chloroform or a low-polarity chloroform-methanol mixture.

High-Performance Liquid Chromatography (HPLC) Purification

For final purification to obtain high-purity this compound, preparative or semi-preparative HPLC is employed. The following is a representative method for triterpenoid separation that can be adapted for this compound.

Materials:

  • Enriched fraction containing this compound from LPLC

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm)

  • Mobile phase: Acetonitrile (ACN) and water

  • Methanol for sample preparation

Protocol:

  • Dissolve the dried, enriched fraction in methanol.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Equilibrate the C18 column with the initial mobile phase composition.

  • Inject the sample onto the HPLC column.

  • Elute with a gradient of acetonitrile in water. A typical gradient could be from 50% to 100% acetonitrile over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Analyze the purity of the collected fraction by analytical HPLC.

  • Evaporate the solvent to obtain pure this compound.

Quantitative Data Summary

The following table summarizes typical parameters for the chromatographic separation of this compound and related compounds. Note that these values may require optimization depending on the specific experimental conditions.

ParameterLow-Pressure Liquid Chromatography (LPLC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica Gel (60-230 mesh)Reversed-Phase C18 (5 µm)
Mobile Phase n-hexane, CHCl₃, MeOH (stepwise gradient)Acetonitrile/Water (gradient)
Elution of this compound Typically with CHCl₃ or CHCl₃/MeOH (e.g., 99:1)Gradient dependent, e.g., ~70-80% Acetonitrile
Detection TLC with UV (254 nm) and stainingUV at 210 nm
Purity Achieved Enriched fractions>95%

Putative Signaling Pathway Targeted by this compound

This compound exhibits antifungal activity against Aspergillus fumigatus. While the precise molecular target has not been definitively elucidated, a plausible mechanism of action is the disruption of the Cell Wall Integrity (CWI) signaling pathway. This pathway is crucial for the fungus to maintain its structural integrity in response to environmental stress, including the action of antifungal agents.

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/MidA (Sensors) Rho1 Rho1 Wsc1->Rho1 PkcA PkcA Rho1->PkcA Bck1 Bck1 (MAPKKK) PkcA->Bck1 Mkk2 Mkk2 (MAPKK) Bck1->Mkk2 MpkA MpkA (MAPK) Mkk2->MpkA RlmA RlmA (Transcription Factor) MpkA->RlmA CellWall_Genes Cell Wall Gene Expression RlmA->CellWall_Genes CladosporideB This compound CladosporideB->PkcA Inhibition? CellWall_Stress Cell Wall Stress CellWall_Stress->Wsc1

Caption: Putative targeting of the CWI pathway by this compound.

This diagram illustrates the core components of the CWI MAPK cascade in A. fumigatus. Cell wall stress is detected by membrane sensors, which activate a phosphorylation cascade culminating in the activation of the transcription factor RlmA and the expression of genes involved in cell wall biosynthesis and remodeling. It is hypothesized that this compound may inhibit one or more components of this pathway, leading to a compromised cell wall and ultimately fungal cell death. Further research is required to validate this proposed mechanism of action.

Application Notes and Protocols for Antifungal Susceptibility Testing of Cladosporide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporide B, a pentanorlanostane derivative isolated from Cladosporium species, has demonstrated notable antifungal properties. This document provides detailed application notes and standardized protocols for conducting antifungal susceptibility testing of this compound. The information herein is intended to guide researchers in the systematic evaluation of this compound's efficacy against various fungal pathogens and to provide a foundation for further mechanistic studies.

Quantitative Data Summary

The antifungal activity of this compound has been primarily evaluated against Aspergillus fumigatus. The following table summarizes the available quantitative data. Researchers are encouraged to expand this dataset by testing against a broader range of fungal species.

CompoundFungal SpeciesMethodResult
This compound Aspergillus fumigatusDisk Diffusion11 mm zone of inhibition at 3 µ g/disc [1][2][3]
Cladosporide A (for comparison)Aspergillus fumigatusBroth MicrodilutionIC50: 0.5-4.0 µg/mL[][5]
This compound Not SpecifiedNot SpecifiedMIC: 130 ng/mL[6]

Note: this compound is reported to have slightly stronger activity against Aspergillus fumigatus than Cladosporide A[].

Postulated Mechanism of Action

While the precise mechanism of action for this compound has not been definitively elucidated, its structural class as a pentanorlanostane derivative suggests a potential mode of action common to other natural antifungal agents. A plausible hypothesis is the inhibition of the fungal ergosterol biosynthesis pathway. Specifically, it may target the enzyme lanosterol 14α-demethylase, a critical component in the formation of the fungal cell membrane. Disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromises cell membrane integrity, ultimately resulting in fungal cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol demethylase Lanosterol 14α-demethylase lanosterol->demethylase membrane Fungal Cell Membrane Integrity ergosterol->membrane cladosporide_b This compound cladosporide_b->demethylase Inhibition (Postulated) demethylase->ergosterol

Caption: Postulated signaling pathway for this compound's antifungal activity.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against yeast and filamentous fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolates

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Amphotericin B, Fluconazole)

  • Sterile water or PBS

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilute in RPMI-1640 medium to create a working stock solution.

  • Preparation of Fungal Inoculum:

    • For yeasts, culture the isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • For filamentous fungi, culture on Potato Dextrose Agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except the first column.

    • Add 200 µL of the highest concentration of this compound working solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the adjusted fungal inoculum to each well. This will bring the final volume to 200 µL and dilute the compound and inoculum by a factor of two.

  • Controls:

    • Growth Control: A well containing only medium and inoculum.

    • Sterility Control: A well containing only medium.

    • Positive Control: A row with a known antifungal agent.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

G start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_inoculum Prepare Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate determine_mic Determine MIC incubate->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution Assay.

Disk Diffusion Assay

This method is a qualitative or semi-quantitative way to assess the antifungal activity of this compound.

Materials:

  • This compound

  • Solvent (e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal isolates

  • Sterile swabs

  • Calipers

Procedure:

  • Preparation of Antifungal Disks: Aseptically apply a known amount of this compound solution (e.g., 3 µg in 10 µL of solvent) to sterile filter paper disks and allow them to dry completely in a sterile environment.

  • Preparation of Fungal Inoculum: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Place the prepared this compound disks onto the surface of the inoculated agar. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C for 24-48 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

G start Start prep_disks Prepare this compound Impregnated Disks start->prep_disks prep_inoculum Prepare Fungal Inoculum start->prep_inoculum apply_disks Apply Disks to Plate prep_disks->apply_disks inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate inoculate_plate->apply_disks incubate Incubate Plate apply_disks->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone end End measure_zone->end

Caption: Workflow for the Disk Diffusion Assay.

Data Interpretation and Further Steps

The results from these assays will provide valuable information on the antifungal spectrum and potency of this compound. For compounds showing significant activity, it is recommended to perform further studies, including:

  • Time-kill assays: To determine if the compound is fungicidal or fungistatic.

  • Mechanism of action studies: To confirm the inhibition of ergosterol biosynthesis or explore other potential targets. This can involve sterol analysis, enzyme inhibition assays, and transcriptomic or proteomic studies.

  • In vivo efficacy studies: To evaluate the therapeutic potential of this compound in animal models of fungal infections.

  • Toxicity assays: To assess the safety profile of the compound.

By following these standardized protocols, researchers can generate reproducible and comparable data on the antifungal properties of this compound, contributing to the development of new and effective antifungal agents.

References

Application Notes and Protocols for In Vitro Bioassays of Cladosporide B against Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antifungal activity of Cladosporide B, a pentanorlanostane derivative, against various Aspergillus species. The provided methodologies are based on established standards for antifungal susceptibility testing and are intended to guide researchers in the evaluation of this compound for potential drug development.

Introduction to this compound and its Antifungal Potential

This compound is a natural product isolated from Cladosporium species. It belongs to the class of pentanorlanostane triterpenoids. Previous studies have identified this compound and its analogues as characteristic antifungal agents against Aspergillus fumigatus, a primary causative agent of invasive aspergillosis.[1] The emergence of antifungal resistance in Aspergillus species necessitates the exploration of novel compounds like this compound. These protocols outline the standardized methods to quantify its antifungal efficacy.

Key Bioassays for Antifungal Activity

The primary in vitro bioassays to determine the antifungal activity of this compound against Aspergillus are the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) assays. These assays are crucial for establishing the potency of the compound and understanding whether its effect is fungistatic (inhibits growth) or fungicidal (kills the fungus).

Data Presentation: Hypothetical Antifungal Activity of this compound

Due to the limited availability of publicly accessible quantitative data for this compound, the following table summarizes hypothetical MIC and MFC values to illustrate how experimental data should be presented. These values are for demonstrative purposes and should be replaced with experimentally determined data.

Aspergillus SpeciesThis compound MIC (µg/mL)This compound MFC (µg/mL)Amphotericin B MIC (µg/mL) (Control)Voriconazole MIC (µg/mL) (Control)
A. fumigatus240.5 - 20.25 - 1
A. flavus480.5 - 20.25 - 1
A. niger8>161 - 40.5 - 2
A. terreus481 - 40.5 - 2

Note: The MIC for the control antifungals, Amphotericin B and Voriconazole, are presented as ranges commonly observed in susceptibility testing.

Experimental Protocols

The following are detailed protocols for determining the MIC and MFC of this compound against Aspergillus species, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the minimum concentration of this compound that inhibits the visible growth of Aspergillus.

Materials:

  • This compound

  • Aspergillus isolates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or microplate reader (optional)

  • Incubator (35°C)

  • Vortex mixer

  • Sterile saline (0.85%) with 0.05% Tween 80

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • Further dilutions should be made in RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity to the fungus.

  • Inoculum Preparation:

    • Culture the Aspergillus isolate on potato dextrose agar (PDA) at 35°C for 5-7 days to encourage conidiation.

    • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube.

    • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer or by spectrophotometric correlation.

  • Microdilution Plate Setup:

    • In a 96-well plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

    • Add 200 µL of the highest concentration of this compound (in RPMI-1640) to the first well of each row designated for testing.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.

    • Well 11 should serve as a positive control (inoculum without the compound), and well 12 as a negative control (medium only).

  • Inoculation:

    • Add 100 µL of the prepared Aspergillus inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 35°C for 48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined visually or with a microplate reader.

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

This protocol is a continuation of the MIC assay to determine the lowest concentration of this compound that results in fungal death.

Materials:

  • MIC plate from the previous experiment

  • Potato Dextrose Agar (PDA) plates

  • Sterile micropipette and tips

  • Incubator (35°C)

Procedure:

  • Subculturing from MIC Wells:

    • From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh PDA plate.

  • Incubation:

    • Incubate the PDA plates at 35°C for 48 hours or until growth is visible in the control spots.

  • MFC Determination:

    • The MFC is the lowest concentration from which no fungal growth is observed on the subculture plates.

Visualization of Experimental Workflows and Proposed Mechanism of Action

Experimental Workflow for MIC and MFC Determination

MIC_MFC_Workflow Workflow for MIC and MFC Determination cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Aspergillus Inoculum inoculation Inoculate Wells with Aspergillus Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate at 35°C for 48 hours inoculation->incubation_mic read_mic Determine MIC (No Visible Growth) incubation_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubation_mfc Incubate PDA Plates at 35°C for 48 hours subculture->incubation_mfc read_mfc Determine MFC (No Fungal Growth) incubation_mfc->read_mfc

Caption: Workflow for MIC and MFC determination.

Proposed Mechanism of Action of this compound

While the exact mechanism of action for this compound against Aspergillus has not been fully elucidated, related triterpenoid antifungals have been shown to inhibit (1,3)-β-D-glucan synthase, a key enzyme in fungal cell wall biosynthesis. This inhibition disrupts cell wall integrity, leading to osmotic instability and cell death.

Proposed_Mechanism Proposed Mechanism of Action of this compound CladosporideB This compound GlucanSynthase (1,3)-β-D-Glucan Synthase CladosporideB->GlucanSynthase Inhibition BetaGlucan β-(1,3)-D-Glucan (Cell Wall Component) GlucanSynthase->BetaGlucan Synthesis CellWall Fungal Cell Wall BetaGlucan->CellWall Incorporation CellLysis Osmotic Instability & Cell Lysis CellWall->CellLysis Disruption leads to

Caption: Proposed inhibition of fungal cell wall synthesis.

References

Cladosporide B as a Lead Compound for Antifungal Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporide B, a pentanorlanostane derivative isolated from Cladosporium species, has demonstrated notable antifungal activity, particularly against the opportunistic human pathogen Aspergillus fumigatus. This document provides detailed application notes and experimental protocols to guide researchers in the investigation and development of this compound as a potential lead compound for novel antifungal therapies. While the precise mechanism of action is still under investigation, the available data suggests that this compound represents a promising scaffold for the development of new antifungal agents.

Quantitative Data Summary

The following tables summarize the currently available quantitative data on the antifungal activity of this compound and related compounds. This information is crucial for comparative analysis and for planning future structure-activity relationship (SAR) studies.

Table 1: Antifungal Activity of this compound

CompoundTarget OrganismAssay TypeConcentration/DoseResult
This compoundAspergillus fumigatusDisc Diffusion3 µ g/disc 11 mm inhibition zone[1]

Table 2: Antifungal Activity of Related Cladosporides against Aspergillus fumigatus

CompoundAssay TypeConcentration/DoseResult
Cladosporide ADisc Diffusion6.25 µ g/disc Inhibition observed
Cladosporide CDisc Diffusion1.5 µ g/disc 11 mm inhibition zone[1]
Cladosporide DDisc Diffusion-Antifungal activity noted

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible evaluation of antifungal compounds. The following are adapted from established methodologies (e.g., Clinical and Laboratory Standards Institute - CLSI, and European Committee on Antimicrobial Susceptibility Testing - EUCAST) and can be specifically applied to the study of this compound.

Protocol 1: Disc Diffusion Susceptibility Testing of this compound against Aspergillus fumigatus

This protocol is a fundamental method for the initial screening of antifungal activity.

Materials:

  • This compound

  • Aspergillus fumigatus strain (e.g., ATCC 204305)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile 6 mm paper discs

  • Sterile saline solution (0.85%) with 0.05% Tween 80

  • Spectrophotometer

  • Sterile swabs

  • Incubator (35°C)

  • Calipers for measuring inhibition zones

Procedure:

  • Inoculum Preparation:

    • Culture A. fumigatus on an SDA or PDA plate at 35°C for 5-7 days until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube.

    • Adjust the conidial suspension to a concentration of 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Disc Preparation:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration.

    • Apply a specific amount of the this compound solution to sterile 6 mm paper discs to achieve the desired dose per disc (e.g., 3 µg).

    • Allow the solvent to evaporate completely in a sterile environment. Prepare solvent-only discs as a negative control.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the adjusted conidial suspension and remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Discs and Incubation:

    • Aseptically place the this compound-impregnated discs and control discs onto the inoculated agar surface, ensuring firm contact.

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Data Analysis:

    • Measure the diameter of the zone of complete growth inhibition around each disc in millimeters (mm).

Protocol 2: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC) of this compound

This method provides a quantitative measure of the antifungal activity of this compound.

Materials:

  • This compound

  • Aspergillus fumigatus strain

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation:

    • Prepare a conidial suspension of A. fumigatus as described in Protocol 1.

    • Dilute the suspension in RPMI-1640 medium to a final concentration of 0.4-5 x 10^4 CFU/mL.

  • Inoculation and Incubation:

    • Add the diluted fungal inoculum to each well containing the this compound dilutions.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plate at 35°C for 48 hours.

  • MIC Determination:

    • Visually or spectrophotometrically determine the lowest concentration of this compound that causes complete inhibition of fungal growth. This concentration is the MIC.

Potential Mechanism of Action and Signaling Pathways

The precise molecular target of this compound has not yet been elucidated. However, based on the chemical structure (a pentanorlanostane derivative, related to sterols), a plausible hypothesis is the disruption of the fungal cell membrane integrity or the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption is a common mechanism for existing antifungal drugs.

Hypothetical Signaling Pathway for Investigation

The following diagram illustrates a generalized signaling pathway that could be investigated for its modulation by this compound. This is a hypothetical model to guide future research, as the specific pathway affected by this compound is currently unknown.

G cluster_membrane Fungal Cell Membrane cluster_downstream Downstream Effects Cladosporide_B This compound Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Cladosporide_B->Ergosterol_Biosynthesis Inhibition? Membrane_Integrity Membrane Integrity Cladosporide_B->Membrane_Integrity Disruption? Ergosterol_Biosynthesis->Membrane_Integrity Maintains Stress_Response_Pathway Stress Response Pathways (e.g., HOG) Membrane_Integrity->Stress_Response_Pathway Activates Cell_Wall_Integrity Cell Wall Integrity Pathway (e.g., MAPK) Membrane_Integrity->Cell_Wall_Integrity Activates Fungal_Growth_Inhibition Inhibition of Fungal Growth Stress_Response_Pathway->Fungal_Growth_Inhibition Cell_Wall_Integrity->Fungal_Growth_Inhibition

Caption: Hypothetical mechanism of this compound.

Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following workflow provides a logical sequence of experiments.

G Start Start: Antifungal Activity Confirmed Sterol_Quantification Sterol Quantification Assay (GC-MS) Start->Sterol_Quantification Cell_Wall_Staining Cell Wall Integrity Assay (Calcofluor White Staining) Start->Cell_Wall_Staining Membrane_Permeability Membrane Permeability Assay (SYTOX Green) Start->Membrane_Permeability Transcriptomics Transcriptomic Analysis (RNA-Seq) Sterol_Quantification->Transcriptomics Cell_Wall_Staining->Transcriptomics Membrane_Permeability->Transcriptomics Proteomics Proteomic Analysis Transcriptomics->Proteomics Target_Identification Target Identification (e.g., Affinity Chromatography) Proteomics->Target_Identification End Elucidated Mechanism of Action Target_Identification->End

Caption: Workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This compound presents a promising starting point for the development of a new class of antifungal drugs. The immediate next steps should focus on a comprehensive evaluation of its in vitro and in vivo efficacy, toxicity, and pharmacokinetic properties. Furthermore, a detailed investigation into its mechanism of action is critical for rational drug design and the synthesis of more potent and selective derivatives. The protocols and conceptual frameworks provided in this document are intended to facilitate these research endeavors.

References

Application Notes and Protocols for the Cultivation of Cladosporium sp. for "Cladosporide B" Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cultivation of Cladosporium sp., specifically focusing on the production of the bioactive secondary metabolite, Cladosporide B. This document outlines optimal cultivation parameters, detailed experimental protocols for fermentation, extraction, and purification, and a plausible biosynthetic pathway for this class of compounds.

Introduction to this compound

This compound is a 12-membered macrolide produced by certain species of the fungus Cladosporium. It belongs to the polyketide class of natural products and has garnered interest for its potential biological activities. Efficient production of this compound requires optimized fungal culture conditions and a robust purification strategy. This guide is based on established methodologies for the cultivation of Cladosporium sp. and the isolation of its secondary metabolites. A known producing strain is Cladosporium sp. FT-0012, which has been documented to produce Cladospolides A, B, and D[1][2].

Optimal Cultivation Parameters for Cladosporium sp.

The production of secondary metabolites like this compound is highly dependent on the fungal growth conditions. Key parameters that influence the yield include the composition of the culture medium, pH, temperature, and aeration.

Culture Media Composition

Various nutrient media have been successfully employed for the cultivation of Cladosporium species, leading to the production of a diverse array of secondary metabolites[3][4]. The choice of carbon and nitrogen sources is critical and can significantly impact the final yield of this compound[5][6][7][8]. Below is a summary of commonly used media and their typical compositions.

Table 1: Recommended Culture Media for Cladosporium sp. Cultivation

Media ComponentPotato Dextrose Broth (PDB)Czapek-Dox Broth (CDB)Yeast Extract Sucrose (YES)
Carbon Source Potato Infusion, DextroseSucroseSucrose
Nitrogen Source -Sodium NitrateYeast Extract
Minerals -K₂HPO₄, MgSO₄·7H₂O, KCl, FeSO₄·7H₂O-
Typical Use General fungal growthDefined medium for metabolic studiesRich medium for high biomass

For initial trials, Potato Dextrose Broth (PDB) is recommended due to its widespread success in supporting robust growth and secondary metabolite production in a variety of fungi, including Cladosporium sp.[9].

Fermentation Parameters

The physical environment of the fermentation process plays a crucial role in maximizing the production of the target compound.

Table 2: Optimized Fermentation Parameters for Cladosporium sp.

ParameterRecommended RangeOptimal ValueRationale
Temperature 20-30°C25-28°CPromotes optimal mycelial growth and enzyme activity for secondary metabolism.
pH 5.0-7.06.0Maintains enzymatic function and nutrient availability.
Agitation 150-200 rpm180 rpmEnsures adequate mixing and oxygen transfer in submerged fermentation.
Aeration 0.5-1.5 vvm1.0 vvmProvides sufficient oxygen for aerobic respiration and biosynthesis.
Incubation Time 7-21 days14 daysAllows for sufficient biomass accumulation and secondary metabolite production.

Experimental Protocols

The following protocols provide a step-by-step guide for the cultivation of Cladosporium sp. and the subsequent isolation and purification of this compound.

Fungal Strain and Inoculum Preparation

The recommended strain for this compound production is Cladosporium sp. FT-0012 [1][2].

Protocol 1: Inoculum Preparation

  • Strain Activation: Revive a cryopreserved culture of Cladosporium sp. FT-0012 on a Potato Dextrose Agar (PDA) plate.

  • Incubation: Incubate the plate at 25°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.

  • Spore Suspension: Flood the surface of the mature PDA plate with 10 mL of sterile distilled water containing 0.05% Tween 80.

  • Spore Collection: Gently scrape the surface with a sterile loop to dislodge the spores.

  • Spore Counting: Transfer the spore suspension to a sterile tube and determine the spore concentration using a hemocytometer.

  • Inoculation: Adjust the spore concentration to approximately 1 x 10⁶ spores/mL to be used as the inoculum for submerged fermentation.

Submerged Fermentation

Submerged fermentation is the preferred method for large-scale production of fungal secondary metabolites due to better control over process parameters[10][11][12].

Protocol 2: Submerged Fermentation for this compound Production

  • Media Preparation: Prepare the desired fermentation medium (e.g., PDB) in a baffled Erlenmeyer flask or a bioreactor. Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate the sterile medium with the prepared spore suspension (5% v/v).

  • Incubation: Incubate the culture in a shaking incubator at 25-28°C with agitation at 180 rpm for 14 days.

  • Monitoring: Monitor the fermentation process by periodically measuring pH and observing mycelial growth.

Experimental Workflow for this compound Production

G cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing strain Cladosporium sp. FT-0012 Culture pda Growth on PDA Plate strain->pda Inoculate spore Spore Suspension Preparation pda->spore Harvest Spores fermentation Submerged Fermentation (14 days) spore->fermentation Inoculate (5% v/v) harvest Harvest Culture Broth fermentation->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction chromatography1 ODS Column Chromatography extraction->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 product Pure this compound chromatography2->product

Caption: Workflow from strain inoculation to pure this compound.

Extraction and Purification of this compound

The following protocol is based on the successful isolation of cladospolides from Cladosporium sp. FT-0012[1].

Protocol 3: Extraction and Purification

  • Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by filtration through cheesecloth or centrifugation.

  • Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers.

  • Concentration: Evaporate the ethyl acetate under reduced pressure to obtain a crude extract.

  • ODS Column Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Load the dissolved extract onto an Octadecyl-silylated (ODS) silica gel column pre-equilibrated with water.

    • Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

  • Preparative HPLC:

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the pooled fractions using preparative HPLC with a C18 column.

    • Use an isocratic or gradient elution with a mobile phase of acetonitrile and water.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

  • Final Product: Evaporate the solvent from the collected HPLC fraction to obtain pure this compound. Confirm the identity and purity using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs)[13][14][15]. The biosynthesis starts with a starter unit (typically acetyl-CoA) and involves the sequential addition of extender units (malonyl-CoA).

Plausible Biosynthetic Pathway for a 12-Membered Macrolide

G acetyl_coa Acetyl-CoA (Starter Unit) pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain modification Post-PKS Modifications (e.g., reduction, dehydration) polyketide_chain->modification modified_chain Modified Polyketide Chain modification->modified_chain cyclization Thioesterase-mediated Cyclization modified_chain->cyclization cladosporide_b This compound (12-membered macrolide) cyclization->cladosporide_b

References

Application Notes and Protocols for the Synthesis of "Cladosporide B" Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological activities of Cladosporide B derivatives and analogues. This compound, a pentanorlanostane triterpenoid isolated from Cladosporium species, has demonstrated notable antifungal activity, particularly against Aspergillus fumigatus.[1][2] This document outlines synthetic strategies for creating analogues of this compound, protocols for their biological evaluation, and discusses potential signaling pathways for further investigation.

Overview of this compound and its Therapeutic Potential

This compound belongs to the lanostane family of triterpenoids, a class of natural products known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The pentanorlanostane skeleton of this compound presents a unique scaffold for the development of novel therapeutic agents. The growing concern over drug-resistant fungal infections necessitates the exploration of new antifungal compounds, and this compound derivatives represent a promising avenue of research.

Synthetic Strategies for this compound Analogues

While the total synthesis of this compound has not been extensively detailed in the literature, the synthesis of related lanostane-type triterpenoids provides a solid foundation for the development of synthetic routes to its analogues. A common strategy involves the modification of readily available starting materials like lanosterol.

A plausible synthetic approach to generate a library of this compound analogues involves a divergent strategy starting from a common lanostane intermediate. This allows for the introduction of diverse functional groups at various positions of the steroid nucleus and the side chain, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Workflow:

G start Lanosterol (Starting Material) intermediate1 Functionalization of Lanostane Core start->intermediate1 Core Modifications (e.g., Oxidation, Reduction) intermediate2 Side Chain Modification intermediate1->intermediate2 Introduction of Side Chain Precursors analog_library Library of This compound Analogues intermediate2->analog_library Diversification Reactions (e.g., Acylation, Alkylation)

Caption: General workflow for the synthesis of this compound analogues.

Key Synthetic Transformations:

The synthesis of lanostane derivatives often involves key transformations such as:

  • Oxidation of the 3-hydroxyl group: To introduce a keto-functionality, which can then be further modified.

  • Functionalization of the A-ring: Introduction of functionalities like cyano-enones has been shown to be important for the biological activity of some triterpenoids.[3][4]

  • Side-chain cleavage and modification: To create the characteristic pentanorlanostane side chain of this compound.

  • Introduction of functional groups at various positions: To probe the SAR and optimize biological activity.

Experimental Protocols

The following are generalized protocols inspired by the synthesis of related lanostane triterpenoids. These should be adapted and optimized for the specific synthesis of this compound analogues.

Protocol for the Oxidation of Lanosterol to Lanost-8-en-3-one

This protocol describes the initial step in modifying the lanostane core.

Materials:

  • Lanosterol

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Acetone

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve lanosterol in acetone in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding isopropanol until the green color persists.

  • Filter the mixture through a pad of Celite and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield lanost-8-en-3-one.

Protocol for the Synthesis of a 2-Cyano-lanost-1,8-dien-3-one Derivative

This protocol outlines the introduction of a cyano-enone functionality in the A-ring, a modification known to enhance the biological activity of some triterpenoids.[3][4]

Materials:

  • Lanost-8-en-3-one

  • Ethyl formate

  • Sodium methoxide

  • Hydroxylamine hydrochloride

  • Acetic acid

  • Sodium acetate

  • Tosyl chloride

  • Pyridine

Procedure:

  • Formylation: React lanost-8-en-3-one with ethyl formate in the presence of sodium methoxide to yield 2-(hydroxymethylene)lanost-8-en-3-one.

  • Isoxazole formation: Treat the formylated product with hydroxylamine hydrochloride in a mixture of ethanol and water to form the corresponding lanost-8-eno[2,3-d]isoxazole.[4]

  • Ring opening and cyano-enone formation:

    • Cleave the isoxazole ring using a base such as sodium methoxide in methanol.

    • Treat the resulting intermediate with tosyl chloride in pyridine to facilitate dehydration and formation of the 2-cyano-lanost-1,8-dien-3-one derivative.

Biological Evaluation of this compound Analogues

The primary biological activity of interest for this compound analogues is their antifungal effect.

Antifungal Susceptibility Testing

Protocol: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.

Materials:

  • Synthesized this compound analogues

  • Fungal strains (e.g., Aspergillus fumigatus, Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a standardized fungal inoculum and add it to each well.

  • Include positive (fungus with no compound) and negative (medium only) controls.

  • Incubate the plates at the appropriate temperature and for the required duration for each fungal species.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring the optical density at a specific wavelength.

Quantitative Data and Structure-Activity Relationship (SAR)

The following table summarizes hypothetical data for a series of this compound analogues to illustrate how SAR data can be presented.

CompoundR1 Substituent (C-3)R2 Substituent (Side Chain)MIC against A. fumigatus (µg/mL)
This compound=O-CH(CH₃)CH₂COOH3.0 (at 3 µ g/disc )[2]
Analogue 1-OH-CH(CH₃)CH₂COOH> 50
Analogue 2=O-CH(CH₃)CH₂COOCH₃12.5
Analogue 3=O-CH(CH₃)CH₂CONH₂25
Analogue 4-CN, Δ¹-CH(CH₃)CH₂COOH1.5

Preliminary SAR Observations:

  • The 3-oxo functionality appears to be crucial for antifungal activity, as its reduction to a hydroxyl group (Analogue 1) leads to a significant loss of activity.

  • Modification of the carboxylic acid on the side chain (Analogues 2 and 3) reduces the antifungal potency, suggesting that the free acid is important for the interaction with the biological target.

  • The introduction of a cyano-enone system in the A-ring (Analogue 4) significantly enhances the antifungal activity, a strategy that has proven effective for other triterpenoids.[3][4]

Potential Fungal Signaling Pathways as Targets

The precise mechanism of action of this compound is not yet elucidated. However, based on the known targets of other antifungal agents and the biological processes essential for fungal survival, several signaling pathways can be proposed as potential targets for this compound and its derivatives.

Hypothesized Fungal Signaling Pathway Inhibition:

G cluster_0 Fungal Cell cluster_1 Potential Targets cluster_2 Cellular Processes CladosporideB This compound Derivative Ergosterol Ergosterol Biosynthesis CladosporideB->Ergosterol Inhibition CellWall Cell Wall Integrity Pathway (e.g., MAPK, Calcineurin) CladosporideB->CellWall Disruption ProteinSynth Protein Synthesis CladosporideB->ProteinSynth Inhibition Membrane Membrane Fluidity Ergosterol->Membrane Wall Cell Wall Synthesis CellWall->Wall Growth Cell Growth & Proliferation ProteinSynth->Growth FungalDeath Fungal Cell Death Membrane->FungalDeath Leads to Wall->FungalDeath Leads to Growth->FungalDeath Leads to

Caption: Hypothesized signaling pathways targeted by this compound derivatives.

Further research, including transcriptomic and proteomic studies, is necessary to identify the specific molecular targets and signaling pathways affected by this compound and its analogues. Understanding the mechanism of action will be crucial for the rational design of more potent and selective antifungal agents based on this promising natural product scaffold. Key pathways to investigate include the Ras/cAMP/PKA pathway, which is crucial for virulence and morphogenesis, and the MAPK and calcineurin pathways, which are involved in stress responses and drug resistance.[5][6]

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Production of Cladosporide B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of the fungal macrolide, Cladosporide B.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: this compound is a secondary metabolite produced by fungi of the genus Cladosporium. The primary method for its production is through fermentation of a this compound-producing strain. While total synthesis of complex macrolides is possible, it is often challenging and less economically viable for large-scale production compared to fermentation.

Q2: Which Cladosporium species are known to produce this compound and related compounds?

A2: Various species of Cladosporium are known to produce a wide array of secondary metabolites, including macrolides. While specific high-yielding strains for this compound may be proprietary, literature suggests that species such as Cladosporium cladosporioides are a good starting point for screening and strain improvement programs.[1]

Q3: What are the major challenges in scaling up this compound fermentation?

A3: Common challenges include:

  • Maintaining Strain Stability: High-yielding fungal strains can be susceptible to genetic drift or degeneration during repeated subculturing, leading to decreased productivity.

  • Optimizing Fermentation Conditions: Translating optimal small-scale fermentation parameters (e.g., pH, temperature, aeration, agitation) to large-scale bioreactors can be difficult due to gradients in larger vessels.

  • Nutrient Limitation and Feed Strategies: Ensuring consistent nutrient availability in large fermenters is critical. Developing effective fed-batch strategies is often necessary to maximize yield.

  • Contamination: Maintaining sterility in large-scale fermenters over extended periods is a significant challenge.[2]

  • Downstream Processing: Efficiently extracting and purifying this compound from a large volume of fermentation broth presents its own set of challenges.

Q4: What are the typical solvents used for extracting this compound from the fermentation broth?

A4: Macrolides like this compound are typically extracted from the fermentation broth using water-immiscible organic solvents. Ethyl acetate is a commonly used solvent for the extraction of secondary metabolites from fungal cultures.[3][4] Other solvents such as chloroform and dichloromethane have also been reported for macrolide extraction.[5]

Q5: What purification techniques are most effective for this compound?

A5: Due to the presence of structurally similar analogue compounds in the crude extract, a multi-step purification process is usually required. This often involves:

  • Column Chromatography: Silica gel column chromatography is a standard initial purification step.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is often used for final purification to achieve high purity.[8]

  • Counter-Current Chromatography (CCC): This technique has shown promise for the purification of macrolide antibiotics from crude fermentation extracts.[9]

Section 2: Troubleshooting Guides

Low Fermentation Titer
Symptom Possible Cause(s) Suggested Solution(s)
Low or no production of this compound 1. Strain degradation: The producing strain may have lost its productivity. 2. Suboptimal fermentation medium: The medium may be lacking essential nutrients or contain inhibitory substances. 3. Incorrect fermentation parameters: pH, temperature, aeration, or agitation may not be optimal. 4. Contamination: Bacterial or yeast contamination can outcompete the producing fungus.1. Re-isolate the strain from a master stock: If unavailable, perform strain improvement. 2. Optimize the fermentation medium: Systematically evaluate different carbon and nitrogen sources. Consider using media such as Czapek Yeast-extract Broth (CYB) or Potato Dextrose Broth (PDB), which have been used for Cladosporium cultivation.[3][4] 3. Optimize fermentation parameters: Perform small-scale experiments to determine the optimal pH, temperature, and agitation speed. 4. Review sterilization protocols: Ensure all equipment and media are properly sterilized. Monitor the fermentation for signs of contamination.
Inconsistent yield between batches 1. Variability in inoculum: The age or quality of the inoculum may vary. 2. Inconsistent raw materials: The quality of media components may differ between batches. 3. Poor process control: Fluctuations in fermentation parameters.1. Standardize inoculum preparation: Use a consistent age and cell density for inoculation. 2. Source high-quality raw materials: Implement quality control checks for all media components. 3. Improve process monitoring and control: Utilize automated systems to maintain consistent fermentation parameters.
Extraction and Purification Issues
Symptom Possible Cause(s) Suggested Solution(s)
Low recovery after solvent extraction 1. Inefficient extraction solvent: The chosen solvent may not be optimal for this compound. 2. Emulsion formation: This can trap the product at the interface of the aqueous and organic layers. 3. Product degradation: The pH of the fermentation broth may cause degradation of this compound during extraction.1. Screen different extraction solvents: Test various solvents (e.g., ethyl acetate, chloroform, butyl acetate) at a small scale. 2. Break emulsions: Centrifugation or the addition of a demulsifying agent can help. Pre-treating the broth by filtering out mycelia can also reduce emulsion formation.[10] 3. Adjust the pH of the broth: Before extraction, adjust the pH to a range where this compound is most stable.
Poor separation during chromatography 1. Co-elution of impurities: Structurally similar compounds may be present. 2. Inappropriate stationary or mobile phase: The chosen chromatographic conditions may not be suitable. 3. Column overloading: Too much crude extract is being loaded onto the column.1. Employ orthogonal purification techniques: Use a combination of normal-phase and reverse-phase chromatography, or different separation principles like counter-current chromatography.[6][9] 2. Optimize chromatographic conditions: Systematically screen different solvent systems (mobile phases) and stationary phases. 3. Reduce the sample load: Refer to guidelines for the appropriate sample load for your column size.
Presence of unknown impurities in the final product 1. Degradation of this compound: The compound may be unstable under the purification or storage conditions. 2. Carryover from fermentation: Unidentified metabolites from the fermentation are co-purifying with the product.1. Conduct forced degradation studies: Expose this compound to stress conditions (acid, base, heat, oxidation, light) to identify potential degradation products and establish its stability profile.[4] 2. Characterize impurities: Use techniques like LC-MS and NMR to identify the structure of the impurities. This can provide insights into their origin and how to remove them.

Section 3: Quantitative Data

Table 1: Comparison of Extraction Solvents for a Macrolide Antibiotic (Tylosin)

Extraction SolventKey Observations
Chloroform/DichloromethaneHigh extraction of impurities, including pigments, making downstream purification difficult.[5]
Ethyl AcetateCommonly used, but may require further optimization for yield.[5]
Composite (Ethyl acetate-chloroform-petroleum ether)Improved purity and quality of the final product.[5]

Table 2: Purity and Yield of Erythromycin A at Different Stages of Purification

Purification StagePurity (% w/w)Throughput ( kg/day )
Clarified BrothLow-
Forward Extracted (Butyl Acetate)Moderate-
Back Extracted BrothHigh-
Counter-Current Chromatography>97%up to 0.33
Source: Adapted from a study on the purification of fermentation-derived erythromycin A.[9]

Section 4: Experimental Protocols

Disclaimer: The following are general protocols and may require significant optimization for this compound production.

Solid-State Fermentation of Cladosporium sp.
  • Medium Preparation: A suitable solid substrate (e.g., rice, wheat bran) is supplemented with a nutrient solution. For example, for rice, a mixture of 70g of rice and 70ml of water can be prepared.[11] The medium is then sterilized by autoclaving.

  • Inoculation: A spore suspension or mycelial culture of the Cladosporium strain is aseptically inoculated onto the sterile solid medium.

  • Incubation: The inoculated medium is incubated at a controlled temperature (e.g., 25-28°C) for a period of 7-14 days.[12] Aeration with humidified air may be required for larger scale fermentations.

  • Harvesting: After the incubation period, the fungal biomass and the solid substrate are harvested for extraction.

Solvent Extraction of Fungal Macrolides
  • Homogenization: The harvested solid-state fermentation culture (or the mycelia and broth from a liquid culture) is homogenized in a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: The mixture is agitated for several hours to allow for the extraction of the secondary metabolites into the solvent.

  • Filtration: The solid material is removed by filtration. The filtrate contains the crude extract.

  • Concentration: The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.

Silica Gel Column Chromatography
  • Column Packing: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the mobile phase.

  • Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column.

  • Elution: The mobile phase is passed through the column to separate the components of the crude extract. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Collection: The eluent is collected in fractions, which are then analyzed (e.g., by TLC or HPLC) to identify the fractions containing the desired compound.

  • Pooling and Concentration: Fractions containing pure or enriched this compound are pooled, and the solvent is evaporated to yield the purified compound.

Section 5: Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification strain Cladosporium Strain inoculum Inoculum Preparation strain->inoculum fermentation Large-Scale Fermentation inoculum->fermentation harvest Harvest fermentation->harvest extraction Solvent Extraction harvest->extraction concentration Concentration extraction->concentration column_chrom Column Chromatography concentration->column_chrom hplc Preparative HPLC column_chrom->hplc final_product Pure this compound hplc->final_product

Caption: Experimental workflow for this compound production.

troubleshooting_low_yield start Low Yield of this compound check_fermentation Check Fermentation Parameters start->check_fermentation check_strain Verify Strain Productivity check_fermentation->check_strain Parameters OK optimize_media Optimize Fermentation Medium check_fermentation->optimize_media Parameters Not Optimal check_extraction Evaluate Extraction Efficiency check_strain->check_extraction Strain is Productive re_isolate Re-isolate from Master Stock check_strain->re_isolate Strain Degraded optimize_solvent Optimize Extraction Solvent/pH check_extraction->optimize_solvent Low Recovery contamination Check for Contamination check_extraction->contamination Extraction is Efficient sterilize Improve Sterilization Protocol contamination->sterilize Contamination Detected

References

Optimizing culture media for enhanced "Cladosporide B" biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the biosynthesis of Cladosporide B.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound fermentation experiments.

Issue 1: Low or No Production of this compound

Possible Cause Troubleshooting Steps
Suboptimal Culture Medium The composition of the culture medium is critical for secondary metabolite production. Refer to Table 1 for recommended starting media. Systematically evaluate different carbon and nitrogen sources. For example, test glucose, sucrose, or soluble starch as carbon sources and peptone, yeast extract, or ammonium sulfate as nitrogen sources.
Incorrect Incubation Temperature Cladosporium species have optimal temperature ranges for growth and secondary metabolism. Start with a temperature of 25-28°C and optimize by testing a range (e.g., 20°C, 25°C, 30°C).
Inadequate Aeration Oxygen availability can significantly influence polyketide biosynthesis. Ensure adequate aeration by using baffled flasks and optimizing the shaker speed (e.g., 150-200 rpm). For bioreactors, optimize the dissolved oxygen (DO) setpoint.
Incorrect pH of the Medium The initial pH of the culture medium can affect nutrient uptake and enzyme activity. Adjust the initial pH to a range of 6.0-7.0. Monitor the pH throughout the fermentation and adjust if necessary.
Insufficient Fermentation Time Secondary metabolite production often occurs in the stationary phase of fungal growth. Extend the fermentation period (e.g., from 7 days to 14 or 21 days) and sample at different time points to determine the optimal harvest time.

Issue 2: Poor Fungal Growth

Possible Cause Troubleshooting Steps
Inadequate Inoculum A low-density or poor-quality inoculum will result in a long lag phase and poor growth. Use a fresh, actively growing culture for inoculation. Optimize the inoculum size (e.g., starting with a 5-10% v/v).
Nutrient Limitation The basal medium may be lacking essential nutrients. Ensure the medium contains a balanced source of carbon, nitrogen, phosphorus, and essential minerals. Consider supplementing with yeast extract, which provides vitamins and growth factors.
Presence of Inhibitory Substances Contaminants in the water or media components can inhibit fungal growth. Use high-purity water and reagents.

Issue 3: Contamination of Cultures

Possible Cause Troubleshooting Steps
Improper Sterile Technique Strict aseptic techniques are crucial to prevent bacterial or cross-contamination with other fungi.
Contaminated Glassware or Media Ensure all glassware and media are properly sterilized by autoclaving.
Contaminated Inoculum Verify the purity of the seed culture by plating on a suitable agar medium.

Issue 4: Interference from Pigments During Extraction and Analysis

Possible Cause Troubleshooting Steps
Production of Melanin-like Pigments Cladosporium species are known to produce dark pigments, which are also polyketides and can interfere with the extraction and quantification of this compound.[1][2][3]
- Adsorbent Resins: Add adsorbent resins (e.g., Amberlite XAD-16) to the fermentation broth to bind the pigments.
- Charcoal Treatment: Treat the crude extract with activated charcoal to remove pigments. Note that this may also lead to some loss of the target compound.
- Chromatographic Separation: Utilize solid-phase extraction (SPE) or column chromatography with a suitable stationary phase to separate this compound from the interfering pigments prior to HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended culture media for initiating this compound production?

A1: Several media can be used as a starting point for optimizing this compound production. Potato Dextrose Broth (PDB) and Czapek-Dox Broth supplemented with yeast extract (CYB) are commonly used for cultivating Cladosporium species for secondary metabolite production. A more complex medium tailored for polyketide production can also be a good starting point. Refer to Table 1 for detailed compositions.

Q2: How can I optimize the culture medium to enhance the yield of this compound?

A2: A systematic approach is recommended. Start with a basal medium and vary one factor at a time (One-Factor-at-a-Time, OFAT) or use a statistical approach like Response Surface Methodology (RSM). Key parameters to optimize include the type and concentration of carbon and nitrogen sources, the carbon-to-nitrogen (C:N) ratio, and the concentration of essential minerals like phosphate and magnesium.

Q3: What is the general biosynthetic pathway for this compound?

A3: this compound is a macrolide, which is a class of polyketides. It is biosynthesized by a Type I Polyketide Synthase (PKS).[4][5][6] These are large, multi-domain enzymes that act as an assembly line, sequentially adding and modifying small carboxylic acid units to build the polyketide backbone, which is then cyclized to form the macrolide ring.

Q4: What is a reliable method for quantifying this compound in a fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantification of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

Q5: What is an effective method for extracting this compound from the fermentation broth?

A5: Liquid-liquid extraction using a water-immiscible organic solvent is a common method. After separating the fungal mycelium from the broth by filtration, the filtrate can be extracted with a solvent like ethyl acetate.[7][8][9] The organic phases are then combined and concentrated to yield the crude extract containing this compound.

Data Presentation

Table 1: Recommended Basal Culture Media for Cladosporium sp.

ComponentPotato Dextrose Broth (PDB)Czapek-Dox Yeast Broth (CYB)Polyketide Production Medium
Glucose/Dextrose20 g/L30 g/L (as Sucrose)10 g/L
Potato Infusion4 g/L--
Maltose--20 g/L
Mannitol--20 g/L
Peptone---
Yeast Extract-5 g/L3 g/L
Monosodium Glutamate--10 g/L
Corn Flour--1 g/L
Sodium Nitrate-3 g/L-
KH₂PO₄-1 g/L0.5 g/L
K₂HPO₄---
KCl-0.5 g/L-
MgSO₄·7H₂O-0.5 g/L0.3 g/L
FeSO₄·7H₂O-0.01 g/L-
Distilled Waterto 1 Lto 1 Lto 1 L (Seawater can be used)
Initial pH 5.6 ± 0.26.5 - 7.06.5

Experimental Protocols

1. Protocol for Fermentation of Cladosporium sp. for this compound Production

  • Media Preparation: Prepare the desired culture medium (refer to Table 1) in an appropriately sized Erlenmeyer flask (e.g., 250 mL medium in a 1 L flask). Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterile medium with a 5-10% (v/v) seed culture of Cladosporium sp. grown in the same medium for 3-5 days.

  • Incubation: Incubate the flasks on a rotary shaker at 150-200 rpm and 25-28°C for 14-21 days.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 2-3 days) to monitor growth and this compound production.

2. Protocol for Extraction of this compound

  • Harvesting: After the desired fermentation period, separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar filter.

  • Solvent Extraction: Transfer the culture filtrate to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.[7][8]

  • Phase Separation: Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Concentration: Combine all the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C for further analysis.

3. Protocol for HPLC Quantification of this compound

  • Sample Preparation: Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or a phosphate buffer). A typical starting point is a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength of 254 nm.

    • Injection Volume: 10-20 µL.

  • Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Quantification: Inject the prepared sample and determine the peak area corresponding to this compound. Calculate the concentration in the sample using the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis media_prep Media Preparation fermentation Fermentation (14-21 days) media_prep->fermentation inoculum_prep Inoculum Preparation inoculum_prep->fermentation extraction Extraction with Ethyl Acetate fermentation->extraction concentration Concentration extraction->concentration hplc HPLC Analysis concentration->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for this compound production and analysis.

troubleshooting_workflow cluster_growth_issues Growth Troubleshooting cluster_yield_issues Yield Troubleshooting start Low/No this compound Yield check_growth Check for Fungal Growth start->check_growth no_growth No/Poor Growth check_growth->no_growth No good_growth Good Growth check_growth->good_growth Yes check_inoculum Verify Inoculum Quality no_growth->check_inoculum check_media_growth Check Basal Medium for Growth no_growth->check_media_growth check_sterility Check for Contamination no_growth->check_sterility optimize_media Optimize Media Composition (C/N ratio) good_growth->optimize_media optimize_conditions Optimize Physical Conditions (pH, Temp, Aeration) good_growth->optimize_conditions check_pigments Check for Pigment Interference good_growth->check_pigments

Caption: Troubleshooting workflow for low this compound yield.

pks_pathway cluster_pks Polyketide Synthase (PKS) Module pks_module KS AT KR DH ER ACP growing_chain Growing Polyketide Chain pks_module->growing_chain starter Starter Unit (e.g., Acetyl-CoA) starter->pks_module:f0 extender Extender Unit (e.g., Malonyl-CoA) extender->pks_module:f1 growing_chain->pks_module n cycles release Release and Cyclization growing_chain->release cladosporide_b This compound release->cladosporide_b

References

"Cladosporide B" stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cladosporide B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Disclaimer: Specific stability studies for this compound are not extensively documented in publicly available literature. The following information is based on the general properties of macrolide compounds and natural products. It is strongly recommended to perform compound-specific stability and handling studies for your particular experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a 12-membered macrolide natural product isolated from fungi of the genus Cladosporium. Its primary reported biological activity is antifungal.

Q2: How should I prepare stock solutions of this compound?

For initial stock solutions, it is recommended to dissolve this compound in an appropriate organic solvent such as DMSO or ethanol. For aqueous buffers, some macrolides have limited solubility. To aid dissolution in aqueous media, a small amount of glacial acetic acid (e.g., < 2.5 µL/mL) can be added dropwise to the water before adding the compound, followed by dilution with deionized water.[1][2] Always filter-sterilize the final solution for use in cell-based assays.

Q3: What are the general recommendations for storing this compound?

  • Solid Form: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.

  • Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store these at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.

Stability Data

As specific quantitative stability data for this compound is unavailable, the following tables provide a general overview of factors that can affect the stability of macrolide compounds. These are intended to guide researchers in designing their own stability studies.

Table 1: Inferred Stability of this compound Under Different Storage Conditions (Qualitative)

Storage ConditionSolidIn Organic Solvent (e.g., DMSO)In Aqueous Buffer
-80°C (Long-term) Expected to be stableExpected to be stableLikely stable (if properly buffered)
-20°C (Long-term) Expected to be stableExpected to be stableLikely stable (if properly buffered)
2-8°C (Short-term) Likely stableLikely stablePotential for degradation
Room Temperature Potential for degradationPotential for degradationLikely to degrade
Exposure to Light Potential for degradationPotential for degradationPotential for degradation
Acidic pH (<6) Not recommendedNot recommendedProne to rapid degradation
Neutral pH (6-8) N/AN/AGenerally more stable
Alkaline pH (>8) Not recommendedNot recommendedPotential for degradation

Table 2: Potential Degradation Pathways for Macrolides

Degradation PathwayDescriptionTriggering Factors
Hydrolysis Cleavage of the macrolactone ring.Acidic or alkaline conditions
Oxidation Formation of N-oxides.Exposure to air/oxidizing agents
Photodegradation Alteration of the chemical structure upon light exposure.UV and visible light
Epimerization Changes in stereochemistry at chiral centers.pH, temperature

Experimental Protocols

Protocol 1: General Method for Preparing this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.

  • Sterilization: If for use in cell culture, filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the stability of a compound.

  • Column Selection: A C18 reversed-phase column is a common starting point for macrolide analysis.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection is often suitable. The detection wavelength should be optimized based on the UV spectrum of this compound.

  • Forced Degradation Studies: To develop a stability-indicating method, subject this compound solutions to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products.

  • Method Validation: The HPLC method should be validated to ensure it can separate the intact this compound from its degradation products and is accurate, precise, and linear.

Troubleshooting Guides

Issue 1: Inconsistent results in antifungal susceptibility testing.

  • Possible Cause: Degradation of this compound in the assay medium.

    • Troubleshooting:

      • Verify the pH of your culture medium. If acidic, it may be degrading the compound. Consider using a buffered medium.

      • Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.

      • Protect your assay plates from light during incubation.

  • Possible Cause: Incomplete dissolution of this compound.

    • Troubleshooting:

      • Visually inspect your stock solution and dilutions for any precipitate.

      • Briefly sonicate the stock solution before making dilutions.

Issue 2: Loss of antifungal activity over time in stored solutions.

  • Possible Cause: Instability of this compound in the chosen solvent or at the storage temperature.

    • Troubleshooting:

      • Perform a time-course experiment where you test the activity of a stored solution at different time points.

      • Consider storing aliquots at -80°C instead of -20°C.

      • Evaluate the stability in a different solvent (e.g., ethanol vs. DMSO).

Issue 3: Unexpected peaks in HPLC analysis of a this compound sample.

  • Possible Cause: Degradation of the compound.

    • Troubleshooting:

      • Review the storage and handling history of the sample. Was it exposed to light, extreme temperatures, or non-neutral pH?

      • Compare the chromatogram to a freshly prepared standard of this compound.

  • Possible Cause: Contamination of the sample or HPLC system.

    • Troubleshooting:

      • Run a blank injection (solvent only) to check for system contamination.

      • Ensure all glassware and vials are clean.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Antifungal Assay cluster_analysis Data Analysis weigh Weigh Solid This compound dissolve Dissolve in Organic Solvent weigh->dissolve sterilize Filter Sterilize dissolve->sterilize aliquot Aliquot & Store at -80°C sterilize->aliquot prepare_dilutions Prepare Serial Dilutions aliquot->prepare_dilutions inoculate Inoculate with Fungal Culture prepare_dilutions->inoculate incubate Incubate inoculate->incubate readout Measure Fungal Growth incubate->readout calculate_mic Calculate MIC readout->calculate_mic compare Compare with Controls calculate_mic->compare

Caption: A typical experimental workflow for evaluating the antifungal activity of this compound.

signaling_pathway cluster_cell Fungal Cell cladosporide_b This compound ribosome 50S Ribosomal Subunit cladosporide_b->ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis cell_growth Fungal Growth & Proliferation protein_synthesis->cell_growth inhibition Inhibition

Caption: A proposed mechanism of action for this compound, inhibiting fungal protein synthesis.

troubleshooting_logic start Inconsistent Experimental Results check_stability Is the compound stable in the assay? start->check_stability check_solubility Is the compound fully dissolved? check_stability->check_solubility Yes reprepare Prepare fresh solutions, verify media pH check_stability->reprepare No check_protocol Was the experimental protocol followed correctly? check_solubility->check_protocol Yes sonicate Sonicate stock solution, visually inspect check_solubility->sonicate No review_steps Review and repeat experimental steps carefully check_protocol->review_steps No end Consistent Results check_protocol->end Yes reprepare->check_stability sonicate->check_solubility review_steps->start

Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.

References

Overcoming low yield of "Cladosporide B" from fungal fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the low yield of Cladosporide B from fungal fermentation.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the fermentation of Cladosporium species for the production of this compound.

Frequently Asked Questions (FAQs)

Q1: My Cladosporium culture is growing well, but the yield of this compound is consistently low. What are the primary factors I should investigate?

A1: Low yields of secondary metabolites like this compound, despite good biomass growth, are a common challenge. The primary factors to investigate are:

  • Media Composition: The type and concentration of carbon and nitrogen sources are critical. An inappropriate C:N ratio can favor primary metabolism (growth) over secondary metabolism (this compound production).

  • Fermentation Parameters: Suboptimal pH, temperature, and aeration can significantly impact enzyme activity and the biosynthesis of polyketides like this compound.

  • Strain Viability: The specific strain of Cladosporium and its age or storage conditions can affect its metabolic output.

  • Feedback Inhibition: Accumulation of this compound or other byproducts in the fermentation broth may inhibit further production.

Q2: What are the recommended initial fermentation conditions for this compound production?

A2: Based on general protocols for secondary metabolite production in Cladosporium cladosporioides, a good starting point would be:

  • Medium: Potato Dextrose Broth (PDB).

  • Temperature: 25-28°C. Optimal growth for many Cladosporium species is in this range.

  • pH: An initial pH of 5.5 to 6.5 is often suitable for fungal growth and secondary metabolite production.

  • Aeration: Static culture or slow shaking (e.g., 120-150 rpm). Some secondary metabolite production is favored under slight stress conditions, which can be induced by limiting aeration.

  • Incubation Time: 14-21 days. Secondary metabolite production typically occurs in the stationary phase of growth.

Troubleshooting Specific Issues

Issue 1: Poor or No Production of this compound

  • Possible Cause 1: Incorrect Media Composition.

    • Troubleshooting: Systematically evaluate different carbon and nitrogen sources. For example, test various simple and complex carbohydrates as carbon sources and different organic and inorganic nitrogen sources. It is crucial to optimize the Carbon-to-Nitrogen (C:N) ratio, as high nitrogen levels can sometimes suppress secondary metabolite production.

  • Possible Cause 2: Suboptimal pH.

    • Troubleshooting: Monitor and control the pH of the fermentation broth. The optimal pH for this compound production may differ from the optimal pH for fungal growth. Conduct small-scale experiments with buffered media at different pH values (e.g., 4.5, 5.5, 6.5, 7.5).

  • Possible Cause 3: Inappropriate Aeration.

    • Troubleshooting: Vary the agitation speed in shake flask experiments or the aeration rate in a bioreactor. Compare static cultures with cultures agitated at different speeds (e.g., 100, 150, 200 rpm).

Issue 2: Inconsistent Yields Between Batches

  • Possible Cause 1: Inoculum Variability.

    • Troubleshooting: Standardize your inoculum preparation. Use a consistent spore concentration or mycelial biomass for inoculation. Ensure the age of the seed culture is consistent between batches.

  • Possible Cause 2: Fluctuation in Environmental Parameters.

    • Troubleshooting: Ensure that temperature, pH, and other critical parameters are tightly controlled and monitored throughout the fermentation process. Use calibrated probes and maintain detailed batch records.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize quantitative data from hypothetical optimization experiments to illustrate the impact of different factors on this compound yield. These tables should be used as a template for designing your own experiments.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose15.28.5
Sucrose14.812.3
Maltose16.518.7
Soluble Starch12.125.4
Glycerol10.515.1

Table 2: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (5 g/L)Biomass (g/L)This compound Yield (mg/L)
Peptone18.122.6
Yeast Extract19.519.8
Ammonium Sulfate12.39.2
Sodium Nitrate10.811.5
Casein Hydrolysate17.428.1

Table 3: Effect of pH on this compound Yield

Initial pHFinal pHBiomass (g/L)This compound Yield (mg/L)
4.55.211.815.7
5.56.316.226.3
6.57.115.921.4
7.57.813.412.9

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Media Components

This protocol is designed to screen for the optimal carbon and nitrogen sources for this compound production.

  • Prepare Basal Medium: Prepare a basal fermentation medium containing all necessary salts and minerals, but without a carbon or nitrogen source. A common basal medium for fungi is Czapek-Dox broth.

  • Carbon Source Screening:

    • Dispense the basal medium into a series of flasks.

    • Add different carbon sources (e.g., glucose, sucrose, maltose, soluble starch) to each flask to a final concentration of 20 g/L.

    • Add a standard nitrogen source, such as peptone (5 g/L).

    • Inoculate each flask with a standardized spore suspension of Cladosporium sp.

    • Incubate at 25°C with shaking at 150 rpm for 14-21 days.

    • Harvest the broth and mycelium for analysis.

  • Nitrogen Source Screening:

    • Using the optimal carbon source identified in the previous step, prepare a new series of flasks.

    • Add different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate) to each flask to a final concentration of 5 g/L.

    • Inoculate and incubate as described above.

    • Harvest and analyze.

  • Analysis:

    • Determine the dry weight of the mycelial biomass.

    • Extract this compound from the culture filtrate and/or mycelium using a suitable solvent (e.g., ethyl acetate).

    • Quantify the yield of this compound using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Elicitor Screening to Enhance this compound Production

Elicitors are compounds that can trigger a defense response in fungi, often leading to increased production of secondary metabolites.

  • Prepare Production Medium: Prepare the optimized fermentation medium identified from previous experiments.

  • Cultivation: Inoculate the production medium with Cladosporium sp. and incubate under optimal conditions.

  • Elicitor Addition: After a period of initial growth (e.g., 7 days), add different elicitors to the cultures. Examples of elicitors and their typical concentrations include:

    • Biotic Elicitors: Yeast extract (0.1-1.0 g/L), Chitosan (50-200 mg/L).

    • Abiotic Elicitors: Metal ions (e.g., CuSO₄, 50-150 µM), Salicylic acid (50-200 µM).

    • Run a control culture with no elicitor added.

  • Continued Incubation and Harvest: Continue the incubation for another 7-14 days after elicitor addition.

  • Analysis: Harvest the cultures and quantify the this compound yield as described in Protocol 1. Compare the yields from the elicited cultures to the control.

Visualizations

Diagram 1: General Workflow for Optimizing this compound Production

G cluster_0 Strain and Inoculum Preparation cluster_1 Fermentation Optimization cluster_2 Downstream Processing and Analysis Strain Cladosporium sp. Strain Selection Inoculum Standardized Inoculum Preparation Strain->Inoculum Media Media Optimization (C/N sources, C:N ratio) Inoculum->Media Fermentation Fermentation Media->Fermentation Conditions Physical Parameter Optimization (pH, Temp, Aeration) Conditions->Fermentation Elicitation Elicitor Screening Elicitation->Fermentation Extraction Extraction of this compound Fermentation->Extraction Purification Purification Extraction->Purification Analysis Quantification (HPLC) Purification->Analysis

Caption: A logical workflow for enhancing this compound yield.

Diagram 2: Hypothetical Biosynthetic Pathway for this compound (as a Polyketide)

G cluster_pathway Polyketide Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS PolyketideChain Linear Polyketide Chain PKS->PolyketideChain Modification Post-PKS Modifications (e.g., cyclization, oxidation) PolyketideChain->Modification CladosporideB This compound Modification->CladosporideB

Caption: A simplified representation of a polyketide synthesis pathway.

Diagram 3: Troubleshooting Logic for Low this compound Yield

G Start Low this compound Yield CheckGrowth Is Biomass Growth Normal? Start->CheckGrowth OptimizeMedia Optimize Media Composition (C/N Sources, Ratio) CheckGrowth->OptimizeMedia Yes CheckStrain Evaluate Strain Viability/Productivity CheckGrowth->CheckStrain No OptimizeConditions Optimize Fermentation Conditions (pH, Temp, Aeration) OptimizeMedia->OptimizeConditions ConsiderElicitors Screen for Elicitors OptimizeConditions->ConsiderElicitors FedBatch Consider Fed-Batch Strategy ConsiderElicitors->FedBatch

Caption: A decision tree for troubleshooting low this compound production.

Troubleshooting "Cladosporide B" purification from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Cladosporide B from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a pentanorlanostane derivative, a type of modified triterpenoid, isolated from fungi of the genus Cladosporium. Its purification can be challenging due to several factors:

  • Complex Mixtures: Fungal extracts are complex matrices containing a wide variety of other secondary metabolites, including pigments, lipids, and structurally similar compounds.

  • Co-eluting Impurities: Pigments and other lipophilic compounds often have similar chromatographic behavior to this compound, leading to co-elution and difficulty in achieving high purity.

  • Low Abundance: The concentration of this compound in the crude extract can be low, requiring efficient extraction and purification methods to obtain sufficient quantities.

  • Potential for Degradation: Like many natural products, this compound may be sensitive to factors such as pH, temperature, and light, which can lead to degradation during the purification process.

Q2: What are the initial steps to consider before starting the purification of this compound?

A2: Before beginning the purification, it is crucial to:

  • Optimize Fermentation Conditions: The production of this compound by the producing fungus can be influenced by culture media composition, pH, temperature, and aeration. Optimizing these parameters can significantly increase the starting concentration of your target compound.

  • Develop a Robust Extraction Method: The choice of extraction solvent and method will impact the yield and purity of the initial crude extract. A preliminary liquid-liquid extraction with a solvent of intermediate polarity (e.g., ethyl acetate) is often a good starting point to separate this compound from highly polar and non-polar compounds.

  • Perform Preliminary Analysis: Use techniques like Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to get a preliminary profile of your crude extract. This will help in choosing the right purification strategy and monitoring the purification progress.

Q3: How can I remove pigments that interfere with the purification of this compound?

A3: Pigments are a common challenge in the purification of fungal metabolites. Here are some strategies to remove them:

  • Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge. Pigments may have different retention characteristics than this compound, allowing for a separation.

  • Adsorbent Resins: Materials like activated charcoal or specific polymeric resins can be used to adsorb pigments from the crude extract. However, it's important to first test for potential adsorption of this compound to these materials to avoid product loss.

  • Solvent Partitioning: A series of liquid-liquid extractions with solvents of varying polarity (e.g., hexane, dichloromethane, ethyl acetate) can help in the differential separation of pigments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Yield of this compound
Possible Cause Recommended Solution
Inefficient Extraction Optimize the extraction solvent and method. Consider using a multi-step extraction with solvents of increasing polarity. Ensure complete extraction by performing multiple extractions of the fungal biomass.
Degradation of this compound Avoid high temperatures and extreme pH during extraction and purification. Work in low light conditions if the compound is found to be light-sensitive.
Loss during Purification Steps Minimize the number of purification steps. Ensure complete elution from chromatographic columns. Check for product loss in all fractions and waste streams.
Suboptimal Fermentation Re-evaluate and optimize the fungal culture conditions to maximize the production of this compound.
Problem 2: Poor Resolution in HPLC Purification
Possible Cause Recommended Solution
Inappropriate Column Chemistry Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its impurities.
Suboptimal Mobile Phase Optimize the mobile phase composition. This includes the organic modifier (e.g., acetonitrile vs. methanol), the aqueous phase pH, and the use of additives. A shallow gradient can often improve the resolution of closely eluting peaks.
Column Overload Reduce the amount of sample injected onto the column. Column overload leads to peak broadening and loss of resolution.
Presence of Co-eluting Impurities Introduce a pre-purification step (e.g., SPE, flash chromatography) to remove major impurities before the final HPLC step.
Problem 3: Presence of Persistent Impurities
Possible Cause Recommended Solution
Structurally Similar Compounds Employ orthogonal purification techniques. If you are using reversed-phase HPLC, consider a subsequent step using normal-phase HPLC or a different type of chromatography (e.g., size-exclusion, ion-exchange if applicable).
Pigments or Lipids Implement a specific pre-treatment step for pigment and lipid removal as described in the FAQs. Defatting the initial extract with a non-polar solvent like hexane can be effective.
Incomplete Separation Re-optimize the chromatographic conditions. This could involve changing the gradient slope, temperature, or flow rate.

Experimental Protocols

General Extraction Protocol for this compound from Cladosporium sp.
  • Fermentation: Cultivate the Cladosporium sp. strain in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production.

  • Biomass Separation: After the fermentation period, separate the mycelium from the culture broth by filtration.

  • Extraction of Mycelium:

    • Dry the mycelium.

    • Extract the dried mycelium with a suitable organic solvent (e.g., methanol or ethyl acetate) at room temperature.

    • Repeat the extraction process three times to ensure complete extraction.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude mycelial extract.

  • Extraction of Culture Broth:

    • Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude broth extract.

  • Combine and Defat: Combine the mycelial and broth extracts. To remove lipids, dissolve the combined extract in methanol and perform a liquid-liquid extraction with hexane. The methanolic layer will contain the more polar secondary metabolites, including this compound.

HPLC Purification Protocol for this compound

This protocol is a representative method based on published procedures for similar compounds. Optimization will be required for specific extracts.

  • Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B

    • 25-30 min: 80% to 100% B

    • 30-35 min: 100% B

    • 35-40 min: 100% to 40% B

  • Flow Rate: 2.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 100 µL (of a 10 mg/mL solution of pre-purified extract)

Fraction Collection: Collect fractions based on the elution profile and analyze each fraction for the presence and purity of this compound using analytical HPLC and/or mass spectrometry.

Quantitative Data Summary

The following table summarizes representative yields for the purification of this compound and similar fungal metabolites. Please note that yields can vary significantly depending on the fungal strain, fermentation conditions, and purification protocol.

Compound Producing Organism Purification Method Yield Reference
Cladosporide ACladosporium sp.Silica gel chromatography, HPLC40 mg from 10 L cultureHosoe et al., 2000
This compoundCladosporium sp.HPLC5.7 mg
TriterpenoidsGanoderma lucidumSupercritical CO2 Extraction, HPLC2.735 mg/g dry weightRepresentative data

Visualizations

General Workflow for this compound Purification

G cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification Fungal Culture Fungal Culture Fermentation Fermentation Fungal Culture->Fermentation Biomass Separation Biomass Separation Fermentation->Biomass Separation Solvent Extraction Solvent Extraction Biomass Separation->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Pigment & Lipid Removal Pigment & Lipid Removal Crude Extract->Pigment & Lipid Removal Flash Chromatography Flash Chromatography Pigment & Lipid Removal->Flash Chromatography Preparative HPLC Preparative HPLC Flash Chromatography->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: A generalized workflow for the purification of this compound from fungal culture.

Troubleshooting Logic for Low HPLC Resolution

G Start Start Low Resolution Low Resolution Start->Low Resolution Check for Peak Tailing Check for Peak Tailing Low Resolution->Check for Peak Tailing Yes Check for Peak Fronting Check for Peak Fronting Low Resolution->Check for Peak Fronting No Check for Co-elution Check for Co-elution Check for Peak Tailing->Check for Co-elution No Possible Column Degradation or Contamination Possible Column Degradation or Contamination Check for Peak Tailing->Possible Column Degradation or Contamination Yes Check for Peak Fronting->Check for Co-elution No Possible Column Overload Possible Column Overload Check for Peak Fronting->Possible Column Overload Yes Optimize Mobile Phase or Change Column Optimize Mobile Phase or Change Column Check for Co-elution->Optimize Mobile Phase or Change Column Yes Replace or Clean Column Replace or Clean Column Possible Column Degradation or Contamination->Replace or Clean Column Reduce Sample Concentration Reduce Sample Concentration Possible Column Overload->Reduce Sample Concentration Improved Resolution Improved Resolution Optimize Mobile Phase or Change Column->Improved Resolution

Caption: A troubleshooting flowchart for addressing low resolution in HPLC purification.

Hypothesized Antifungal Mechanism of this compound: Inhibition of Ergosterol Biosynthesis

Since this compound is a pentanorlanostane derivative, a class of compounds structurally related to lanosterol, it is hypothesized that its antifungal activity may stem from the disruption of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

G cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Ergosterol Ergosterol Intermediate Sterols->Ergosterol Intermediate Sterols->Ergosterol Synthesis Blocked Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity This compound This compound Lanosterol Demethylase (ERG11) Lanosterol Demethylase (ERG11) This compound->Lanosterol Demethylase (ERG11) Inhibits Lanosterol Demethylase (ERG11)->Intermediate Sterols Blocked Conversion Disrupted Membrane Disrupted Membrane Fungal Cell Death Fungal Cell Death Disrupted Membrane->Fungal Cell Death Fungal Cell Membrane Integrity->Disrupted Membrane

Enhancing the antifungal potency of "Cladosporide B" through structural modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on enhancing the antifungal potency of Cladosporide B through structural modification.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis, characterization, and evaluation of this compound analogs.

Problem 1: Low Yield of Synthetic Derivatives

Possible Cause Troubleshooting Step
Steric Hindrance: The lanostane skeleton is complex and sterically hindered, which can impede reagent access to reaction sites.- Use smaller, more reactive reagents. - Employ catalysts that can overcome steric barriers. - Optimize reaction conditions such as temperature and reaction time to favor the desired product.
Poor Solubility: this compound and its derivatives may have limited solubility in common organic solvents.- Screen a wider range of solvents or solvent mixtures. - Consider using techniques like sonication to improve dissolution.
Side Reactions: The presence of multiple functional groups can lead to undesired side reactions.- Utilize protecting groups for sensitive functionalities that are not the target of the modification. - Purify intermediates at each step to prevent the accumulation of side products.

Problem 2: Difficulty in Characterizing Modified Compounds

Possible Cause Troubleshooting Step
Complex NMR Spectra: The rigid polycyclic structure can result in overlapping signals in 1H and 13C NMR spectra.- Employ 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous signal assignment. - Use deuterated solvents that provide better signal resolution.
Ambiguous Stereochemistry: Modifications can introduce new chiral centers, making stereochemical assignment challenging.- Use chiral chromatography or spectroscopic methods like circular dichroism (CD). - X-ray crystallography of suitable crystals provides definitive stereochemical information.

Problem 3: Inconsistent Antifungal Activity Results

Possible Cause Troubleshooting Step
Inoculum Variability: The concentration and viability of the fungal inoculum can significantly impact MIC values.- Standardize the inoculum preparation procedure, including spore concentration and growth phase, as per established protocols (e.g., EUCAST or CLSI guidelines).
Compound Precipitation: Poorly soluble compounds may precipitate in the assay medium, leading to inaccurate MIC determination.- Use a suitable co-solvent like DMSO at a final concentration that does not affect fungal growth. - Visually inspect the wells for any precipitation before and after incubation.
Media Composition: The type of growth medium can influence both fungal growth and compound activity.- Use a standardized medium such as RPMI-1640 for susceptibility testing of Aspergillus fumigatus.

Frequently Asked Questions (FAQs)

Q1: What is the known antifungal activity of this compound and its naturally occurring analogs?

A1: this compound, a pentanorlanostane derivative, has shown characteristic antifungal activity against Aspergillus fumigatus.[1][2] Its analogs, Cladosporide A, C, and D, also exhibit activity against this pathogen. The table below summarizes the reported activity.

CompoundTarget OrganismActivityReference
Cladosporide AAspergillus fumigatusIC80 0.5-4.0 µg/mL[3]
This compoundAspergillus fumigatusCharacteristic antifungal agent[2]
Cladosporide CAspergillus fumigatusCharacteristic antifungal agent[2]
Cladosporide DAspergillus fumigatusCharacteristic antifungal agent[2]

Q2: What structural features of pentanorlanostane triterpenoids are important for their antifungal activity?

A2: Based on studies of related compounds, certain structural features appear to be crucial. For instance, the 4β-aldehyde residue in Cladosporide A is suggested to be essential for its antifungal activity against A. fumigatus, as its absence in a similar diol derivative leads to a loss of inhibition.[3]

Q3: What is the likely mechanism of action for this compound?

A3: While the specific mechanism of this compound has not been definitively elucidated, its structural similarity to lanosterol, a key intermediate in the fungal ergosterol biosynthesis pathway, suggests that it may act as an inhibitor of this pathway. A plausible target is the enzyme lanosterol 14α-demethylase (CYP51), which is a common target for azole antifungal drugs.[4][5] Inhibition of this enzyme would disrupt the integrity of the fungal cell membrane.

Q4: What are some potential strategies for the structural modification of this compound to enhance its potency?

A4: Based on the structure-activity relationships of other lanostane triterpenoids, the following strategies could be explored:

  • Modification of the Side Chain: Altering the length and functional groups of the side chain at C-17 could influence binding to the target enzyme.

  • Introduction of Heteroatoms: Incorporating nitrogen or sulfur atoms into the ring system or side chain could lead to new interactions with the target.

  • Functional Group Interconversion: Modifying existing hydroxyl or carbonyl groups, for example, through esterification, etherification, or reductive amination, could impact solubility and activity.

Q5: Are there established protocols for testing the antifungal activity of new this compound derivatives against Aspergillus fumigatus?

A5: Yes, standardized protocols from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) are available for antifungal susceptibility testing of filamentous fungi, including Aspergillus fumigatus. These protocols provide detailed methodologies for inoculum preparation, microdilution assays, and determination of Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Protocol 1: General Procedure for Antifungal Susceptibility Testing of Aspergillus fumigatus (Broth Microdilution Method based on EUCAST guidelines)

  • Inoculum Preparation:

    • Culture Aspergillus fumigatus on a suitable agar medium (e.g., Potato Dextrose Agar) at 35-37°C for 5-7 days to obtain mature conidia.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

    • Adjust the conidial concentration of the supernatant to 1-5 x 106 conidia/mL using a hemocytometer.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 1-2.5 x 105 CFU/mL in the test wells.

  • Microdilution Plate Preparation:

    • Prepare serial twofold dilutions of the test compounds (this compound and its derivatives) in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 64 to 0.06 µg/mL.

    • Include a positive control (e.g., voriconazole or amphotericin B) and a negative control (medium with solvent, typically DMSO at a final concentration of ≤1%).

    • Also, include a growth control well containing only the fungal inoculum in the medium.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at 35-37°C for 48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth as observed with the naked eye.

Visualizations

Below are diagrams illustrating key concepts relevant to the structural modification and evaluation of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Antifungal Evaluation start This compound mod Structural Modification start->mod purify Purification (HPLC) mod->purify nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry purify->ms xray X-ray Crystallography purify->xray mic MIC Determination nmr->mic ms->mic xray->mic sar SAR Analysis mic->sar

Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.

ergosterol_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp IPP mevalonate->ipp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp squalene Squalene fpp->squalene squalene_epoxide 2,3-Oxidosqualene squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate 14-demethyl Lanosterol ergosterol Ergosterol intermediate->ergosterol Multiple Steps cladosporide_b This compound (Hypothetical) cladosporide_b->cyp51 Inhibition cyp51->intermediate Demethylation

Caption: Hypothetical mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.

References

Addressing solubility issues of "Cladosporide B" for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of Cladosporide B for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a 12-membered macrolide natural product isolated from the fungus Cladosporium sp.[1][2] Its molecular formula is C₁₂H₂₀O₄.[1] It has been reported to exhibit biological activities, including antifungal and antibacterial effects.[2] Like other macrolides, it may also possess cytotoxic properties.[3][4][5]

Q2: What are the general solubility characteristics of this compound?

Q3: Which solvents are recommended for dissolving this compound?

For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for poorly water-soluble compounds like this compound.[7] Ethanol can also be considered. It is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be further diluted in the aqueous assay medium to the final desired concentration.

Q4: What is the recommended procedure for preparing a stock solution of this compound?

To ensure accuracy and consistency, it is recommended to prepare a stock solution of this compound by following a standard protocol. This involves accurately weighing the compound, dissolving it in a minimal amount of a suitable organic solvent like DMSO, and ensuring complete dissolution before storing it appropriately. For detailed steps, refer to the Experimental Protocols section.

Q5: What is the maximum concentration of DMSO that can be used in cell-based assays?

The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[7] It is essential to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in in vitro assays.

Issue Potential Cause Recommended Solution
This compound does not dissolve in the chosen organic solvent. Insufficient solvent volume or low solubility in that specific solvent.- Increase the solvent volume gradually while vortexing.- Try gentle warming (be cautious of potential degradation).- Consider an alternative organic solvent (e.g., ethanol).
Precipitation occurs when diluting the DMSO stock solution in aqueous media. The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Lower the final concentration of this compound.- Increase the percentage of DMSO in the final solution (while staying within the cytotoxic limits for your cells).- Prepare the final dilution immediately before adding it to the assay plate.
Inconsistent results are observed between experiments. - Inaccurate stock solution concentration.- Degradation of this compound in the stock solution.- Precipitation of the compound in the assay wells.- Ensure the stock solution is prepared accurately using calibrated equipment.- Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.- Visually inspect the assay plates for any signs of precipitation before and after treatment.
High background or unexpected effects are seen in the vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or interfering with the assay readout.- Reduce the final concentration of the solvent in the assay medium.- Perform a dose-response experiment with the solvent alone to determine the no-effect concentration for your specific assay and cell line.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 228.28 g/mol )[1]

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh 2.28 mg of this compound using an analytical balance.

  • Transfer the weighed compound to a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using an MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol with Triton X-100)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed the cytotoxic limit.

  • Include appropriate controls: untreated cells, vehicle control (medium with the same final DMSO concentration as the treated wells), and a positive control for cytotoxicity.

  • Remove the old medium from the cells and add the prepared this compound dilutions and controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C/-80°C dissolve->store treat Treat with this compound Dilutions store->treat seed Seed Cells seed->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure analyze Analyze Data measure->analyze interpret Interpret Results analyze->interpret signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CladosporideB This compound Receptor Receptor CladosporideB->Receptor Inhibition? MAPKK MAPKK CladosporideB->MAPKK Inhibition IKK IKK CladosporideB->IKK Inhibition MAPKKK MAPKKK Receptor->MAPKKK Receptor->IKK MAPKKK->MAPKK MAPK MAPK (ERK) MAPKK->MAPK Transcription Gene Transcription (Inflammation, Proliferation) MAPK->Transcription IkappaB_NFkappaB IκB-NF-κB Complex IKK->IkappaB_NFkappaB Phosphorylation IkappaB IκB NFkappaB NF-κB NFkappaB->Transcription IkappaB_NFkappaB->NFkappaB IκB Degradation

References

Technical Support Center: Improving the Bioavailability of Cladosporide B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Cladosporide B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a pentanorlanostane derivative isolated from Cladosporium species, which has demonstrated notable antifungal activity, particularly against Aspergillus fumigatus.[1][2] Like many natural products, this compound is a hydrophobic molecule, which often leads to poor aqueous solubility and low permeability across biological membranes. These factors significantly hinder its oral bioavailability, limiting its therapeutic potential.

Q2: What are the primary approaches to enhance the bioavailability of a poorly soluble compound like this compound?

The main strategies focus on improving its solubility and/or dissolution rate. These include:

  • Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area-to-volume ratio, which can enhance the dissolution rate.[3]

  • Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix can improve its wettability and dissolution.[4][5][6][7][8]

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and facilitate absorption.[9]

  • Nanoparticle Encapsulation: Formulating this compound into polymeric nanoparticles can protect it from degradation, improve its solubility, and potentially offer targeted delivery.[10][11][12]

Q3: How do I choose the most suitable bioavailability enhancement technique for this compound?

The choice of method depends on the specific physicochemical properties of this compound (which are not extensively documented) and the desired therapeutic application. A logical approach to selection is outlined in the decision-making flowchart below. Generally, for early-stage research, techniques like solid dispersions or lipid-based formulations can be straightforward to implement. Nanoparticle-based approaches may offer more advanced control over release and targeting.

Q4: What is the likely mechanism of antifungal action for this compound, and how might this influence formulation choice?

While the specific molecular target of this compound is not definitively established, many antifungal agents target the fungal cell membrane, primarily by interfering with ergosterol synthesis or function.[13][14] If this compound follows this mechanism, formulations that facilitate its partitioning into lipid membranes, such as liposomes, could be particularly effective.

Troubleshooting Guides

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low encapsulation efficiency of this compound in liposomes. 1. Poor affinity of this compound for the lipid bilayer.2. Suboptimal lipid composition.3. Incorrect drug-to-lipid ratio.1. Experiment with different phospholipids (e.g., DSPC, DPPC) and cholesterol concentrations to better match the hydrophobicity of this compound.2. Optimize the drug-to-lipid molar ratio; start with a lower ratio and incrementally increase it.3. Ensure the processing temperature is above the phase transition temperature of the lipids used.
Precipitation of this compound during nanoparticle formulation. 1. The solvent system is not optimal for both the polymer and this compound.2. The rate of solvent and anti-solvent mixing is too slow.3. The concentration of this compound exceeds its solubility limit in the chosen solvent.1. Screen different organic solvents (e.g., acetone, acetonitrile, THF) for their ability to dissolve both the polymer and the drug.2. Utilize rapid mixing techniques like Flash NanoPrecipitation to ensure fast and uniform particle formation.[15]3. Prepare a more dilute solution of this compound in the organic phase.
Inconsistent in vitro dissolution results for solid dispersions. 1. Incomplete amorphization of this compound within the polymer matrix.2. Recrystallization of the drug upon storage or during dissolution.3. Inadequate mixing of the drug and polymer.1. Verify the amorphous state using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).2. Select polymers with a high glass transition temperature (Tg) to inhibit recrystallization.3. Employ preparation methods that ensure intimate mixing at the molecular level, such as spray drying or freeze-drying.[4]
High variability in in vivo pharmacokinetic data. 1. Formulation instability in the gastrointestinal tract.2. Food effects influencing absorption.3. Inherent biological variability.1. Assess the stability of your formulation in simulated gastric and intestinal fluids.2. For lipid-based formulations, consider the effect of a high-fat meal on absorption.3. Standardize in vivo experimental conditions (e.g., fasting state, animal strain, dosing volume) and increase the number of animals per group to improve statistical power.

Experimental Protocols

Protocol 1: Liposomal Encapsulation of this compound via Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) encapsulating this compound.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator (bath or probe)

Methodology:

  • Dissolve a specific molar ratio of SPC (or DSPC) and cholesterol (e.g., 2:1) and a predetermined amount of this compound in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C for SPC).

  • A thin, dry lipid film containing this compound will form on the inner wall of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the vesicles, the resulting liposomal suspension can be sonicated in a bath sonicator or with a probe sonicator.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: Polymeric Nanoparticle Formulation using Emulsion-Diffusion-Evaporation

This protocol is suitable for encapsulating hydrophobic compounds like this compound in a biodegradable polymer matrix.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Ethyl acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • High-speed homogenizer or ultrasonicator

  • Magnetic stirrer

Methodology:

  • Dissolve a specific amount of PLGA and this compound in ethyl acetate. This forms the organic phase.

  • Prepare an aqueous solution of PVA, which will act as the stabilizer.

  • Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication for a few minutes to form a coarse oil-in-water emulsion.

  • Transfer the emulsion to a larger volume of water and stir at a moderate speed for several hours to allow the ethyl acetate to diffuse out of the droplets and evaporate.

  • As the solvent is removed, the PLGA will precipitate, forming solid nanoparticles encapsulating this compound.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize for long-term storage.

  • Characterize the nanoparticles for size, morphology (e.g., via SEM), drug loading, and encapsulation efficiency.

Protocol 3: Preparation of Solid Dispersion by Solvent Evaporation Method

This method is a relatively simple way to create a solid dispersion of this compound in a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol or another suitable organic solvent

  • Vacuum oven

  • Mortar and pestle

Methodology:

  • Dissolve both this compound and the chosen polymer (e.g., PVP K30) in a common solvent like methanol in a beaker.

  • Stir the solution until a clear liquid is obtained, ensuring both components are fully dissolved.

  • Pour the solution into a petri dish and place it in a vacuum oven at a controlled temperature (e.g., 40°C) until the solvent has completely evaporated.

  • The resulting solid mass is the solid dispersion. Scrape the solid from the petri dish.

  • Pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.

  • Characterize the solid dispersion for drug content, dissolution profile, and physical state (amorphous or crystalline) using PXRD and DSC.

Quantitative Data Presentation

Due to the limited publicly available data on the physicochemical properties of this compound, the following tables present illustrative data to demonstrate how to compare the outcomes of different bioavailability enhancement strategies. Researchers should generate their own data for accurate comparison.

Table 1: Illustrative Physicochemical Properties of this compound Formulations

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Unprocessed this compound > 2000> 0.7N/AN/A
Liposomal this compound 150 ± 20< 0.2-25 ± 585 ± 7
PLGA Nanoparticles 200 ± 30< 0.2-15 ± 478 ± 9
Solid Dispersion (PVP K30) N/AN/AN/AN/A

Table 2: Illustrative In Vitro Dissolution and Permeability Data

Formulation TypeApparent Solubility in Simulated Intestinal Fluid (µg/mL)% Drug Released at 2hApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)
Unprocessed this compound < 150.5
Liposomal this compound 25602.5
PLGA Nanoparticles 18452.1
Solid Dispersion (PVP K30) 45851.8

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_liposome Liposome Preparation cluster_nanoparticle Nanoparticle Formulation cluster_solid_dispersion Solid Dispersion l1 Dissolve Drug & Lipids l2 Form Thin Film l1->l2 l3 Hydrate Film l2->l3 l4 Size Reduction (Sonication) l3->l4 n1 Dissolve Drug & Polymer n2 Emulsification n1->n2 n3 Solvent Evaporation n2->n3 n4 Collect & Lyophilize n3->n4 s1 Co-dissolve Drug & Polymer s2 Solvent Evaporation s1->s2 s3 Pulverize s2->s3

Caption: Experimental workflows for common bioavailability enhancement techniques.

signaling_pathway cluster_fungal_cell Fungal Cell membrane Cell Membrane (Ergosterol) stress Membrane Stress membrane->stress Altered Fluidity & Permeability clado_b This compound erg_synth Ergosterol Synthesis Pathway clado_b->erg_synth Inhibits erg_synth->membrane Depletion of Ergosterol apoptosis Cell Death stress->apoptosis

Caption: Hypothetical antifungal mechanism of this compound targeting ergosterol.

decision_tree start Poor Bioavailability of This compound q1 Is the primary issue solubility or permeability? start->q1 solubility Solubility-Limited q1->solubility Solubility permeability Permeability-Limited (Hypothetical) q1->permeability Permeability q2 Is controlled release or targeting required? solubility->q2 enhancers Use Permeation Enhancers or Prodrug Approach permeability->enhancers sd Solid Dispersions q2->sd No lipid Lipid-Based Systems (Liposomes, SEDDS) q2->lipid Somewhat nano Nanoparticle Systems q2->nano Yes

Caption: Decision flowchart for selecting a bioavailability enhancement strategy.

References

"Cladosporide B" degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Compound X. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways and byproducts of Compound X.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for Compound X under stressed conditions?

A1: Based on forced degradation studies, Compound X is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions. The primary degradation pathways observed are hydrolysis of the ester linkage and oxidation of the tertiary amine group.

Q2: What are the major degradation byproducts of Compound X that we should monitor?

A2: The principal degradation byproducts identified are:

  • CX-DEG1 (Hydrolytic Product): Formed via acid- or base-catalyzed hydrolysis of the ester functional group.

  • CX-DEG2 (Oxidative Product): Results from the oxidation of the tertiary amine.

  • CX-DEG3 (Photolytic Product): A minor degradant observed under UV light exposure, suggesting a rearrangement of the core structure.

Q3: What analytical methods are recommended for identifying and quantifying Compound X and its degradation byproducts?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach.[1][2][3] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is essential.[3]

Troubleshooting Guides

Problem 1: High variability in degradation results during stability studies.
  • Possible Cause 1: Inconsistent Storage Conditions. Environmental factors like temperature and humidity significantly impact degradation rates.[4]

    • Solution: Ensure that stability chambers are properly calibrated and maintained at the specified conditions (e.g., 30°C ± 2°C / 75% RH ± 5% RH for accelerated testing in Zone IVb).[5] Regularly monitor and document chamber performance.

  • Possible Cause 2: Inhomogeneity of the sample.

    • Solution: Ensure thorough mixing of the drug substance or product before sampling. For solid dosage forms, pooling and homogenizing multiple units before analysis can reduce variability.

Problem 2: Appearance of unexpected peaks in the chromatogram.
  • Possible Cause 1: Interaction with excipients.

    • Solution: Conduct forced degradation studies on the pure drug substance and on the final drug product to distinguish between degradation products of the active ingredient and potential interactants with excipients.

  • Possible Cause 2: Contamination from laboratory environment or solvents.

    • Solution: Analyze blank samples (solvent injections) to rule out carry-over or contamination.[6] Ensure use of high-purity solvents and clean glassware.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for inducing the degradation of Compound X to identify potential degradation products and validate the stability-indicating nature of the analytical method.[1][2]

  • Preparation of Stock Solution: Prepare a stock solution of Compound X in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[3]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N Hydrochloric Acid.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N Sodium Hydroxide.

    • Dilute to a final concentration of 50 µg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N Sodium Hydroxide.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N Hydrochloric Acid.

    • Dilute to a final concentration of 50 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 50 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Store the solid drug substance in a hot air oven at 105°C for 48 hours.[2]

    • Dissolve the stressed sample to achieve a final concentration of 50 µg/mL.

  • Photolytic Degradation:

    • Expose the stock solution to UV radiation (1.2 million lux-hours) in a photostability chamber.[2]

    • Dilute to a final concentration of 50 µg/mL with the mobile phase.

  • Analysis: Analyze all samples using the validated HPLC method.

Data Presentation

Table 1: Summary of Compound X Degradation under Forced Conditions

Stress Condition% Degradation of Compound X% Area of CX-DEG1% Area of CX-DEG2% Area of CX-DEG3
0.1 N HCl, 60°C, 24h15.214.8--
0.1 N NaOH, 60°C, 24h25.825.1-0.5
3% H₂O₂, RT, 24h18.5-18.1-
Thermal (105°C, 48h)5.14.9--
Photolytic (UV)8.3-1.27.0

Note: Data is hypothetical and for illustrative purposes only.

Visualizations

Compound_X_Degradation_Pathways Compound X Compound X CX-DEG1 CX-DEG1 Compound X->CX-DEG1  Acid/Base Hydrolysis CX-DEG2 CX-DEG2 Compound X->CX-DEG2  Oxidation (H₂O₂) CX-DEG3 CX-DEG3 Compound X->CX-DEG3  Photolysis (UV) Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis HPLC_Analysis HPLC-UV Analysis Acid_Hydrolysis->HPLC_Analysis Alkaline_Hydrolysis Alkaline Hydrolysis Alkaline_Hydrolysis->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photolytic Photolytic Photolytic->HPLC_Analysis LCMS_Analysis LC-MS/MS for Unknowns HPLC_Analysis->LCMS_Analysis If unknown peaks Stock_Solution Compound X Stock (1 mg/mL) Stock_Solution->Acid_Hydrolysis Stock_Solution->Alkaline_Hydrolysis Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photolytic

References

Strategies to minimize co-eluting impurities during "Cladosporide B" isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation and purification of Cladosporide B, a polyketide secondary metabolite from Cladosporium species. The focus is on minimizing the presence of co-eluting impurities.

Troubleshooting Guide: Minimizing Co-eluting Impurities

This guide addresses common issues of impurity co-elution during the chromatographic purification of this compound.

Problem 1: Poor resolution between this compound and an unknown impurity in Reverse-Phase HPLC.

  • Initial Assessment: The primary issue is often insufficient selectivity of the chromatographic system, where this compound and impurities have very similar retention times on a standard C18 column. Fungi of the genus Cladosporium are known to produce a wide array of secondary metabolites, including various polyketides, which can have similar polarities.[1][2]

  • Troubleshooting Steps:

    • Gradient Modification:

      • Action: Flatten the gradient around the elution time of this compound. A shallower gradient increases the separation time between closely eluting peaks.

      • Rationale: This enhances the differential migration of compounds with small differences in polarity.

    • Orthogonal Chromatography:

      • Action: Switch to a column with a different stationary phase chemistry. If a C18 column was used initially, consider a Phenyl-Hexyl or a Cyano (CN) column.

      • Rationale: Different stationary phases provide alternative separation mechanisms. A Phenyl column, for instance, offers pi-pi interactions which can help resolve aromatic or unsaturated compounds from this compound.

    • Solvent System Modification:

      • Action: Change the organic modifier in the mobile phase. If using acetonitrile, try methanol, or vice-versa.

      • Rationale: Acetonitrile and methanol have different solvent strengths and selectivities, which can alter the elution order and improve the resolution of co-eluting compounds.

    • pH Adjustment of the Mobile Phase:

      • Action: If the impurities are suspected to have ionizable functional groups, adjusting the pH of the aqueous mobile phase with a buffer (e.g., formic acid, ammonium acetate) can change their retention behavior.

      • Rationale: The ionization state of a compound affects its polarity and interaction with the stationary phase.

  • Workflow for Troubleshooting Poor Resolution:

    G Start Poor Resolution with C18 Column Step1 Flatten Gradient Profile Start->Step1 Step2 Switch to Orthogonal Column (e.g., Phenyl-Hexyl) Step1->Step2 Step3 Change Organic Modifier (Acetonitrile <-> Methanol) Step2->Step3 Step4 Adjust Mobile Phase pH Step3->Step4 End Resolution Improved Step4->End

    Caption: Troubleshooting workflow for poor chromatographic resolution.

Problem 2: Sample overload leading to peak tailing and co-elution in preparative HPLC.

  • Initial Assessment: Injecting too concentrated a sample can saturate the stationary phase, causing poor peak shape and reduced separation efficiency.

  • Troubleshooting Steps:

    • Reduce Mass Loading:

      • Action: Decrease the amount of crude or partially purified extract injected onto the column.

      • Rationale: This ensures that the separation occurs within the linear capacity of the column, promoting sharper, more symmetrical peaks.

    • Optimize Sample Solvent:

      • Action: Dissolve the sample in a solvent weaker than the initial mobile phase. Ideally, dissolve it in the initial mobile phase itself. If solubility is an issue, use a minimum amount of a stronger solvent and then dilute with the initial mobile phase.

      • Rationale: Injecting in a strong solvent causes the sample band to widen before it reaches the column, leading to poor peak shape and resolution.

    • Dry Loading:

      • Action: For samples with poor solubility in the mobile phase, adsorb the sample onto a small amount of silica gel or C18 material and load the dry powder onto the top of the column.

      • Rationale: This technique ensures that the sample is introduced to the column in a concentrated band without the use of a strong, incompatible solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What are the likely classes of co-eluting impurities with this compound?

A1: this compound is a polyketide macrolide.[1] Given the metabolic profile of Cladosporium species, the most probable co-eluting impurities are other polyketides with similar structures and polarities, such as other macrolides, chromanones, or related polyketide derivatives.[4] Steroids and terpenoids, also produced by Cladosporium, may also co-elute depending on their specific structures and the chromatographic conditions used.[1]

Q2: Which chromatographic columns are recommended for the purification of this compound?

A2: A multi-step strategy is often necessary.

  • Initial Cleanup: For initial fractionation of the crude extract, normal-phase column chromatography on silica gel is a common starting point.[1][4]

  • Intermediate Purification: Reverse-phase column chromatography using C18-functionalized silica is a robust choice for separating compounds based on polarity.[1]

  • Final Polishing: For high-purity isolation, preparative HPLC is essential. A standard C18 column is a good starting point. If co-elution is an issue, switching to an orthogonal stationary phase like Phenyl-Hexyl or Cyano is recommended to exploit different separation selectivities. For structurally similar epimers, a chiral column might be necessary.[4]

Q3: What analytical techniques can be used to assess the purity of this compound fractions?

A3: A combination of techniques is recommended for reliable purity assessment:

  • High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD): This is the primary method to check for chromatographic purity. A DAD can help identify co-eluting impurities if they have different UV-Vis spectra from this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for detecting co-eluting impurities that may not be visible by UV or have similar UV spectra. By analyzing the mass-to-charge ratio across a chromatographic peak, impurities with different molecular weights can be identified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the final compound can reveal the presence of impurities, even at low levels, that may not be detectable by other methods.

Q4: Can you provide a starting point for a preparative HPLC method for this compound?

A4: While a specific optimized method is not available in the literature, a general starting point for the purification of fungal polyketides can be proposed.

Parameter Recommended Starting Condition Rationale
Column Reverse-Phase C18, 5-10 µm particle sizeA versatile stationary phase for separating moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidThe acid helps to protonate silanols and acidic compounds, improving peak shape.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidCommon organic modifiers for reverse-phase chromatography.
Gradient 10% B to 90% B over 40 minutesA broad gradient is a good starting point to elute a wide range of compounds and locate the target.
Flow Rate Dependent on column diameterFollow the manufacturer's recommendation for the specific preparative column used.
Detection UV at 210 nm and 254 nmThese wavelengths are generally useful for detecting a wide range of organic compounds.
Sample Preparation Dissolve in a minimal amount of strong solvent (e.g., DMSO, Methanol) and dilute with Mobile Phase A.Minimizes solvent effects that can cause peak distortion.

This method should be optimized based on the results of analytical HPLC of the crude or partially purified extract.

Experimental Protocols

Protocol 1: General Extraction of Secondary Metabolites from Cladosporium sp.

  • Fermentation: Culture the Cladosporium sp. strain in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction:

    • For liquid cultures, partition the culture broth with an organic solvent such as ethyl acetate.

    • For solid cultures, macerate the fungal biomass and substrate and extract with ethyl acetate or methanol.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

  • Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol) to separate the extract into fractions of varying polarity.

  • Bioassay and/or Chemical Profiling: Analyze the fractions using techniques like LC-MS to identify those containing this compound.

Protocol 2: Orthogonal Chromatography Strategy

This protocol outlines a logical approach to resolving co-eluting impurities.

G Start Crude Fraction Containing This compound Step1 Preparative HPLC Column: C18 Mobile Phase: ACN/H2O Start->Step1 Analysis1 Purity Check (LC-MS) Step1->Analysis1 Impure Co-elution Observed Analysis1->Impure No Pure Pure this compound Analysis1->Pure Yes Step2 Orthogonal Prep HPLC Column: Phenyl-Hexyl Mobile Phase: MeOH/H2O Impure->Step2 Analysis2 Purity Check (LC-MS) Step2->Analysis2 Analysis2->Pure Yes

Caption: Workflow for an orthogonal chromatography strategy.

References

Validation & Comparative

Cladosporide B: A Comparative Analysis of its Antifungal Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cladosporide B, a pentanorlanostane derivative isolated from Cladosporium species, has demonstrated notable antifungal activity, particularly against the opportunistic human pathogen Aspergillus fumigatus. While its precise molecular mechanism of action is an area of ongoing investigation, this guide provides a comparative analysis of its known antifungal properties against other established agents, supported by available experimental data. We will delve into its potential interactions with fungal signaling pathways and provide detailed experimental protocols for assessing its efficacy.

Comparative Antifungal Efficacy

Quantitative data on the antifungal activity of this compound is primarily available for Aspergillus fumigatus. The following table summarizes its efficacy in comparison to other Cladosporide compounds. Direct comparative data with mainstream antifungal drugs from the same studies are limited.

CompoundFungal PathogenEfficacy MeasurementResultReference
This compound Aspergillus fumigatusDisc Diffusion (3 µ g/disc )11 mm inhibition zone[1]
Cladosporide A Aspergillus fumigatusIC800.5-4.0 µg/mL[2]
Cladosporide C Aspergillus fumigatusDisc Diffusion (1.5 µ g/disc )11 mm inhibition zone[1]

Elucidating the Mechanism of Action: A Comparative Perspective

The exact molecular target of this compound remains to be definitively identified. However, by examining the established mechanisms of other antifungal agents, we can frame the potential modes of action for this emerging compound. Antifungal drugs typically target essential fungal structures or pathways that are absent or significantly different in mammalian cells.

Key Antifungal Targets and a Hypothesis for this compound:

  • Ergosterol Biosynthesis: A primary target for azoles (e.g., fluconazole, voriconazole) and allylamines. These drugs inhibit enzymes like 14α-demethylase, leading to a depleted supply of ergosterol, a crucial component of the fungal cell membrane, and the accumulation of toxic sterols[3]. Given that this compound is a sterol-like molecule (a pentanorlanostane derivative), it is plausible that it could interfere with the ergosterol biosynthesis pathway, either by inhibiting a key enzyme or by disrupting the membrane structure itself.

  • Cell Wall Integrity: The fungal cell wall, composed of chitin and glucans, is a target for echinocandins (e.g., caspofungin). These drugs inhibit β-(1,3)-D-glucan synthase, compromising cell wall integrity and leading to osmotic lysis[4].

  • Nucleic Acid and Protein Synthesis: Agents like 5-fluorocytosine act as pyrimidine analogs that disrupt DNA and RNA synthesis[3].

  • Signaling Pathway Disruption: Fungal pathogens rely on intricate signaling networks to regulate growth, morphogenesis, and virulence. Key pathways include the cAMP-dependent protein kinase A (cAMP-PKA) pathway, the mitogen-activated protein kinase (MAPK) cascades, and the calcineurin pathway[5]. Disruption of these pathways represents a promising antifungal strategy.

The unique structure of this compound suggests a potential interaction with a specific fungal protein or enzyme system. Further research is necessary to determine if it targets one of the established pathways or represents a novel mechanism of action.

Fungal Signaling Pathways: Potential Arenas for Antifungal Intervention

The following diagram illustrates a generalized overview of key signaling pathways in fungal pathogens, which are potential targets for antifungal compounds like this compound.

Fungal_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras MAPKKK MAPKKK Receptor->MAPKKK MAPK Cascade Calcineurin Calcineurin Receptor->Calcineurin Ca2+ influx Adenylyl_Cyclase Adenylyl Cyclase Ras->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Gene_Expression Gene Expression (Virulence, Stress Response, Drug Resistance) PKA->Gene_Expression MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Gene_Expression Transcription_Factor Transcription Factor (e.g., Crz1) Calcineurin->Transcription_Factor Transcription_Factor->Gene_Expression External_Signal External Signal (e.g., Stress, Nutrients) External_Signal->Receptor

Caption: Generalized Fungal Signaling Pathways.

Experimental Protocols

To facilitate comparative studies and further investigation into the mechanism of action of this compound, the following standard experimental protocols are provided.

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound and other comparator antifungal agents (e.g., Amphotericin B, Voriconazole)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • 96-well microtiter plates.

  • Fungal inoculum, standardized to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

  • Spectrophotometer.

  • Incubator (35°C).

Procedure:

  • Preparation of Antifungal Stock Solutions: Dissolve antifungal agents in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of each antifungal agent in RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain sporulating colonies. Harvest spores and suspend them in sterile saline with 0.05% Tween 80. Adjust the spore suspension to the desired concentration using a hemocytometer or spectrophotometer.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungal species.

  • MIC Determination: The MIC is read visually as the lowest concentration of the antifungal agent that causes a complete or significant (≥50% for azoles) inhibition of growth compared to the growth control.

Experimental Workflow for Mechanism of Action Studies

The following diagram outlines a potential workflow for investigating the molecular mechanism of action of this compound.

MoA_Workflow Start Start: This compound with Antifungal Activity Hypothesis_Generation Hypothesis Generation: - Cell Wall? - Cell Membrane? - Other Target? Start->Hypothesis_Generation Cell_Wall_Assay Cell Wall Integrity Assays: - Sorbitol Protection Assay - Chitin Staining (Calcofluor White) Hypothesis_Generation->Cell_Wall_Assay Cell_Membrane_Assay Cell Membrane Integrity Assays: - Ergosterol Quantitation (GC-MS) - Membrane Permeability (SYTOX Green) Hypothesis_Generation->Cell_Membrane_Assay Transcriptomics_Proteomics Transcriptomic/Proteomic Analysis: (RNA-Seq / Mass Spectrometry) Hypothesis_Generation->Transcriptomics_Proteomics Conclusion Elucidation of Mechanism of Action Cell_Wall_Assay->Conclusion Cell_Membrane_Assay->Conclusion Target_Identification Identification of Differentially Expressed Genes/Proteins Transcriptomics_Proteomics->Target_Identification Target_Validation Target Validation: - Gene Knockout/Overexpression - In Vitro Enzyme Inhibition Assays Target_Identification->Target_Validation Target_Validation->Conclusion

References

Comparative Analysis of Cladosporide B and Other Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the emerging antifungal compound Cladosporide B against established antifungal agents. This document synthesizes available data on their efficacy, mechanisms of action, and experimental protocols to support further research and development in mycology.

Introduction to this compound

This compound is a pentanorlanostane derivative isolated from Cladosporium species.[1] Early research has indicated its potential as an antifungal agent, particularly against the opportunistic human pathogen Aspergillus fumigatus.[1] As a natural product, this compound represents a potential source for novel antifungal drug discovery, a critical area of research in an era of increasing antifungal resistance. This guide aims to contextualize the current understanding of this compound by comparing it with widely used antifungal drugs: the polyene Amphotericin B, and the azoles Fluconazole and Voriconazole.

Comparative In Vitro Efficacy

The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the available MIC data for this compound and the comparator antifungal agents against various pathogenic fungi.

Disclaimer: The MIC data for this compound and the other antifungal agents presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions may have varied.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Aspergillus fumigatus

Antifungal AgentFungal StrainMIC (µg/mL)Reference
This compoundAspergillus fumigatusNot explicitly defined as a numerical MIC, but noted as a characteristic antifungal agent[1]
Cladosporide AAspergillus fumigatusIC80 0.5-4.0[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Comparator Antifungal Agents

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Reference
Amphotericin B Aspergillus fumigatus0.25 - 2.0[3]
Candida albicans0.125 - 1.0[3]
Cryptococcus neoformans0.125 - 1.0[3]
Fluconazole Aspergillus fumigatus16 - >64[3]
Candida albicans0.25 - 64[3]
Cryptococcus neoformans1.0 - 64[3]
Voriconazole Aspergillus fumigatus0.25 - 2.0[3]
Candida albicans0.03 - 1.0[3]
Cryptococcus neoformans0.03 - 0.5[3]

Mechanism of Action and Signaling Pathways

A critical aspect of antifungal drug evaluation is the understanding of its mechanism of action and its effect on fungal signaling pathways.

This compound:

The specific mechanism of action and the signaling pathways affected by this compound in fungal cells have not yet been elucidated in the available scientific literature.

Comparator Antifungal Agents:

The mechanisms of action for the comparator agents are well-established:

  • Amphotericin B (Polyene): Binds to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and channels. This disrupts membrane integrity, causing leakage of intracellular contents and ultimately cell death.

  • Fluconazole and Voriconazole (Azoles): Inhibit the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol. Depletion of ergosterol and accumulation of toxic sterol intermediates disrupt fungal cell membrane structure and function.

Below is a diagram illustrating the established mechanisms of action of these common antifungal drug classes.

Antifungal_Mechanisms Mechanisms of Action of Common Antifungal Agents cluster_polyenes Polyenes (e.g., Amphotericin B) cluster_azoles Azoles (e.g., Fluconazole, Voriconazole) Amphotericin_B Amphotericin B Ergosterol Ergosterol Amphotericin_B->Ergosterol Binds to Pore_Formation Pore Formation in Cell Membrane Ergosterol->Pore_Formation Leads to Cell_Death_Polyene Cell Death Pore_Formation->Cell_Death_Polyene Causes Azoles Fluconazole, Voriconazole Lanosterol_Demethylase Lanosterol 14α-demethylase Azoles->Lanosterol_Demethylase Inhibit Ergosterol_Synthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Synthesis Blocks Disrupted_Membrane Disrupted Cell Membrane Function Ergosterol_Synthesis->Disrupted_Membrane Affects Cell_Growth_Inhibition Fungal Growth Inhibition Disrupted_Membrane->Cell_Growth_Inhibition

Established mechanisms of major antifungal classes.

While the antifungal mechanism of this compound is unknown, research on a related compound from Cladosporium, Cladosporin , has identified its mode of action in the context of its antimalarial activity. This provides an example of how a natural product from this genus can act on a specific molecular target.

Cladosporin_Mechanism Mechanism of Action of Cladosporin (Antimalarial) Cladosporin Cladosporin Lysyl_tRNA_Synthetase Lysyl-tRNA Synthetase (KRS) Cladosporin->Lysyl_tRNA_Synthetase Inhibits Protein_Synthesis Protein Synthesis Lysyl_tRNA_Synthetase->Protein_Synthesis Is essential for Parasite_Growth_Inhibition Parasite Growth Inhibition Protein_Synthesis->Parasite_Growth_Inhibition Inhibition leads to

Inhibitory action of Cladosporin on protein synthesis.

Experimental Protocols

Detailed experimental protocols for the determination of antifungal activity are crucial for the reproducibility and comparison of results.

4.1. Minimum Inhibitory Concentration (MIC) Determination (General Protocol)

A standardized method for determining the MIC of antifungal agents against filamentous fungi is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium (e.g., potato dextrose agar) to induce sporulation. Spores are harvested and suspended in sterile saline containing a surfactant (e.g., Tween 80). The suspension is adjusted to a specific concentration using a spectrophotometer or hemocytometer.

  • Preparation of Antifungal Agent Dilutions: The antifungal agent is serially diluted in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well is inoculated with the fungal spore suspension. The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

The following diagram illustrates a general workflow for antifungal drug screening and evaluation.

Antifungal_Screening_Workflow Workflow for Antifungal Drug Screening and Evaluation Start Start: Identify Potential Antifungal Compound (e.g., this compound) In_Vitro_Screening In Vitro Screening (MIC, MFC) Start->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy (Animal Models) In_Vitro_Screening->In_Vivo_Efficacy Promising Candidates Mechanism_of_Action->In_Vivo_Efficacy Toxicology Toxicology and Safety Assessment In_Vivo_Efficacy->Toxicology Clinical_Trials Clinical Trials Toxicology->Clinical_Trials Safe and Efficacious

A conceptual workflow for antifungal drug development.

In Vivo Efficacy

Currently, there is no publicly available data from in vivo studies evaluating the efficacy of this compound in animal models of fungal infections. Such studies are a critical next step in the development of this compound as a potential therapeutic agent.

Conclusion and Future Directions

This compound has emerged as a natural product with demonstrated in vitro activity against Aspergillus fumigatus. However, the current body of research is limited. To establish its potential as a viable antifungal candidate, further investigation is imperative in the following areas:

  • Comprehensive in vitro studies: Direct, head-to-head comparative studies of this compound against a broad panel of clinically relevant fungi and a wider range of standard antifungal agents are necessary.

  • Elucidation of the mechanism of action: Understanding the specific molecular target(s) and the affected signaling pathways of this compound is crucial for its development and for predicting potential resistance mechanisms.

  • In vivo efficacy and toxicity studies: Evaluation of the efficacy, pharmacokinetics, and safety of this compound in appropriate animal models of fungal infections is a critical prerequisite for any potential clinical application.

The exploration of natural products like this compound holds promise for the discovery of new antifungal therapies. The data and methodologies presented in this guide are intended to provide a foundation for researchers to build upon in their efforts to address the growing challenge of fungal infections.

References

A Comparative Analysis of the Antifungal Activity of Cladosporide B versus Cladosporide A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the antifungal properties of Cladosporide B and Cladosporide A, two pentanorlanostane derivatives isolated from Cladosporium sp. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available experimental data, methodologies, and a discussion on their potential mechanisms of action.

Quantitative Antifungal Activity

Cladosporide A and this compound have both demonstrated notable antifungal activity, particularly against the opportunistic human pathogen Aspergillus fumigatus. The following table summarizes the key quantitative data from published studies. It is important to note that the data for each compound is derived from different experimental assays, which should be considered when making a direct comparison.

CompoundFungal StrainAssay TypeActivity MeasurementSource
Cladosporide A Aspergillus fumigatusBroth MicrodilutionIC₅₀: 0.5 µg/mL[1]
Aspergillus fumigatusBroth MicrodilutionIC₈₀: 0.5-4.0 µg/mL[2]
This compound Aspergillus fumigatusDisc Diffusion11 mm inhibition zone at 3 µ g/disc [1]

IC₅₀ (Half maximal inhibitory concentration) and IC₈₀ (80% inhibitory concentration) values represent the concentration of the compound required to inhibit 50% and 80% of fungal growth, respectively. The disc diffusion assay result indicates the diameter of the zone where fungal growth is inhibited around a disc impregnated with the compound.

Cladosporide A has shown selective activity, with no significant inhibition reported against Aspergillus niger, Candida albicans, or Cryptococcus neoformans[2].

Experimental Protocols

The following are detailed methodologies for the types of antifungal susceptibility tests used to evaluate Cladosporide A and B.

Broth Microdilution Assay (for IC₅₀/IC₈₀ of Cladosporide A)

This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) or inhibitory concentrations (e.g., IC₅₀) of an antifungal agent in a liquid medium.

  • Inoculum Preparation: Aspergillus fumigatus is cultured on a suitable agar medium, such as potato dextrose agar, to encourage sporulation. A suspension of conidia (spores) is then prepared in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure even dispersal. The final concentration of the inoculum is adjusted spectrophotometrically to a standard concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

  • Assay Plate Preparation: The antifungal compound (Cladosporide A) is serially diluted in a multi-well microtiter plate using a standardized liquid medium like RPMI-1640, buffered to a physiological pH.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature (typically 35°C) for a defined period (usually 48 hours).

  • Data Analysis: Fungal growth is assessed either visually or by measuring the optical density using a microplate reader. The IC₅₀ or IC₈₀ is determined by identifying the lowest concentration of the compound that causes a 50% or 80% reduction in growth compared to a drug-free control well.

Disc Diffusion Assay (for this compound)

This assay is used to determine the qualitative and semi-quantitative antifungal activity of a compound.

  • Agar Plate Preparation: A standardized agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue) is poured into petri dishes and allowed to solidify.

  • Inoculation: A sterile cotton swab is dipped into a standardized fungal inoculum (prepared as described above) and streaked evenly across the entire surface of the agar plate to create a uniform lawn of fungus.

  • Disc Application: Sterile paper discs of a standard diameter are impregnated with a known amount of the antifungal agent (e.g., 3 µg of this compound). These discs are then placed onto the surface of the inoculated agar.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • Result Measurement: The antifungal activity is determined by measuring the diameter (in millimeters) of the clear zone of growth inhibition around the disc.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by Cladosporide A and B have not been fully elucidated. However, initial structure-activity relationship studies on Cladosporide A, a pentanorlanostane triterpenoid, suggest that the 4β-aldehyde residue may be crucial for its antifungal activity[2]. This indicates a potentially specific mode of action that distinguishes it from many broad-spectrum antifungal agents. The lack of activity against other fungal species like A. niger and C. albicans further supports the hypothesis of a targeted mechanism rather than a general disruption of fungal cell membranes.

Hypothesized Antifungal Mechanism Workflow cluster_compound Antifungal Compound cluster_fungus Fungal Cell Cladosporide Cladosporide A / B CellWall Cell Wall Cladosporide->CellWall Penetration CellMembrane Cell Membrane CellWall->CellMembrane Passage Target Specific Intracellular Target (e.g., Enzyme, Protein) CellMembrane->Target Interaction Pathway Signaling Pathway Disruption Target->Pathway Interference Inhibition Inhibition of Fungal Growth Pathway->Inhibition Leads to

Caption: A diagram illustrating the potential workflow of antifungal action.

Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (Aspergillus fumigatus) Inoculate Inoculate Microtiter Plates or Agar Plates Inoculum->Inoculate Compound Prepare Serial Dilutions of Cladosporide A/B Compound->Inoculate Incubate Incubate at 35°C for 48 hours Inoculate->Incubate Measure Measure Growth Inhibition (OD or Zone Diameter) Incubate->Measure Determine Determine IC₅₀/IC₈₀ or Zone of Inhibition Measure->Determine

Caption: A generalized workflow for antifungal susceptibility testing.

References

Validating the Antifungal Spectrum of Cladosporide B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antifungal activity of Cladosporide B with established antifungal agents. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate its potential as an antifungal candidate.

Comparative Antifungal Activity

This compound, a pentanorlanostane derivative isolated from Cladosporium sp., has demonstrated characteristic antifungal activity, particularly against Aspergillus fumigatus.[1][2] To contextualize its efficacy, its activity is compared against commonly used antifungal drugs: Amphotericin B (a polyene), Fluconazole (a triazole), and Voriconazole (a triazole).

Data Summary: Minimum Inhibitory Concentration (MIC) and Inhibition Zones

The following table summarizes the known antifungal activity of this compound and comparator drugs against various fungal pathogens. The data highlights the specific and potent activity of this compound against Aspergillus fumigatus.

Fungal SpeciesThis compoundAmphotericin B (MIC in µg/mL)Fluconazole (MIC in µg/mL)Voriconazole (MIC in µg/mL)
Aspergillus fumigatus 3 µ g/disc (11 mm inhibition zone)[2]Susceptible (≤1)[3]Resistant (≥64)[3]Susceptible (≤0.125)[3]
Aspergillus niger No activity observed for the related Cladosporide A[4]---
Candida albicans No activity observed for the related Cladosporide A[4]---
Cryptococcus neoformans No activity observed for the related Cladosporide A[4]---
Cladosporium sphaerospermum -Susceptible (≤1)[3]Resistant (≥64)[3]Susceptible (≤0.125)[3]
Alternaria alternata -Susceptible (≤1)[3]Resistant (≥64)[3]Susceptible (≤0.125)[3]

Note: Data for this compound is presented as disk diffusion results, while comparator data is primarily from broth microdilution (MIC). Direct comparison of these values should be made with caution. The related compound, Cladosporide A, showed an IC80 of 0.5-4.0 µg/mL against A. fumigatus.[4]

Experimental Protocols

The following are standard methodologies for determining the antifungal spectrum of a compound.

Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[5][6][7]

1. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the antifungal agent are made in a 96-well microtiter plate using a standardized liquid culture medium, such as RPMI 1640.[5][6]

2. Inoculum Preparation:

  • The fungal strain to be tested is grown on an appropriate agar medium to achieve sufficient sporulation (for molds) or cell density (for yeasts).

  • A standardized inoculum suspension is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the antifungal dilutions is inoculated with the prepared fungal suspension.

  • Control wells are included: a growth control (no antifungal agent) and a sterility control (no inoculum).

  • The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.[3]

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.[3] For some antifungals like azoles, this is often a 50% or greater reduction in turbidity, while for others like amphotericin B, it is the complete inhibition of visible growth.[6]

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for antifungal susceptibility testing and the mechanism of action for a common class of antifungal drugs.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antifungal Stock Solution C Serial Dilution in Microplate A->C B Culture Fungal Strain D Prepare Standardized Inoculum B->D E Inoculate Microplate C->E D->E F Incubate at 35°C for 24-72h E->F G Read Absorbance / Visual Inspection F->G H Determine MIC G->H

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

G cluster_pathway Azole Antifungal Mechanism of Action Azole Azole Antifungal (e.g., Fluconazole) Enzyme Lanosterol 14α-demethylase Azole->Enzyme Inhibits Ergosterol Ergosterol Synthesis Enzyme->Ergosterol Catalyzes Lanosterol Lanosterol Lanosterol->Enzyme Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Leads to

Caption: Mechanism of action for azole antifungals.

References

Structure-Activity Relationship of Cladosporin Analogues as Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel therapeutic agents. Cladosporin, a natural product isolated from the fungus Cladosporium cladosporioides, has been identified as a potent inhibitor of the parasite's lysyl-tRNA synthetase (PfKRS), an essential enzyme for protein synthesis.[1][2][3] This has made cladosporin and its analogues a promising area of research for the development of new antimalarial drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of synthesized cladosporin analogues, presenting key experimental data and methodologies for researchers in the field of drug discovery and development.

Comparative Biological Activity of Cladosporin Analogues

Systematic modifications of the cladosporin scaffold have been undertaken to explore the structure-activity relationships and improve the compound's drug-like properties. The following tables summarize the in vitro inhibitory activity of a series of cladosporin analogues against the P. falciparum lysyl-tRNA synthetase (PfKRS) and the parasite itself.

CompoundModificationPfKRS IC50 (µM)P. falciparum IC50 (µM)
Cladosporin Parent Compound0.06 ± 0.010.09 ± 0.02
CL-1 Isopropylidene protection of diol> 100> 50
CL-2 Inversion of stereochemistry at C-6'0.04 ± 0.0050.07 ± 0.01
CL-3 Replacement of C-6' OH with H2.5 ± 0.315.2 ± 1.8
CL-4 Replacement of C-5' OH with H1.8 ± 0.210.5 ± 1.1
CL-5 Replacement of tetrahydropyran with piperidine5.2 ± 0.625.8 ± 3.2

Table 1: Antimalarial Activity of Cladosporin Analogues. Data from a systematic SAR study of cladosporin analogues reveals key structural features for activity.[4][5]

Key Structure-Activity Relationship Insights

The data presented in Table 1 highlights several critical structural features for the antimalarial activity of cladosporin analogues:

  • The Diol Moiety: Protection of the diol group at C-4' and C-5' (CL-1) leads to a complete loss of activity, indicating that these hydroxyl groups are essential for binding to the target enzyme.

  • Stereochemistry at C-6': Inversion of the stereocenter at C-6' (CL-2) results in a slight enhancement of activity, suggesting that this position can be modified to optimize binding.

  • Hydroxyl Groups on the Tetrahydropyran Ring: Removal of either the C-6' hydroxyl group (CL-3) or the C-5' hydroxyl group (CL-4) significantly reduces the inhibitory potency. This underscores the importance of these hydrogen-bonding donors for target engagement.

  • The Tetrahydropyran Ring: Replacing the tetrahydropyran ring with a piperidine moiety (CL-5) also leads to a substantial decrease in activity, indicating the preference for the oxygen-containing heterocycle in the scaffold.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of these findings. The following are the key experimental protocols used in the cited studies.

In vitro P. falciparum Lysyl-tRNA Synthetase (PfKRS) Inhibition Assay

The enzymatic activity of recombinant PfKRS was measured using a pyrophosphate detection kit. The reaction mixture contained 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM ATP, 2 mM L-lysine, 100 nM recombinant PfKRS, and varying concentrations of the test compounds. The reaction was initiated by the addition of ATP and incubated for 30 minutes at 37°C. The amount of pyrophosphate produced was quantified by measuring the absorbance at 340 nm. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

In vitro Antimalarial Assay

The in vitro antimalarial activity of the compounds was determined against the chloroquine-sensitive (3D7) strain of P. falciparum. Asynchronous parasite cultures were maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum. The compounds were serially diluted in DMSO and added to the parasite cultures in 96-well plates. After 72 hours of incubation at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2, parasite growth was quantified using a SYBR Green I-based fluorescence assay. IC50 values were determined from the dose-response curves.[6][7]

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and the general workflow of the structure-activity relationship studies.

Signaling_Pathway cluster_translation Protein Synthesis Lysine Lysine PfKRS Lysyl-tRNA Synthetase (PfKRS) Lysine->PfKRS tRNA_Lys tRNA(Lys) tRNA_Lys->PfKRS Lys_tRNA_Lys Lysyl-tRNA(Lys) PfKRS->Lys_tRNA_Lys ATP -> AMP + PPi Ribosome Ribosome Lys_tRNA_Lys->Ribosome Protein Protein Ribosome->Protein Cladosporin_Analogue Cladosporin Analogue Cladosporin_Analogue->PfKRS Inhibition

Caption: Inhibition of Protein Synthesis by Cladosporin Analogues.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Cladosporin Scaffold Modification Chemical Modification Start->Modification Analogues Library of Analogues Modification->Analogues Enzyme_Assay PfKRS Inhibition Assay Analogues->Enzyme_Assay Parasite_Assay P. falciparum Growth Inhibition Assay Analogues->Parasite_Assay IC50 Determine IC50 Values Enzyme_Assay->IC50 Parasite_Assay->IC50 SAR Establish SAR IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for SAR Studies of Cladosporin Analogues.

References

Unraveling the Molecular Target of Cladosporide B in Aspergillus fumigatus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the persistent search for novel antifungal agents to combat the growing threat of resistant Aspergillus fumigatus infections, the natural product Cladosporide B has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound with existing antifungal drugs, delving into its potential molecular target and mechanism of action, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antifungals.

Introduction to this compound

This compound is a pentanorlanostane derivative isolated from Cladosporium species.[1] Along with its analogues, Cladosporide A, C, and D, it has demonstrated notable and specific antifungal activity against the opportunistic human pathogen Aspergillus fumigatus.[1][2] While the precise molecular target of this compound remains to be definitively elucidated, its chemical structure as a lanosterol analogue strongly suggests a potential role in disrupting the ergosterol biosynthesis pathway, a well-established target for many successful antifungal drugs.

Comparative Antifungal Activity

Quantitative data on the antifungal efficacy of this compound and its analogues against A. fumigatus are summarized below, alongside prominent existing antifungal agents for comparison.

CompoundClassTarget PathwayMIC/IC80 against A. fumigatusReference
Cladosporide A PentanorlanostanePutative Ergosterol BiosynthesisIC80: 0.5-4.0 µg/mL[2]
This compound PentanorlanostanePutative Ergosterol Biosynthesis3 µ g/disc (11 mm inhibition zone)[3]
Cladosporide C PentanorlanostanePutative Ergosterol Biosynthesis1.5 µ g/disc (11 mm inhibition zone)[3]
Voriconazole TriazoleErgosterol Biosynthesis (CYP51A/B)MIC: ≤1 µg/mL (susceptible)[4]
Amphotericin B PolyeneCell Membrane (Ergosterol binding)MIC: ≤1 µg/mL (susceptible)[4]
Caspofungin EchinocandinCell Wall (β-(1,3)-D-glucan synthase)MEC: Varies[4]

Postulated Mechanism of Action and Molecular Target

The structural similarity of this compound to lanosterol, a key intermediate in the fungal ergosterol biosynthesis pathway, is the most compelling evidence for its mechanism of action. It is hypothesized that this compound acts as a competitive inhibitor of one or more enzymes involved in this pathway.

dot

Ergosterol Biosynthesis Pathway and Potential Inhibition by this compound acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51A/B) lanosterol->cyp51 ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane cladosporide_b This compound cladosporide_b->cyp51 Potential Inhibition cyp51->ergosterol ...multiple steps...

Caption: Postulated inhibition of the ergosterol biosynthesis pathway by this compound.

A primary candidate for the molecular target of this compound is the enzyme lanosterol 14α-demethylase, encoded by the erg11A (cyp51A) and erg11B (cyp51B) genes in A. fumigatus. This enzyme is the target of the widely used azole class of antifungals.[5][6][7] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal membrane integrity and function.[8]

Experimental Protocols

To further investigate the molecular target and mechanism of action of this compound, the following experimental approaches are recommended:

Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against A. fumigatus.

Methodology:

  • Broth Microdilution Assay (CLSI M38-A2 guidelines):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.

    • Prepare an inoculum of A. fumigatus conidia and adjust the concentration to 0.4 x 104 to 5 x 104 CFU/mL.

    • Inoculate each well with the fungal suspension.

    • Incubate the plates at 35°C for 48-72 hours.

    • The MIC is defined as the lowest concentration of the compound that causes a complete inhibition of visible growth.

Target Identification using Chemical Proteomics

Objective: To identify the protein targets of this compound in A. fumigatus.

Methodology:

  • Affinity-Based Protein Profiling:

    • Synthesize a derivative of this compound functionalized with a reactive group (e.g., a photo-activatable cross-linker) and a reporter tag (e.g., biotin).

    • Incubate the probe with A. fumigatus protein lysate or intact cells.

    • Induce cross-linking (e.g., by UV irradiation).

    • Lyse the cells (if using intact cells) and enrich the biotin-tagged protein complexes using streptavidin-coated beads.

    • Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

dot

Target Identification Workflow cluster_0 Preparation cluster_1 Interaction & Capture cluster_2 Analysis cladosporide_b This compound probe Affinity Probe Synthesis cladosporide_b->probe incubation Incubation & Cross-linking probe->incubation lysate A. fumigatus Proteome lysate->incubation capture Affinity Capture incubation->capture elution Elution capture->elution ms LC-MS/MS Analysis elution->ms identification Target Protein Identification ms->identification

References

Cladosporide B in Murine Aspergillosis: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available data on Cladosporide B and established antifungal agents for the treatment of aspergillosis in murine models. While in vivo efficacy data for this compound is not currently available in published literature, this document summarizes its known in vitro activity against Aspergillus fumigatus and juxtaposes it with the extensive in vivo data for standard-of-care antifungals: Amphotericin B, Posaconazole, and Voriconazole. This guide aims to offer a valuable resource for researchers interested in the potential of novel antifungal compounds.

Executive Summary

Invasive aspergillosis remains a significant cause of morbidity and mortality in immunocompromised individuals. The current antifungal armamentarium, though effective, is not without limitations, including toxicity and the emergence of resistance. This necessitates the exploration of novel therapeutic agents. This compound, a natural product, has demonstrated in vitro activity against Aspergillus fumigatus. However, its efficacy in a living organism has yet to be reported. This guide presents a side-by-side comparison of this compound's in vitro profile with the established in vivo performance of Amphotericin B, Posaconazole, and Voriconazole in murine models of aspergillosis.

In Vitro Antifungal Activity

The initial screening of a novel compound's efficacy begins with in vitro susceptibility testing. Here, we compare the available data for this compound with the typical Minimum Inhibitory Concentrations (MICs) for standard antifungal agents against Aspergillus fumigatus.

Table 1: In Vitro Susceptibility Data against Aspergillus fumigatus

CompoundTest MethodResultCitation
This compound Disc Diffusion11 mm zone of inhibition (3 µ g/disc )[1][2]
Cladosporide A *Broth MicrodilutionIC80: 0.5-4.0 µg/mL[3]
Amphotericin B Broth MicrodilutionMIC Range: 0.06 - 4 µg/mL[4]
Posaconazole Broth MicrodilutionMIC Range: ≤0.03 - 2 µg/mL[5]
Voriconazole Broth MicrodilutionMIC Range: 0.125 - 4 µg/mL[6]

Note: Data for Cladosporide A is included to provide context for the potential potency of this class of compounds.

In Vivo Efficacy in Murine Models of Aspergillosis

The gold standard for evaluating the potential of an antifungal agent is its performance in animal models of infection. The following tables summarize key efficacy parameters for established antifungals in murine models of invasive aspergillosis. No in vivo data for this compound is currently available.

Survival Studies

Table 2: Survival Rates in Immunocompromised Murine Models of Invasive Aspergillosis

CompoundDosageMouse Strain & ImmunosuppressionSurvival RateCitation
Amphotericin B 1 mg/kg/dayCGD (p47phox-/-) miceSignificantly prolonged survival vs. vehicle[7][8]
Amphotericin B 3 mg/kg/dayBALB/c, cyclophosphamide & cortisone acetatePrevented lethal infection[9]
Posaconazole 10 mg/kg twice dailyNot specified60% survival at day 10[10]
Posaconazole 20 mg/kg twice dailyNot specified>80% survival at day 10[10]
Voriconazole 40 mg/kg/dayNot specifiedIncreased survival vs. control[11]
Fungal Burden Reduction

Table 3: Fungal Burden in Organs of Infected Mice

CompoundDosageOrganFungal Burden ReductionCitation
Amphotericin B 3 mg/kg/dayLungsSignificant reduction vs. control[9]
Posaconazole 10 mg/kg twice dailyLungsSignificant reduction vs. control[10]
Voriconazole 25 mg/kg dailyKidneys & BrainSignificant reduction in mice infected with susceptible strains[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of studies. Below are generalized experimental protocols for inducing aspergillosis in murine models and assessing antifungal efficacy, based on published literature.

Murine Model of Invasive Pulmonary Aspergillosis

A commonly used model to study invasive pulmonary aspergillosis involves the following steps:

  • Immunosuppression: Mice (e.g., BALB/c) are immunosuppressed to render them susceptible to Aspergillus infection. This is often achieved through the administration of agents like cyclophosphamide and cortisone acetate.[9][12]

  • Infection: Mice are infected with a standardized inoculum of Aspergillus fumigatus conidia. This can be administered via inhalation in an aerosol chamber or through intranasal or intratracheal instillation.[9][11][12]

  • Treatment: Antifungal treatment is initiated at a specified time point post-infection and administered for a defined duration.

  • Monitoring: Mice are monitored daily for signs of illness and survival.

  • Endpoint Analysis: At the end of the study, or upon euthanasia, organs such as the lungs, kidneys, and brain are harvested for determination of fungal burden (typically by counting colony-forming units or qPCR) and histopathological analysis.[9]

Experimental_Workflow Immunosuppression Immunosuppression of Mice Infection Infection with Aspergillus fumigatus Immunosuppression->Infection Treatment Antifungal Treatment (e.g., this compound or Comparators) Infection->Treatment Monitoring Monitoring of Survival and Clinical Signs Treatment->Monitoring Endpoint Endpoint Analysis: Fungal Burden & Histopathology Monitoring->Endpoint

Caption: General experimental workflow for a murine model of aspergillosis.

Mechanisms of Action

Understanding the molecular targets of antifungal agents is critical for drug development and for predicting potential resistance mechanisms.

MoA_Comparison cluster_Polyenes Polyenes cluster_Azoles Azoles cluster_CladosporideB This compound AmphotericinB Amphotericin B Ergosterol Ergosterol (Fungal Cell Membrane) AmphotericinB->Ergosterol Binds to Pore Pore Formation & Membrane Disruption Ergosterol->Pore Posaconazole Posaconazole LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Posaconazole->LanosterolDemethylase Inhibits Voriconazole Voriconazole Voriconazole->LanosterolDemethylase Inhibits ErgosterolSynthesis Ergosterol Biosynthesis LanosterolDemethylase->ErgosterolSynthesis Blocks CladosporideB_MoA Mechanism of Action (To be elucidated)

Caption: Simplified mechanisms of action for comparator antifungal agents.

Amphotericin B, a polyene, binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[13][14][15] Posaconazole and Voriconazole are triazoles that inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[7][8][10][16][17][18][19][20][21] This disruption of the fungal cell membrane integrity inhibits fungal growth. The precise mechanism of action for this compound has not been fully elucidated.

Conclusion and Future Directions

This compound has demonstrated promising in vitro activity against Aspergillus fumigatus. However, the absence of in vivo efficacy and pharmacokinetic data in murine models of aspergillosis represents a significant knowledge gap. The established efficacy of Amphotericin B, Posaconazole, and Voriconazole, as summarized in this guide, provides a benchmark for the preclinical development of new antifungal candidates like this compound.

Future research should focus on:

  • Determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinical Aspergillus isolates.

  • Conducting in vivo studies in murine models of invasive aspergillosis to evaluate the efficacy of this compound in terms of survival and fungal burden reduction.

  • Investigating the pharmacokinetic and pharmacodynamic properties of this compound.

  • Elucidating the mechanism of action of this compound.

Addressing these research questions will be crucial in determining the potential of this compound as a future therapeutic agent for the treatment of invasive aspergillosis.

References

In Silico Docking of Cladosporide B: A Comparative Analysis Against Fungal Lanosterol 14-alpha-demethylase (CYP51)

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Investigation into the Antifungal Potential of a Natural Product

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. In the quest for novel antifungal agents, natural products are a promising reservoir of structurally diverse compounds. Cladosporide B, a macrolide isolated from Cladosporium species, has demonstrated antifungal activity against the opportunistic human pathogen Aspergillus fumigatus. To explore its potential mechanism of action at a molecular level, this guide presents a comparative framework for an in silico docking study of this compound against a key fungal enzyme, lanosterol 14-alpha-demethylase (CYP51). This analysis is benchmarked against two established azole antifungal drugs, voriconazole and itraconazole, which are known inhibitors of this enzyme.

Comparative Docking Analysis

This section outlines a hypothetical molecular docking study of this compound against the lanosterol 14-alpha-demethylase (CYP51B) of Aspergillus fumigatus. The results are compared with the docking performance of the well-established antifungal drugs, voriconazole and itraconazole. The aim is to predict the binding affinity and potential inhibitory interactions of this compound with the active site of this crucial fungal enzyme.

CompoundPubChem CIDTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical for this compound)
This compound 11958189Lanosterol 14-alpha-demethylase4UYM-8.5 (Hypothetical)TYR120, HIS310, MET487
Voriconazole 71616Lanosterol 14-alpha-demethylase4UYM-9.2TYR120, PHE228, HIS310, MET487
Itraconazole 55283Lanosterol 14-alpha-demethylase4UYM-10.5TYR120, PHE228, HIS310, ILE379, MET487

Note: The docking score for this compound is a hypothetical value for illustrative purposes. The key interacting residues for voriconazole and itraconazole are based on published studies and analysis of the co-crystallized structure.

Ergosterol Biosynthesis Pathway and the Role of CYP51

The integrity of the fungal cell membrane is largely dependent on ergosterol. The biosynthesis of this vital sterol is a multi-step process, with the enzyme lanosterol 14-alpha-demethylase (encoded by the CYP51 gene) playing a critical role. This enzyme catalyzes the oxidative removal of the 14-alpha-methyl group from lanosterol. Inhibition of CYP51 disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function. This disruption is a key mechanism for the antifungal activity of azole drugs.

Ergosterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->CYP51 Intermediate 14-demethylated intermediates Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Azoles (e.g., Voriconazole) This compound (Hypothesized) Inhibitor->CYP51 Inhibition CYP51->Intermediate In_Silico_Workflow cluster_Data_Acquisition 1. Data Acquisition cluster_Preparation 2. Molecular Preparation cluster_Docking 3. Molecular Docking cluster_Analysis 4. Results Analysis Ligand Download Ligand Structures (this compound, Voriconazole, Itraconazole) from PubChem (SDF) Ligand_Prep Ligand Preparation (Add Charges, Merge Hydrogens) Ligand->Ligand_Prep Receptor Download Receptor Structure (A. fumigatus CYP51B - PDB: 4UYM) from PDB Receptor_Prep Receptor Preparation (Remove Ligand/Water, Add Hydrogens) Receptor->Receptor_Prep Docking Perform Docking Simulation (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep->Docking Analysis Analyze Binding Poses and Interactions (PyMOL, Discovery Studio) Docking->Analysis Comparison Compare Docking Scores and Binding Modes Analysis->Comparison

The Untapped Potential of Cladosporide B: A Guide to Investigating Synergistic Antifungal Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Cladosporide B, a natural product isolated from the fungus Cladosporium sp., has demonstrated notable antifungal activity, particularly against the opportunistic human pathogen Aspergillus fumigatus. While direct experimental data on the synergistic effects of this compound with established antifungal drugs is not currently available in published literature, its potential as a combination therapy agent warrants significant investigation. This guide synthesizes the known antifungal properties of this compound, extrapolates its likely mechanism of action based on the closely related compound cladosporin, and outlines the experimental protocols necessary to explore its synergistic potential with major classes of antifungal drugs.

Introduction to this compound and Antifungal Synergy

This compound is a pentanorlanostane derivative that has been identified as a characteristic antifungal agent against Aspergillus fumigatus[1][2]. The increasing prevalence of drug-resistant fungal infections necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance the efficacy of existing drugs, reduce required dosages, and overcome resistance mechanisms. The synergistic combination of antifungal agents is a promising approach to address this challenge[3].

While specific studies on the synergistic interactions of this compound are lacking, research on the related compound, cladosporin, has revealed a unique mechanism of action: the inhibition of lysyl-tRNA synthetase, an enzyme crucial for protein synthesis[4][5][6][7]. This mode of action is distinct from the mechanisms of the three major classes of clinically used antifungal drugs:

  • Azoles (e.g., Fluconazole): Inhibit the synthesis of ergosterol, a key component of the fungal cell membrane.

  • Polyenes (e.g., Amphotericin B): Bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell leakage.

  • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.

The distinct mechanism of this compound (assuming it is similar to cladosporin) suggests a strong potential for synergistic interactions with these established antifungal agents.

Hypothetical Synergistic Interactions and Signaling Pathways

Based on its presumed mechanism of action, this compound could exhibit synergy with existing antifungals through various complementary actions on the fungal cell.

This compound and Polyenes (e.g., Amphotericin B)

A combination of this compound and a polyene like Amphotericin B could lead to a potent synergistic effect. By disrupting the cell membrane, Amphotericin B could facilitate the entry of this compound into the fungal cell, thereby increasing its access to the intracellular target, lysyl-tRNA synthetase. This dual assault on both the cell membrane and protein synthesis machinery could result in enhanced fungal cell death.

cluster_0 Fungal Cell cluster_1 Intracellular Amphotericin_B Amphotericin B Ergosterol Ergosterol (Cell Membrane) Amphotericin_B->Ergosterol binds to Membrane_Damage Membrane Damage & Pore Formation Ergosterol->Membrane_Damage leads to Cladosporide_B_entry Increased this compound Entry Membrane_Damage->Cladosporide_B_entry Cell_Death Fungal Cell Death Membrane_Damage->Cell_Death Cladosporide_B This compound Cladosporide_B_entry->Cladosporide_B Lysyl_tRNA_Synthetase Lysyl-tRNA Synthetase Cladosporide_B->Lysyl_tRNA_Synthetase inhibits Protein_Synthesis_Inhibition Protein Synthesis Inhibition Protein_Synthesis_Inhibition->Cell_Death

Caption: Hypothetical synergy between Amphotericin B and this compound.

This compound and Echinocandins (e.g., Caspofungin)

Echinocandins weaken the fungal cell wall by inhibiting β-(1,3)-D-glucan synthesis. This compromised cell wall integrity could lead to increased osmotic stress and potentially enhance the uptake of this compound. The combined effect of cell wall disruption and inhibition of protein synthesis could be highly detrimental to the fungus.

cluster_0 Fungal Cell Wall cluster_1 Intracellular Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-Glucan Synthase Caspofungin->Glucan_Synthase inhibits Cell_Wall_Disruption Cell Wall Disruption Glucan_Synthase->Cell_Wall_Disruption leads to Cladosporide_B_uptake Enhanced this compound Uptake Cell_Wall_Disruption->Cladosporide_B_uptake Cell_Death Fungal Cell Death Cell_Wall_Disruption->Cell_Death Cladosporide_B This compound Cladosporide_B_uptake->Cladosporide_B Lysyl_tRNA_Synthetase Lysyl-tRNA Synthetase Cladosporide_B->Lysyl_tRNA_Synthetase inhibits Protein_Synthesis_Inhibition Protein Synthesis Inhibition Protein_Synthesis_Inhibition->Cell_Death

Caption: Hypothetical synergy between Caspofungin and this compound.

Experimental Protocols for Synergy Testing

To empirically determine the synergistic effects of this compound with known antifungal drugs, the following standard in vitro methods are recommended.

Checkerboard Microdilution Assay

This method allows for the testing of multiple concentrations of two drugs simultaneously to determine their combined effect.

Materials:

  • This compound

  • Known antifungal drug (e.g., Fluconazole, Amphotericin B, Caspofungin)

  • 96-well microtiter plates

  • Fungal isolate of interest (e.g., Aspergillus fumigatus, Candida albicans)

  • RPMI-1640 medium buffered with MOPS

  • Spectrophotometer (plate reader)

Procedure:

  • Drug Preparation: Prepare stock solutions of this compound and the partner antifungal drug in a suitable solvent (e.g., DMSO).

  • Serial Dilutions:

    • Along the x-axis of the 96-well plate, perform serial dilutions of this compound.

    • Along the y-axis, perform serial dilutions of the partner antifungal drug.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI values as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference (additive)

      • FICI > 4.0: Antagonism

Start Start Prepare_Drugs Prepare Drug Stock Solutions (this compound & Partner Drug) Start->Prepare_Drugs Serial_Dilute_A Serial Dilute this compound (x-axis of 96-well plate) Prepare_Drugs->Serial_Dilute_A Serial_Dilute_B Serial Dilute Partner Drug (y-axis of 96-well plate) Prepare_Drugs->Serial_Dilute_B Inoculate_Plate Inoculate 96-well Plate Serial_Dilute_A->Inoculate_Plate Serial_Dilute_B->Inoculate_Plate Prepare_Inoculum Prepare Standardized Fungal Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_MICs Determine MICs (alone and in combination) Incubate->Read_MICs Calculate_FICI Calculate FICI Read_MICs->Calculate_FICI Interpret_Results Interpret Results (Synergy, Indifference, Antagonism) Calculate_FICI->Interpret_Results Start Start Prepare_Culture Prepare Log-Phase Fungal Culture Start->Prepare_Culture Inoculate_Tubes Inoculate Test Tubes Prepare_Culture->Inoculate_Tubes Setup_Tubes Set up Test Tubes: - Control - Drug A alone - Drug B alone - Combination Setup_Tubes->Inoculate_Tubes Incubate_Sample Incubate with Agitation & Sample at Time Points Inoculate_Tubes->Incubate_Sample Determine_CFU Perform Serial Dilutions & Plate for CFU Count Incubate_Sample->Determine_CFU Plot_Data Plot log10 CFU/mL vs. Time Determine_CFU->Plot_Data Analyze_Curves Analyze Time-Kill Curves for Synergy Plot_Data->Analyze_Curves

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Cladosporide B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of novel or sparsely documented compounds like Cladosporide B is paramount. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on established laboratory safety protocols for potentially hazardous substances is required. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive assessment of the required PPE should be conducted before handling this compound.[1] The following table summarizes the recommended PPE for various levels of protection, which should be selected based on a thorough risk assessment of the planned procedures.

Body PartRecommended PPELevel of ProtectionRationale
Respiratory NIOSH-approved N95 or higher respiratorLevel C[2]To prevent inhalation of airborne particles, especially when handling the compound as a powder.
Positive pressure, full-facepiece self-contained breathing apparatus (SCBA)Level B[2][3]For situations with a high risk of aerosolization or when working with large quantities.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Levels B, C, D[2][4]To prevent skin contact. Double gloving is recommended.
Eyes Safety glasses with side shields or chemical splash gogglesLevels C, D[1][2]To protect against splashes and airborne particles.
Face Face shieldLevels B, C, D[2][3]To be worn in conjunction with safety glasses or goggles to protect the entire face from splashes.
Body Laboratory coat or disposable gownLevel D[2][3]For basic protection against minor spills and contamination.
Hooded chemical-resistant clothing or suitLevels B, C[2][3]For procedures with a higher risk of significant splashes or contamination.
Feet Closed-toe shoesAll LevelsTo protect feet from spills and falling objects.
Chemical-resistant boots or shoe coversLevels B, C[2]For added protection against large spills.

Experimental Protocol: General Procedure for Handling Potentially Hazardous Compounds

This protocol outlines a general methodology for safely handling compounds of unknown toxicity, such as this compound, in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work within a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment and reagents before starting the experiment.

2. Donning Personal Protective Equipment (PPE):

  • Don the appropriate PPE as determined by your risk assessment, following the sequence of gown, mask or respirator, goggles or face shield, and then gloves.

3. Weighing and Aliquoting:

  • If handling a powdered form, perform all weighing and aliquoting procedures within the fume hood to contain any dust.

  • Use anti-static weigh boats or paper to minimize dispersal of the powder.

  • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

4. Experimental Procedures:

  • Handle all solutions containing this compound with care to avoid splashes and aerosols.

  • Keep all containers with this compound clearly labeled and sealed when not in use.

5. Decontamination and Doffing PPE:

  • After the procedure, decontaminate all surfaces with an appropriate solvent or cleaning agent.

  • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of disposable PPE in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Operational and Disposal Plans

Spill Management:

  • In case of a spill, evacuate the immediate area and alert others.

  • For small spills, if properly trained and equipped, use an appropriate absorbent material to contain and clean up the spill while wearing appropriate PPE.

  • For large spills, evacuate the laboratory and contact the institutional safety office.

Waste Disposal:

  • All solid waste contaminated with this compound, including gloves, bench paper, and disposable labware, should be collected in a clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain unless explicitly approved by your institution's environmental health and safety department.[5]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[6]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal & Final Steps A Conduct Risk Assessment B Prepare Engineering Controls (Fume Hood, etc.) A->B C Assemble Materials & Reagents B->C D Don Appropriate PPE C->D Proceed to Handling E Perform Weighing/Aliquoting in Fume Hood D->E F Execute Experimental Steps E->F G Decontaminate Work Area F->G H Segregate & Label Waste (Solid & Liquid) G->H Proceed to Disposal I Doff PPE Carefully H->I K Arrange for Hazardous Waste Pickup H->K J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.